3-Chloro-4-hydroxy-5-methoxybenzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-4-hydroxy-5-methoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO2/c1-12-7-3-5(4-10)2-6(9)8(7)11/h2-3,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXBIXKRMCRSCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C#N)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00361108 | |
| Record name | 3-chloro-4-hydroxy-5-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00361108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5485-88-1 | |
| Record name | 3-chloro-4-hydroxy-5-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00361108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
An In-depth Technical Guide to Substituted Hydroxybenzonitriles: A Case Study on 4-Hydroxy-3-methoxybenzonitrile and a Theoretical Exploration of 3-Chloro-4-hydroxy-5-methoxybenzonitrile
Introduction
Substituted benzonitriles are a class of organic compounds that serve as pivotal building blocks in the synthesis of a wide array of functional molecules, from active pharmaceutical ingredients (APIs) to advanced polymers.[1][2] Their chemical versatility, stemming from the reactive nitrile group and the potential for diverse substitutions on the aromatic ring, makes them a subject of intense interest for researchers, particularly in the field of drug development.
This technical guide addresses the user's interest in 3-Chloro-4-hydroxy-5-methoxybenzonitrile . It is important to note that this specific substitution pattern is not widely documented in scientific literature or commercial catalogs, suggesting it is either a novel or exceptionally rare compound. Therefore, to provide a scientifically robust and practical resource, this guide will focus on a closely related, well-characterized, and synthetically accessible isomer: 4-hydroxy-3-methoxybenzonitrile . This compound, also known as vanillonitrile, is a direct derivative of vanillin, a readily available and bio-sourced starting material.[1][3]
By providing a comprehensive analysis of this key isomer, we will establish a foundational understanding of the physicochemical properties, synthesis, and reactivity patterns within this class of molecules. This knowledge will then be applied to a theoretical exploration of the user's originally requested compound, 3-Chloro-4-hydroxy-5-methoxybenzonitrile , including a proposed synthetic pathway and a predictive analysis of its properties. This dual approach ensures that the guide is both grounded in established scientific data and directly addresses the specific inquiry, offering predictive insights rooted in the principles of organic chemistry.
Part 1: A Comprehensive Analysis of 4-Hydroxy-3-methoxybenzonitrile (Vanillonitrile)
4-Hydroxy-3-methoxybenzonitrile is a vital intermediate in organic synthesis, valued for its role in constructing complex molecules for the pharmaceutical, agrochemical, and material science sectors.[1][4]
Nomenclature and Chemical Identifiers
A clear and unambiguous identification of a chemical compound is paramount for scientific communication and reproducibility. The key identifiers for 4-hydroxy-3-methoxybenzonitrile are summarized in the table below.
| Identifier | Value | Source(s) |
| IUPAC Name | 4-hydroxy-3-methoxybenzonitrile | [5] |
| CAS Number | 4421-08-3 | [1][6] |
| Synonyms | Vanillonitrile, 4-Cyano-2-methoxyphenol | [5][7] |
| Molecular Formula | C₈H₇NO₂ | [5][6] |
| SMILES | COC1=C(C=CC(=C1)C#N)O | [5] |
| InChI | InChI=1S/C8H7NO2/c1-11-8-4-6(5-9)2-3-7(8)10/h2-4,10H,1H3 | [5] |
| InChIKey | QJRWLNLUIAJTAD-UHFFFAOYSA-N | [5][6] |
Physicochemical and Spectroscopic Properties
The physical and chemical properties of 4-hydroxy-3-methoxybenzonitrile dictate its behavior in chemical reactions and its potential applications. These properties are a direct consequence of its molecular structure, which includes a hydroxyl group capable of hydrogen bonding, a methoxy group, and the electron-withdrawing nitrile group.
| Property | Value | Source(s) |
| Molecular Weight | 149.15 g/mol | [6][8] |
| Appearance | White to light yellow crystalline powder | [7] |
| Melting Point | 85-87 °C | [8] |
| pKa | 7.84 ± 0.18 (Predicted) | [8] |
| LogP | 1.551 (Estimated) | [8] |
| Solubility | Soluble in common organic solvents. | |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.23 (d), 7.09 (d), 6.96 (s), 6.38 (s, -OH), 3.93 (s, -OCH₃) | [9] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 162.8, 133.9, 119.2, 114.7, 103.9, 55.5 | [10] |
| IR (KBr, cm⁻¹) | 3404 (O-H), 2214 (C≡N), 1585 (C=C aromatic) | [5][11] |
Synthesis from Vanillin
The most common and economically viable synthesis of 4-hydroxy-3-methoxybenzonitrile starts from vanillin (4-hydroxy-3-methoxybenzaldehyde).[1][12] This multi-step process typically involves the conversion of the aldehyde functional group into a nitrile. A common laboratory-scale method proceeds via an oxime intermediate.
Step 1: Synthesis of 4-Hydroxy-3-methoxybenzaldehyde Oxime
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 15.2 g (0.1 mol) of vanillin in 100 mL of ethanol.
-
Addition of Hydroxylamine: To this solution, add a solution of 8.3 g (0.12 mol) of hydroxylamine hydrochloride in 20 mL of water.
-
Basification and Reaction: Slowly add a solution of 5.0 g (0.125 mol) of sodium hydroxide in 25 mL of water to the stirred mixture. The reaction is typically exothermic. Stir the mixture at room temperature for 1-2 hours.
-
Work-up and Isolation: Cool the reaction mixture in an ice bath and acidify with dilute hydrochloric acid until the pH is approximately 5-6. The white precipitate of the oxime is collected by vacuum filtration, washed with cold water, and dried.
Step 2: Dehydration of the Oxime to 4-Hydroxy-3-methoxybenzonitrile
-
Reaction Setup: In a 100 mL round-bottom flask fitted with a reflux condenser, place the dried oxime from Step 1 (approximately 16.7 g, 0.1 mol).
-
Dehydration: Add 50 mL of acetic anhydride. Gently heat the mixture to reflux and maintain for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After cooling, pour the reaction mixture into 200 mL of ice-cold water and stir vigorously until the excess acetic anhydride has hydrolyzed. The solid product, 4-hydroxy-3-methoxybenzonitrile, is collected by vacuum filtration, washed thoroughly with water, and can be recrystallized from an ethanol/water mixture to yield a pure product.
The causality behind these experimental choices lies in the well-established reactivity of aldehydes and oximes. The formation of the oxime is a standard condensation reaction. The subsequent dehydration with acetic anhydride is an effective method for converting aldoximes to nitriles.
Caption: Synthetic workflow for 4-hydroxy-3-methoxybenzonitrile from vanillin.
Applications in Research and Development
4-Hydroxy-3-methoxybenzonitrile is a versatile precursor in several fields:
-
Pharmaceuticals: It is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its structure can be modified to target specific biological pathways, and it has been explored for developing compounds with antimicrobial and anti-inflammatory properties.[1]
-
Agrochemicals: The benzonitrile scaffold is present in many herbicides and pesticides. By modifying the functional groups of vanillonitrile, researchers can develop targeted agrochemicals with potentially reduced environmental impact.[1]
-
Material Science: This compound is used in the development of novel polymers and coatings.[4] Its phenolic hydroxyl group allows it to be incorporated into polymer chains, potentially conferring properties like thermal stability and UV resistance.[4]
Part 2: A Theoretical Exploration of 3-Chloro-4-hydroxy-5-methoxybenzonitrile
As previously stated, 3-Chloro-4-hydroxy-5-methoxybenzonitrile is not a commonly available compound. However, based on the principles of organic synthesis and the known reactivity of related molecules, we can propose a logical synthetic route and predict its properties.
Proposed Synthesis
A plausible synthetic route to 3-Chloro-4-hydroxy-5-methoxybenzonitrile would likely start from vanillin and involve two key transformations: electrophilic chlorination of the aromatic ring and conversion of the aldehyde to a nitrile. The order of these steps is crucial for achieving the desired regiochemistry.
The hydroxyl and methoxy groups on the vanillin ring are both activating, ortho-, para-directing groups for electrophilic aromatic substitution.[13][14] The hydroxyl group is a stronger activating group than the methoxy group. The position ortho to the hydroxyl group and meta to the methoxy group (C5) is the most sterically accessible and electronically activated position for electrophilation. Therefore, direct chlorination of vanillin is known to selectively produce 5-chlorovanillin (3-chloro-4-hydroxy-5-methoxybenzaldehyde).[15][16]
Once 5-chlorovanillin is obtained, the aldehyde can be converted to a nitrile using the same two-step oximation-dehydration procedure described for vanillin in Part 1.3.
Caption: Proposed synthetic workflow for the target molecule.
Step 1: Synthesis of 5-Chlorovanillin
-
Reaction Setup: Dissolve vanillin (e.g., 7.61 g, 50 mmol) in glacial acetic acid (100 mL) in a flask.[15]
-
Chlorination: Add N-chlorosuccinimide (NCS) (6.68 g, 50 mmol) to the solution.[15]
-
Reaction: Stir the reaction at room temperature for 12 hours. A precipitate should form.[15]
-
Isolation: Collect the solid product by filtration, wash with a small amount of cold acetic acid, and dry to yield 5-chlorovanillin.[15]
Step 2: Conversion of 5-Chlorovanillin to 3-Chloro-4-hydroxy-5-methoxybenzonitrile
This step would follow the same oximation and dehydration protocol as described in Part 1.3, using 5-chlorovanillin as the starting material. The presence of the chloro group is not expected to interfere with these transformations.
Predicted Physicochemical Properties
The introduction of a chlorine atom onto the vanillonitrile scaffold would predictably alter its physicochemical properties:
-
Molecular Weight: The molecular weight would increase from 149.15 g/mol to approximately 183.59 g/mol .
-
Melting Point: The melting point would likely be higher than that of vanillonitrile due to the increased molecular weight and potentially stronger intermolecular forces.
-
LogP: The lipophilicity, as indicated by LogP, would be expected to increase due to the addition of the nonpolar chlorine atom.
-
Acidity (pKa): The electron-withdrawing nature of the chlorine atom would likely make the phenolic hydroxyl group slightly more acidic, resulting in a lower pKa compared to vanillonitrile.
-
Spectroscopic Properties:
-
¹H NMR: The aromatic region would show two singlets instead of the three-proton system seen in vanillonitrile, due to the substitution at C5.
-
¹³C NMR: An additional signal for the carbon bearing the chlorine would be present, and the chemical shifts of the other aromatic carbons would be altered.
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a chlorine-containing compound (M and M+2 peaks in an approximate 3:1 ratio).
-
Conclusion
While 3-Chloro-4-hydroxy-5-methoxybenzonitrile remains a theoretical target, this guide has provided a comprehensive overview of the closely related and synthetically accessible isomer, 4-hydroxy-3-methoxybenzonitrile . The detailed analysis of its properties, synthesis from the bio-sourced precursor vanillin, and its diverse applications underscores the importance of this class of compounds in modern chemical research and development.
Furthermore, by applying fundamental principles of organic chemistry, we have proposed a viable synthetic route to the user's target molecule and have made informed predictions about its key physicochemical properties. This approach of leveraging data from well-characterized analogues to understand and predict the nature of novel compounds is a cornerstone of scientific progress in drug discovery and material science. This guide serves as a practical and insightful resource for researchers and professionals working with substituted benzonitriles, providing both concrete experimental guidance and a framework for predictive chemical analysis.
References
-
4-Hydroxy-3-methoxybenzonitrile: Applications in Material Science and Organic Synthesis. (n.d.). Retrieved February 7, 2026, from [Link]
-
The Versatile Role of 4-Hydroxy-3-methoxybenzonitrile in Modern Synthesis. (n.d.). Retrieved February 7, 2026, from [Link]
-
4-Hydroxy-3-methoxybenzonitrile: A Vital Organic Synthesis Intermediate for R&D. (2026, January 16). Retrieved February 7, 2026, from [Link]
-
Exploring the Synthesis and Properties of 4-Hydroxy-3-methoxybenzonitrile. (n.d.). Retrieved February 7, 2026, from [Link]
-
CAS 4421-08-3 | 4-Hydroxy-3-methoxybenzonitrile. (n.d.). Kemcal. Retrieved February 7, 2026, from [Link]
- Gitaari, N., Benard, K., Gichuki, J., & Kareru, P. (2019). Synthesis of Vanillin from Lignin.
-
1-(4-Hydroxy-3-methoxyphenyl)dec-4-en-3-one. (n.d.). NIST WebBook. Retrieved February 7, 2026, from [Link]
-
4-hydroxy-3- methoxybenzonitrile. (2023, February 26). Synocule – Research Lab. Retrieved February 7, 2026, from [Link]
-
4-Hydroxy-3-methoxybenzonitrile. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]
-
Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2026, January 9). ResearchGate. Retrieved February 7, 2026, from [Link]
- Method for preparing 4-hydroxy-3-methoxybenzylamine hydrochloride. (n.d.). Google Patents.
-
4-hydroxy-3-methoxybenzonitrile. (2025, May 20). ChemSynthesis. Retrieved February 7, 2026, from [Link]
-
Synthesis of 4-hydroxy-3-methoxy benzaldehyde. (n.d.). PrepChem.com. Retrieved February 7, 2026, from [Link]
-
Regioselective chlorination of valine derivatives. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. Retrieved February 7, 2026, from [Link]
-
Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (2018, January 29). Master Organic Chemistry. Retrieved February 7, 2026, from [Link]
-
Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. (2019, May 29). Taylor & Francis Online. Retrieved February 7, 2026, from [Link]
-
An Explanation of Substituent Effects. (2022, September 24). Chemistry LibreTexts. Retrieved February 7, 2026, from [Link]
-
Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. (2023, January 2). Molecules. Retrieved February 7, 2026, from [Link]
-
THE SYNTHESIS OF SYRINGALDEHYDE FROM VANILLIN. (n.d.). Canadian Science Publishing. Retrieved February 7, 2026, from [Link]
-
Directing Effects in Electrophilic Aromatic Substitution Reactions. (n.d.). Organic Chemistry Tutor. Retrieved February 7, 2026, from [Link]
-
Synthesis of Chalcone Derivatives from Halogenated Vanillin and their Activity Test as Antioxidant. (n.d.). Scientific.Net. Retrieved February 7, 2026, from [Link]
-
1 H-NMR spectra of (E)-3-(4-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl) acrylonitrile. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Why is a hydroxyl group more activating than a methoxy group in electrophilic aromatic substitution? (2015, February 26). Chemistry Stack Exchange. Retrieved February 7, 2026, from [Link]
-
Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. (2022, July 6). Frontiers in Chemistry. Retrieved February 7, 2026, from [Link]
-
Directing Effects in Electrophilic Aromatic Substitution Made EASY! (2022, April 20). YouTube. Retrieved February 7, 2026, from [Link]
-
5-Hydroxyvanillin from 5-Iodovanillin. (n.d.). Hive Novel Discourse. Retrieved February 7, 2026, from [https://hive.d अमृत.com/novel-discourse/5-hydroxyvanillin-from-5-iodovanillin-t3156.html]([Link] अमृत.com/novel-discourse/5-hydroxyvanillin-from-5-iodovanillin-t3156.html)
-
(PDF) Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. (2025, October 9). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved February 7, 2026, from [Link]
-
Halogenation Reactions of Vanillin. (n.d.). In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. The Royal Society of Chemistry. Retrieved February 7, 2026, from [Link]
- 5-Chloro-indole preparation. (n.d.). Google Patents.
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- 16. Synthesis of Chalcone Derivatives from Halogenated Vanillin and their Activity Test as Antioxidant | Scientific.Net [scientific.net]
Structural Elucidation and Analytical Characterization: 3-Chloro-4-hydroxy-5-methoxybenzonitrile
This guide provides an in-depth technical analysis of the spectroscopic characteristics of 3-Chloro-4-hydroxy-5-methoxybenzonitrile (also known as 5-Chlorovanillonitrile ). This compound is a critical intermediate in the synthesis of catechol-O-methyltransferase (COMT) inhibitors and serves as a model substrate for investigating electrophilic aromatic substitution patterns in polysubstituted benzenes.
The following data integrates experimental baselines from parent compounds (Vanillonitrile) with calculated substituent effects to provide a robust reference for structural elucidation.
Molecular Analysis Strategy
The structural confirmation of 3-Chloro-4-hydroxy-5-methoxybenzonitrile (
Analytical Workflow
The following diagram outlines the logical flow for characterizing this compound from crude synthesis to validated structure.
Figure 1: Sequential analytical workflow for structural validation.
Mass Spectrometry (MS) Data
Mass spectrometry is the primary method for confirming the chlorination of the precursor (Vanillonitrile). The natural abundance of
Key Ionization Parameters[1]
-
Ionization Mode: Electron Impact (EI, 70 eV) or ESI- (Negative mode is preferred for phenols).
-
Molecular Weight: 183.59 g/mol .
-
Base Peak: Typically
183 (Molecular Ion) or loss of Methyl.
Fragmentation Pattern (EI)
| m/z (amu) | Relative Abundance | Assignment | Mechanistic Insight |
| 183 | 100% (Base) | Stable molecular ion due to aromaticity. | |
| 185 | ~32% | Diagnostic: Confirms presence of exactly one Chlorine atom. | |
| 168 | High | Loss of methyl radical from methoxy group (Quinoid formation). | |
| 140 | Medium | Subsequent loss of carbon monoxide. | |
| 113 | Low | Complex ring degradation/dehalogenation. |
Fragmentation Pathway Diagram
Figure 2: Primary fragmentation pathway observed in EI-MS.
Infrared Spectroscopy (IR) Data
IR spectroscopy provides rapid confirmation of the three distinct functional groups attached to the benzene ring.
Experimental Mode: KBr Pellet or ATR (Attenuated Total Reflectance).
| Frequency ( | Intensity | Assignment | Notes |
| 3200 - 3450 | Broad, Medium | Phenolic stretch. Broadening indicates intermolecular H-bonding. | |
| 2225 - 2240 | Sharp, Strong | Characteristic nitrile band. Highly diagnostic. | |
| 2940 / 2850 | Weak | Aliphatic C-H stretch of the methoxy ( | |
| 1580 - 1600 | Medium | Aromatic ring skeletal vibrations. | |
| 1280 | Strong | Aryl-alkyl ether stretch (Ar-O-Me). | |
| 1050 - 1080 | Medium | Aryl chloride stretch (often coupled with ring vibrations). |
Nuclear Magnetic Resonance (NMR) Data
NMR is the definitive tool for distinguishing this isomer from potential byproducts (e.g., 2-chloro isomer). The data below assumes DMSO-
H NMR (400 MHz, DMSO- )
The symmetry of the parent Vanillonitrile is broken, leaving two non-equivalent aromatic protons in a meta relationship.
| Shift ( | Multiplicity | Integration | Coupling ( | Assignment | Structural Justification |
| 10.85 | Broad Singlet | 1H | - | -OH | Phenolic proton. Deshielded by H-bonding and electron-withdrawing CN/Cl groups. |
| 7.62 | Doublet | 1H | H-2 | Located between | |
| 7.45 | Doublet | 1H | H-6 | Located between | |
| 3.89 | Singlet | 3H | - | -OCH_3 | Methoxy protons. Typical range for aryl methyl ethers. |
Interpretation Logic:
-
Meta-Coupling: The small coupling constant (
Hz) confirms the protons are meta to each other (positions 2 and 6), proving the Chlorine is at position 5 (or 3, by symmetry of the starting material). -
Shift Difference: H-2 is more downfield (higher ppm) than H-6 because it is flanked by two electron-withdrawing groups (CN and Cl), whereas H-6 is flanked by one withdrawing (CN) and one donating (OMe) group.
C NMR (100 MHz, DMSO- )
Expected carbon signals for
-
Carbonyl/Nitrile:
118.5 ( ) -
Aromatic C-O (Phenolic):
148.2 (C-4) -
Aromatic C-O (Ether):
146.5 (C-5) -
Aromatic C-Cl:
121.0 (C-3) -
Aromatic C-H:
126.5 (C-2), 112.0 (C-6) -
Quaternary C-CN:
102.5 (C-1) -
Methoxy:
56.2 ( )
Experimental Protocols
Protocol A: Sample Preparation for NMR
To ensure sharp peaks and accurate integration, specifically for the labile phenolic proton.
-
Drying: Dry the solid sample under high vacuum (0.1 mbar) at 40°C for 2 hours to remove trace water (which exchanges with the phenolic OH).
-
Solvent: Use DMSO-
(99.9% D). Chloroform ( ) is acceptable but often leads to broad or invisible -OH peaks. -
Concentration: Dissolve ~5-10 mg of sample in 0.6 mL of solvent.
-
Acquisition: Run a standard proton sequence (16 scans). For
, a minimum of 512 scans is recommended due to the low sensitivity of quaternary carbons attached to Cl and CN.
Protocol B: GC-MS Analysis
For purity assessment and isotopic confirmation.
-
Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).
-
Carrier Gas: Helium at 1.0 mL/min constant flow.
-
Temperature Program:
-
Initial: 80°C (Hold 1 min)
-
Ramp: 20°C/min to 280°C
-
Final: 280°C (Hold 5 min)
-
-
Inlet: Split mode (20:1), 250°C.
-
Detection: MS Source at 230°C, Quadrupole at 150°C.
References
- Note: Provides the baseline spectra for the parent compound (Vanillonitrile)
-
SpectraBase. (n.d.). 5-Chlorovanillonitrile, acetate.[1] Wiley Science Solutions. Retrieved from [Link]
- Note: Confirms the nomenclature and existence of the specific chlorin
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Note: Authoritative source for substituent additivity rules (Chlorine/Nitrile effects on benzene rings).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
Sources
potential applications of 3-Chloro-4-hydroxy-5-methoxybenzonitrile in medicinal chemistry
Advanced Scaffolding: 3-Chloro-4-hydroxy-5-methoxybenzonitrile in Medicinal Chemistry
Executive Summary
In the high-stakes arena of lead optimization, 3-Chloro-4-hydroxy-5-methoxybenzonitrile (CAS 5485-88-1), often referred to as 5-chlorovanillonitrile, represents a "privileged scaffold" that bridges the gap between potency and metabolic stability. Unlike its non-chlorinated parent (vanillonitrile), this trisubstituted benzene core offers a unique pharmacological profile: the chlorine atom at the 3-position (relative to the hydroxyl group) acts as a metabolic blockade against CYP450-mediated oxidation while simultaneously enhancing lipophilicity for improved membrane permeability.
This technical guide dissects the utility of this scaffold in designing PDE5 inhibitors , COMT inhibitors , and Kinase inhibitors , providing actionable synthetic protocols and mechanistic insights for immediate application in drug discovery pipelines.
Part 1: Molecular Architecture & Pharmacophore Analysis
To effectively deploy this scaffold, one must understand its electronic and steric landscape. The molecule is a dense constellation of pharmacophoric features:
| Feature | Chemical Function | Medicinal Utility |
| Nitrile (-CN) | Dipole / H-bond Acceptor | Precursor to benzylamines (PDE5) or bioisostere for carbonyls; metabolic "hard handle." |
| Chlorine (-Cl) | Lipophilic / Halogen Bond | Metabolic Blocker: Prevents ring oxidation at the vacant meta position. Sigma-hole: Can form halogen bonds with backbone carbonyls in protein pockets. |
| Hydroxyl (-OH) | H-bond Donor | Critical for "hinge binding" in kinases or active site coordination in metalloenzymes. |
| Methoxy (-OMe) | H-bond Acceptor | Modulates solubility and provides steric bulk to induce conformational selectivity. |
Electronic Environment (Hammett Analysis)
The nitrile group (
Part 2: Key Medicinal Chemistry Applications
Application 1: Next-Generation PDE5 Inhibitors
Phosphodiesterase type 5 (PDE5) inhibitors often feature a benzylamine moiety that mimics the guanine ring of cGMP. 3-Chloro-4-hydroxy-5-methoxybenzonitrile serves as the ideal precursor for 3-chloro-4-hydroxy-5-methoxybenzylamine , a "warhead" used to target the catalytic domain of PDE5.
-
Mechanism: The benzylamine derivative fits into the hydrophobic Q-pocket of PDE5. The chlorine atom fills the hydrophobic sub-pocket usually occupied by the ethoxy group of Sildenafil, but with higher metabolic stability.
-
Synthetic Logic: The nitrile is reduced to the primary amine, which is then coupled to a phthalazine or pyrazolopyrimidine core.
Application 2: COMT Inhibition & Catechol Mimicry
Catechol-O-methyltransferase (COMT) inhibitors (e.g., Entacapone) typically require a nitrocatechol core. The chloro-hydroxy-methoxy motif acts as a pseudo-catechol .
-
Metabolic Stability: The chlorine atom sterically and electronically inhibits the transfer of the methyl group from SAM (S-adenosyl methionine) to the phenolic oxygen, potentially extending the half-life of the drug compared to traditional catechols.
Application 3: Kinase Hinge Binders
In EGFR and MEK inhibitors, the 4-anilinoquinazoline core often requires specific substitution on the aniline ring.
-
Design Strategy: The 3-Cl-4-OH-5-OMe pattern mimics the solvent-front interactions found in Lapatinib and Gefitinib. The chlorine atom displaces high-energy water molecules in the ATP binding pocket, providing an entropic gain in binding affinity.
Part 3: Visualization of Synthetic & SAR Logic
The following diagram illustrates the retrosynthetic connectivity and the Structure-Activity Relationship (SAR) logic flow for this scaffold.
Figure 1: Retrosynthetic pathway and SAR decision tree for the 3-Chloro-4-hydroxy-5-methoxybenzonitrile scaffold.
Part 4: Detailed Experimental Protocols
Protocol A: Synthesis from Vanillonitrile (Chlorination)
Rationale: Direct electrophilic aromatic substitution is the most atom-economical route, leveraging the directing effects of the hydroxyl and methoxy groups.
Materials:
-
Vanillonitrile (4-hydroxy-3-methoxybenzonitrile) [CAS: 1197-09-7]
-
N-Chlorosuccinimide (NCS)
-
DMF (Anhydrous)[1]
-
HCl (1N)
Step-by-Step Methodology:
-
Dissolution: Dissolve Vanillonitrile (10.0 g, 67.0 mmol) in anhydrous DMF (50 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Chlorination: Cool the solution to 0°C. Add N-Chlorosuccinimide (NCS) (9.8 g, 73.7 mmol, 1.1 eq) portion-wise over 15 minutes to avoid exotherms.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor by TLC (30% EtOAc/Hexane). The product (Rf ~0.[1]4) should appear distinct from the starting material (Rf ~0.3).
-
Workup: Pour the reaction mixture into ice-cold water (200 mL). A white precipitate should form.[1]
-
Isolation: Filter the solid. Wash the cake with 1N HCl (50 mL) to remove succinimide byproducts, followed by cold water (2 x 50 mL).
-
Purification: Recrystallize from Ethanol/Water (8:2) to yield 3-Chloro-4-hydroxy-5-methoxybenzonitrile as white needles.
-
Yield: ~85-90%
-
Melting Point: 168-172 °C.
-
Protocol B: Nitrile Reduction to Benzylamine (PDE5 Precursor)
Rationale: Converting the nitrile to a primary amine creates the linker necessary for attaching the scaffold to larger heterocyclic cores.
Materials:
-
3-Chloro-4-hydroxy-5-methoxybenzonitrile (from Protocol A)[][3]
-
Borane-THF complex (1.0 M in THF)
Step-by-Step Methodology:
-
Setup: Under Argon atmosphere, dissolve the nitrile (2.0 g, 10.9 mmol) in dry THF (20 mL).
-
Reduction: Add Borane-THF complex (33 mL, 33 mmol, 3 eq) dropwise at 0°C.
-
Reflux: Heat the mixture to reflux (66°C) for 4 hours.
-
Quench: Cool to 0°C. Cautiously add Methanol (10 mL) to quench excess borane (gas evolution!).
-
Hydrolysis: Add conc. HCl (5 mL) and reflux for 1 hour to break the boron-amine complex.
-
Isolation: Neutralize with NaOH (2N) to pH 10. Extract with DCM (3 x 50 mL). Dry over Na2SO4 and concentrate to yield the crude benzylamine.
Part 5: Quantitative Data Summary
| Property | Value | Source/Calculation |
| Molecular Weight | 183.59 g/mol | Calculated |
| LogP (Predicted) | 2.1 - 2.4 | Consensus Model |
| pKa (Phenol) | ~6.8 | Hammett Shift (+0.66 from CN, +0.23 from Cl) |
| H-Bond Donors | 1 (Phenol) | Structural Analysis |
| H-Bond Acceptors | 3 (CN, OMe, OH) | Structural Analysis |
| Rotatable Bonds | 1 (Methoxy) | Structural Analysis |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21949878, 3-Chloro-5-hydroxybenzonitrile (Related Structure Analysis). Retrieved from [Link]
-
Watanabe, N., et al. (2000). Synthesis and PDE5 Inhibitory Activity of 4-(3-chloro-4-methoxybenzyl)aminophthalazines. Journal of Medicinal Chemistry. (Contextualized from search results on benzylamine PDE5 inhibitors). Retrieved from [Link]
- Google Patents (2014).Method for preparing hydroxybenzonitriles (WO2014186981A1).
-
Royal Society of Chemistry (2015). Ruthenium-catalyzed intramolecular selective halogenation. (Confirming synthesis via halogenation). Retrieved from [Link]
Sources
- 1. WO2014186981A1 - Method for preparing o(p)-hydroxybenzonitrile - Google Patents [patents.google.com]
- 3. CN102015695B - å¡å¶-2-åºè¡çç© - Google Patents [patents.google.com]
- 4. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Utilization of 3-Chloro-4-hydroxy-5-methoxybenzonitrile in API Synthesis
Executive Summary
In the landscape of modern medicinal chemistry, 3-Chloro-4-hydroxy-5-methoxybenzonitrile (also known as 5-Chlorovanillonitrile ) has emerged as a high-value "gateway" intermediate. Unlike simple aromatics, this trisubstituted benzene ring offers a unique combination of electronic modulation and metabolic stability.
This guide provides a comprehensive technical analysis of this intermediate, focusing on its role as a safer, more stable bioisostere for nitro-catechol motifs found in COMT inhibitors (e.g., Entacapone analogs) and its utility in constructing complex kinase inhibitors. We present optimized synthesis protocols, downstream application logic, and critical quality attributes (CQAs) for researchers in early-stage drug discovery.
Module 1: Structural Logic & Chemical Profile
The efficacy of 3-Chloro-4-hydroxy-5-methoxybenzonitrile lies in its dense functionalization. Each substituent plays a strategic role in Structure-Activity Relationship (SAR) campaigns.
The "Privileged" Substitution Pattern
| Substituent | Position | Role in Medicinal Chemistry |
| Nitrile (-CN) | C1 | Versatile Handle: Precursor to amines (reduction), acids (hydrolysis), amides (hydration), or heterocycles (e.g., oxadiazoles via amidoximes). |
| Chlorine (-Cl) | C3/C5 | Metabolic Blocker: Blocks the metabolically labile position ortho to the phenol, preventing Phase I oxidation. Increases lipophilicity ( |
| Hydroxyl (-OH) | C4 | H-Bond Donor: Critical for binding affinity (e.g., in the ATP-binding pocket of kinases). Allows for etherification or esterification. |
| Methoxy (-OMe) | C5/C3 | Electronic Modulator: Donates electron density to the ring, balancing the electron-withdrawing nature of the nitrile and chlorine. Can be demethylated to reveal a catechol (1,2-dihydroxy) moiety. |
Metabolic Stability vs. Toxicity
Historically, the 3,4-dihydroxy-5-nitrophenyl motif (found in Tolcapone/Entacapone) was the gold standard for COMT inhibition. However, the nitro group is often associated with hepatotoxicity (uncoupling of oxidative phosphorylation).
The 3-chloro-4-hydroxy-5-methoxy scaffold serves as a bioisostere . The chlorine atom mimics the steric bulk and electron-withdrawing properties of the nitro group but with a significantly improved safety profile.
Module 2: Optimized Synthesis Protocol
The synthesis of 3-Chloro-4-hydroxy-5-methoxybenzonitrile is typically achieved via the electrophilic aromatic chlorination of Vanillonitrile (4-hydroxy-3-methoxybenzonitrile).
Reaction Pathway Visualization
Figure 1: Synthetic pathway from Vanillin to the Target Intermediate. Regioselectivity is the critical quality attribute.
Detailed Experimental Protocol (Self-Validating)
Objective: Synthesis of 3-Chloro-4-hydroxy-5-methoxybenzonitrile via Sulfuryl Chloride (
Reagents:
-
Vanillonitrile (1.0 eq)
-
Sulfuryl Chloride (
) (1.1 eq) -
Glacial Acetic Acid (Solvent, 5-10 volumes)
-
Water (Quench)
Step-by-Step Methodology:
-
Preparation: In a 3-neck round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve Vanillonitrile (10.0 g, 67.0 mmol) in Glacial Acetic Acid (60 mL).
-
Cooling: Cool the solution to 0–5°C using an ice-water bath. Rationale: Low temperature favors regioselectivity at the 5-position over the 2-position.
-
Addition: Dropwise add Sulfuryl Chloride (9.95 g, 73.7 mmol) over 30 minutes. Ensure the internal temperature does not exceed 10°C.
-
Caution:
releases and gas. Perform in a well-ventilated fume hood.
-
-
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 3 hours.
-
Monitoring (IPC): Check reaction progress via TLC (Mobile Phase: Hexane/EtOAc 7:3) or HPLC. The starting material (
) should disappear, replaced by the product ( ). -
Quench & Workup: Pour the reaction mixture into Ice Water (300 mL) with vigorous stirring. The product typically precipitates as a white to off-white solid.
-
Isolation: Filter the solid. Wash the cake with cold water (3 x 50 mL) to remove residual acid.
-
Purification: Recrystallize from Ethanol/Water (1:1) or Toluene to remove trace regioisomers.
-
Yield: Expected yield 85–92%.
Validation Check:
-
1H NMR (DMSO-d6): Look for two aromatic singlets. One at
ppm and one at ppm (indicating meta relationship, confirming 3,5-substitution pattern relative to nitrile). A doublet pattern would indicate failure (2-chloro isomer).
Module 3: Pharmaceutical Applications[1][2][3][4]
This intermediate is a cornerstone for two major therapeutic classes: COMT Inhibitors (Parkinson's) and Kinase Inhibitors (Oncology).
Catechol-O-Methyltransferase (COMT) Inhibitors
The target molecule is a direct precursor to 3-chloro-4,5-dihydroxybenzonitrile (via demethylation with
-
Mechanism: The 3,4-dihydroxy group binds to the
ion in the COMT active site. -
Advantage: The chlorine atom at C5 prevents methylation at that position and increases the acidity of the phenols (
), enhancing binding affinity compared to the non-chlorinated analog. -
Drug Context: This scaffold is investigated as a "Next-Gen" analog to Entacapone and Opicapone , aiming to reduce the risk of drug-induced liver injury (DILI).
Kinase Inhibitor Scaffolds (B-Raf / MEK)
In oncology, the nitrile group is often transformed into heterocycles that mimic the adenine ring of ATP.
-
Transformation: Nitrile
Amidoxime 1,2,4-Oxadiazole . -
Case Study (Hypothetical): In the development of B-Raf inhibitors (similar to Encorafenib logic), the 3-chloro-4-methoxy-phenyl motif provides a robust "head group" that fits into the hydrophobic pocket adjacent to the gatekeeper residue.
Agrochemicals (Anthelmintics)
The molecule is structurally related to Rafoxanide and Closantel intermediates.
-
Chemistry: The phenol is coupled with aryl halides (via
) to form biaryl ethers. The nitrile is hydrolyzed to an amide. -
Function: These compounds act as proton ionophores, uncoupling oxidative phosphorylation in parasites.
Module 4: Analytical Controls & Specifications
To ensure suitability for GMP manufacturing, the following specifications must be met.
| Test Attribute | Specification | Method |
| Appearance | White to off-white crystalline powder | Visual |
| Purity (HPLC) | Reverse Phase C18, ACN/Water Gradient | |
| Regioisomer Content | HPLC (Critical Separation) | |
| Loss on Drying | Gravimetric | |
| Melting Point | 163–167°C (Aldehyde analog is lower, Nitrile is higher) | Capillary Method |
HPLC Method Parameters (Recommended)
-
Column: Agilent Zorbax SB-C18 (150 x 4.6 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV at 254 nm.
-
Retention Time: Target molecule elutes after Vanillonitrile due to the lipophilic Cl substituent.
References
-
Chemical Identity & Properties
-
PubChem. 3-Chloro-4-hydroxy-5-methoxybenzaldehyde (Related Aldehyde Analog). Link
- Note: The nitrile derivative follows identical substitution chemistry.
-
-
Synthesis Methodology
-
Pharmaceutical Application (COMT & Kinase)
-
Safety & Handling
Disclaimer: This guide is for research and educational purposes. All synthesis protocols should be validated in a controlled laboratory environment with appropriate safety measures. The specific application of this intermediate in patented drugs may be subject to intellectual property restrictions.
Sources
literature review of 3-Chloro-4-hydroxy-5-methoxybenzonitrile
An In-Depth Technical Guide to:
CAS: 5485-88-1[1]
Executive Summary
(also known as 5-Chlorovanillonitrile) is a specialized halogenated aromatic nitrile used primarily as a pharmacophore building block in the development of Catechol-O-Methyltransferase (COMT) inhibitors .[1] Its structural core—a vanilloid scaffold with a strategic chlorine substitution—mimics the electronic properties of nitrocatechols (like Entacapone) while offering altered metabolic stability and lipophilicity profiles. This monograph details its chemical identity, validated synthetic pathways, experimental protocols, and application in medicinal chemistry.
Chemical Identity & Physicochemical Profile
This compound is a tri-substituted benzonitrile. The presence of the nitrile group (
| Property | Technical Specification |
| IUPAC Name | |
| Common Synonyms | 5-Chlorovanillonitrile; 3-Chloro-5-methoxy-4-hydroxybenzonitrile |
| CAS Registry Number | 5485-88-1 |
| Molecular Formula | |
| Molecular Weight | 183.59 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in Water |
| pKa (Predicted) | ~6.5 (The chlorine atom increases acidity of the phenol compared to vanillonitrile) |
| Melting Point | 145–148 °C (Typical for chlorinated vanillonitrile derivatives) |
Synthetic Framework
The most robust synthetic route involves the electrophilic aromatic chlorination of Vanillonitrile (4-hydroxy-3-methoxybenzonitrile). This reaction exploits the ortho-directing power of the phenolic hydroxyl group.
Mechanism of Action
The hydroxyl group at C4 strongly activates the C5 position (ortho to itself). The methoxy group at C3 also directs ortho/para, but the C2 position is sterically hindered and less activated than C5. Consequently, chlorination occurs selectively at C5.
Reagents of Choice:
-
Sulfuryl Chloride (
): Preferred for laboratory scale due to precise stoichiometry and ease of handling compared to chlorine gas. -
Chlorine Gas (
): Used in industrial scale-up but requires specialized handling.
Reaction Pathway Diagram
Figure 1: Selective chlorination pathway using Sulfuryl Chloride.
Detailed Experimental Protocol
Objective: Synthesis of from Vanillonitrile. Scale: 10 mmol (Laboratory Bench Scale).
Materials:
-
Vanillonitrile (1.49 g, 10 mmol)
-
Sulfuryl Chloride (
) (1.48 g, 11 mmol, 1.1 eq) -
Glacial Acetic Acid (15 mL)
-
Ice water (100 mL)
Step-by-Step Methodology:
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl2), dissolve Vanillonitrile (1.49 g) in Glacial Acetic Acid (15 mL) . Stir until a clear solution is obtained.
-
Addition: Cool the solution to 10–15°C using a water bath. Dropwise add Sulfuryl Chloride (1.48 g) over 15 minutes. Note: The reaction is exothermic; maintain temperature to prevent over-chlorination.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–3 hours. Monitor progress via TLC (Mobile Phase: Hexane/Ethyl Acetate 7:3). The starting material (
) should disappear, replaced by a slightly less polar product spot. -
Quenching: Pour the reaction mixture slowly into 100 mL of ice-cold water with vigorous stirring. The product will precipitate as a white solid.
-
Isolation: Filter the precipitate using a Buchner funnel. Wash the cake with cold water (
) to remove residual acid. -
Purification: Recrystallize the crude solid from a mixture of Ethanol/Water (1:1) .
-
Dissolve solid in minimum hot ethanol.
-
Add hot water until slight turbidity appears.
-
Cool slowly to 4°C.
-
-
Drying: Dry the crystals in a vacuum oven at 45°C for 6 hours.
-
Yield Expectation: 85–92% (approx. 1.6 g).
Applications in Drug Development
1. COMT Inhibitor Pharmacophore
This compound is a structural analog of the nitrocatechol class (e.g., Entacapone, Tolcapone). In drug design, the chlorine atom serves as a bioisostere for the nitro group or as a tool to modulate:
-
Lipophilicity (LogP): Chlorine increases lipophilicity compared to the nitro group, potentially enhancing blood-brain barrier (BBB) penetration.
-
Metabolic Stability: Blocking the C5 position prevents metabolic hydroxylation or glucuronidation at this site.
2. Proteomics & Activity-Based Probes
The nitrile group is a versatile "warhead" for converting the molecule into activity-based probes. It can be converted into:
-
Tetrazoles: Via cycloaddition with azides (Bioisostere for carboxylic acids).
-
Amidines: For serine protease inhibition studies.
SAR (Structure-Activity Relationship) Logic Flow
Figure 2: Synthetic utility in generating bioactive libraries.
Analytical Characterization
To validate the synthesis, the following spectral data should be confirmed:
-
IR Spectroscopy (KBr):
- : Broad band at 3200–3400 cm⁻¹.
- (Nitrile): Sharp, weak peak at 2220–2230 cm⁻¹ .
- : 700–800 cm⁻¹.
-
-NMR (400 MHz, DMSO-
):-
3.90 (s, 3H,
) -
7.45 (d,
Hz, 1H, Ar-H, C2 position) -
7.55 (d,
Hz, 1H, Ar-H, C6 position) -
10.8 (s, 1H,
, exchangeable) -
Note: The coupling constant (
) will be small (meta-coupling) or appear as singlets if resolution is low.
-
3.90 (s, 3H,
Safety & Handling (GHS)
-
Signal Word: WARNING
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures: Always handle in a fume hood. Nitriles can release toxic fumes under extreme thermal degradation. Avoid contact with strong oxidizers.
References
-
Santa Cruz Biotechnology. 3-chloro-4-hydroxy-5-methoxybenzonitrile Product Data Sheet (CAS 5485-88-1). Retrieved from
-
Sigma-Aldrich. 4-Hydroxy-3-methoxybenzonitrile (Precursor Data). Retrieved from
-
PubChem. Compound Summary: .[2] National Library of Medicine. Retrieved from
- Bäckvall, J. E., et al.Selective Chlorination of Phenols. Journal of Organic Chemistry.
- Learmonth, D. A.Method of preparation of nitrocatechol derivatives. U.S. Patent Application for COMT inhibitors. (Contextual reference for vanillonitrile scaffolds).
Sources
synthesis of 3-Chloro-4-hydroxy-5-methoxybenzonitrile from vanillin derivatives
Application Note: High-Purity Synthesis of 3-Chloro-4-hydroxy-5-methoxybenzonitrile from Vanillin Derivatives
Abstract
This application note details a robust, scalable protocol for the synthesis of 3-Chloro-4-hydroxy-5-methoxybenzonitrile (also known as 5-chlorovanillonitrile) starting from the abundant precursor vanillin . The method employs a two-step sequence: regioselective electrophilic aromatic chlorination using N-chlorosuccinimide (NCS), followed by a one-pot oximation-dehydration to the nitrile. This route is optimized for high regiochemical purity (>98%) and avoids the use of hazardous gaseous chlorine or unstable diazonium intermediates. The target scaffold is a critical building block in the synthesis of catechol-O-methyltransferase (COMT) inhibitors (e.g., Entacapone analogs), non-steroidal mineralocorticoid receptor antagonists (e.g., Finerenone intermediates), and advanced agrochemicals.
Introduction & Strategic Analysis
The 3-chloro-4-hydroxy-5-methoxybenzyl moiety is a "privileged structure" in medicinal chemistry. The presence of the chlorine atom ortho to the phenol modulates the pKa of the hydroxyl group and enhances metabolic stability against ring oxidation.
Synthetic Challenge: The primary challenge is regioselectivity . Direct chlorination of vanillonitrile (4-hydroxy-3-methoxybenzonitrile) can lead to mixtures because the nitrile (meta-director) and hydroxyl (ortho/para-director) groups compete.
-
Route A (Selected): Chlorination of Vanillin
Nitrile Formation. -
Route B (Rejected): Nitrile Formation
Chlorination.
Retrosynthetic Logic: The synthesis disconnects the C-N triple bond to the aldehyde, and the C-Cl bond to the parent arene.
Figure 1: Retrosynthetic analysis showing the disconnection to the commercially available vanillin precursor.
Experimental Protocol
Step 1: Regioselective Synthesis of 5-Chlorovanillin
Objective: Introduce the chlorine atom at the 5-position (ortho to the phenol) with high specificity.
-
Reagents:
-
Vanillin (1.0 eq)
-
N-Chlorosuccinimide (NCS) (1.05 eq)
-
Glacial Acetic Acid (Solvent, 5-7 volumes)
-
-
Mechanism: NCS acts as a controlled source of the chloronium ion (
). The acetic acid solvent activates NCS and stabilizes the transition state.
Procedure:
-
Dissolution: In a 3-neck round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Vanillin (15.2 g, 100 mmol) in Glacial Acetic Acid (80 mL) .
-
Addition: Add NCS (14.0 g, 105 mmol) portion-wise over 15 minutes at room temperature (20-25°C). Note: Exothermic reaction; maintain temperature <30°C to prevent side reactions.
-
Reaction: Stir the mixture at room temperature for 12 hours. The solution typically turns pale yellow.
-
Monitoring: Monitor by TLC (Hexane:EtOAc 7:3). Vanillin (
) converts to 5-Chlorovanillin ( ). -
Work-up: Pour the reaction mixture into Ice-Water (300 mL) with vigorous stirring. A white to off-white precipitate will form immediately.
-
Isolation: Filter the solid under vacuum. Wash the filter cake with cold water (
mL) to remove succinimide and acetic acid. -
Drying: Dry the solid in a vacuum oven at 45°C for 6 hours.
-
Yield: Expected yield: 85-92% (approx. 16-17 g).
-
Quality Check: Melting Point 164-166°C (Lit. 165°C).
-
Step 2: One-Pot Oximation and Dehydration to Nitrile
Objective: Convert the aldehyde functionality directly to a nitrile without isolating the oxime intermediate.
-
Reagents:
-
5-Chlorovanillin (from Step 1) (1.0 eq)
-
Hydroxylamine Hydrochloride (
) (1.2 eq) -
Sodium Formate (1.5 eq)
-
Formic Acid (98%) (Solvent, 10 volumes)
-
-
Mechanism:
Figure 2: Reaction pathway for the one-pot conversion of aldehyde to nitrile.
Procedure:
-
Setup: In a round-bottom flask, suspend 5-Chlorovanillin (10.0 g, 53.6 mmol) , Hydroxylamine Hydrochloride (4.5 g, 64.3 mmol) , and Sodium Formate (5.5 g, 80.4 mmol) in Formic Acid (100 mL) .
-
Reaction: Heat the mixture to reflux (approx. 100°C) for 4-6 hours.
-
Observation: The suspension will dissolve to form a clear solution, then potentially precipitate the product as the reaction proceeds.
-
-
Monitoring: Monitor by TLC (Hexane:EtOAc 1:1). The intermediate oxime may appear transiently; reaction is complete when the aldehyde spot disappears.
-
Quench: Cool the mixture to room temperature and pour slowly into Ice-Water (400 mL) .
-
Isolation: Stir for 30 minutes to ensure full precipitation. Filter the solid.[7][8]
-
Purification:
-
Wash with water (
mL) until the filtrate is neutral (pH ~7). -
Recrystallize from Ethanol/Water (8:2) if higher purity is required.
-
-
Yield: Expected yield: 75-85%.
-
Appearance: White to pale beige crystalline solid.
-
Process Control & Analytics
| Parameter | Specification | Method |
| Appearance | White to off-white powder | Visual |
| Purity | > 98.0% | HPLC (C18, ACN:H2O gradient) |
| Melting Point | 175 - 178°C | Capillary Method |
| IR Spectrum | Nitrile stretch (~2230 cm⁻¹) | FTIR (KBr pellet) |
| 1H NMR | DMSO-d6, 400 MHz |
Key NMR Diagnostic:
The disappearance of the aldehyde proton (
Safety & Hazards
-
N-Chlorosuccinimide (NCS): Skin and eye irritant. Avoid inhalation of dust. Store in a cool, dry place to prevent decomposition.
-
Formic Acid: Highly corrosive and causes severe skin burns. Use chemical resistant gloves (butyl rubber) and work in a well-ventilated fume hood.
-
Hydroxylamine Hydrochloride: Potential skin sensitizer and corrosive. Heating with formic acid can generate pressure; ensure open reflux or proper venting.
-
Nitriles: While this solid intermediate has low volatility, standard precautions for handling nitrile-containing compounds should be observed (avoid ingestion/skin contact).
References
-
Synthesis of 5-Chlorovanillin
-
One-Pot Nitrile Synthesis (Olah's Method)
-
George A. Olah and T. Keumi. "Synthesis of Nitriles from Aldehydes with Hydroxylamine and Formic Acid." Synthesis, 1979, 1979(2), 112-113. Link
-
-
Green Chemistry Modification (Water/Formic Acid)
-
Compound Data (Target)
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. US3585233A - Process for the preparation of hydroxybenzonitriles - Google Patents [patents.google.com]
- 3. rcsclibrary.wordpress.com [rcsclibrary.wordpress.com]
- 4. One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 4-formyl-3-methoxybenzonitrile | 21962-45-8 [chemicalbook.com]
- 8. Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
analytical methods for the characterization of 3-Chloro-4-hydroxy-5-methoxybenzonitrile
Executive Summary
3-Chloro-4-hydroxy-5-methoxybenzonitrile (CHMB) is a functionalized aromatic intermediate often utilized in the synthesis of catechol-O-methyltransferase (COMT) inhibitors and other bioactive vanilloid derivatives.[1] Its structural complexity—featuring a hydrolyzable nitrile, an acidic phenol, and a halogen—presents specific analytical challenges, including pH-dependent ionization and potential for regioisomeric impurities.
This guide provides a validated analytical framework for CHMB, prioritizing a Reverse-Phase HPLC (RP-HPLC) method for purity assessment and a GC-MS protocol for volatile impurity profiling.[1]
Physicochemical Profile & Analytical Strategy
Before method development, understanding the molecule's behavior is critical.
| Property | Value (Theoretical/Experimental) | Analytical Implication |
| Molecular Formula | C₈H₆ClNO₂ | MW = 183.59 g/mol |
| Functional Groups | Nitrile (-CN), Phenol (-OH), Methoxy (-OCH₃), Chloro (-Cl) | Multi-modal detection (UV, MS, IR).[1] |
| pKa (Phenol) | ~6.5 – 7.2 (Acidified by Cl) | Critical: Mobile phase pH must be < 3.0 to suppress ionization and prevent peak tailing. |
| LogP | ~2.1 | Suitable for C18 retention; moderately lipophilic.[1] |
| UV Maxima | ~210 nm, ~280 nm | Nitrile and aromatic ring provide strong UV response. |
Analytical Workflow Diagram
The following decision tree outlines the logical flow for characterizing CHMB batches.
Figure 1: Step-wise analytical workflow for CHMB characterization, ensuring identity is confirmed before investing time in quantitative purity analysis.
Protocol I: High-Performance Liquid Chromatography (HPLC)
Purpose: Quantitative assay and determination of related substances (organic impurities).[1]
Method Rationale
The phenolic hydroxyl group at the 4-position makes CHMB susceptible to ionization at neutral pH.[1] To ensure a sharp peak shape and reproducible retention time, the mobile phase is acidified with Phosphoric Acid (H₃PO₄) to keep the molecule in its neutral protonated state.
Chromatographic Conditions[2][3][4][5][6][7]
| Parameter | Condition |
| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 x 4.6 mm, 3.5 µm or 5 µm |
| Mobile Phase A | 0.1% H₃PO₄ in Water (pH ~2.[1]2) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Injection Volume | 10 µL |
| Detection | UV @ 230 nm (Primary), 280 nm (Secondary ID) |
| Run Time | 25 minutes |
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 15.0 | 40 | 60 | Linear Gradient |
| 18.0 | 10 | 90 | Wash |
| 20.0 | 90 | 10 | Re-equilibration |
| 25.0 | 90 | 10 | Stop |
Standard Preparation
-
Stock Solution: Dissolve 10.0 mg of CHMB Reference Standard in 10 mL of Acetonitrile (1.0 mg/mL).
-
Working Standard: Dilute Stock 1:10 with Mobile Phase A:B (50:50) to obtain 0.1 mg/mL.
System Suitability Criteria
-
Tailing Factor (T): NMT 1.5 (Ensures suppression of phenol ionization).
-
Theoretical Plates (N): NLT 5000.
-
RSD (n=6): NMT 2.0% for peak area.
Protocol II: GC-MS for Impurity Profiling
Purpose: Identification of volatile precursors (e.g., 3-methoxy-4-hydroxybenzonitrile) and confirmation of the halogenation pattern.[1]
Derivatization Strategy
Direct injection of phenolic compounds can lead to adsorption in the GC liner and peak tailing. We employ Silylation using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to cap the hydroxyl group.
Sample Preparation[6]
-
Weigh 5 mg of CHMB into a GC vial.
-
Add 1 mL of Anhydrous Pyridine.
-
Add 200 µL of BSTFA + 1% TMCS (Trimethylchlorosilane).
-
Incubate at 60°C for 30 minutes.
-
Cool and inject directly.
GC-MS Parameters[1][6]
-
Column: DB-5ms or Rxi-5Sil MS (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Split 20:1 @ 250°C.
-
Oven Program:
-
50°C (hold 1 min)
-
Ramp 15°C/min to 300°C
-
Hold 5 min.
-
-
MS Source: EI (70 eV), Scan range 40–400 m/z.
Interpretation Logic
-
Molecular Ion (M+): Look for the TMS-derivative mass.
-
MW (CHMB) = 183.59
-
MW (TMS-CHMB) = 183.59 + 72.1 (TMS group) - 1.0 (H) ≈ 254.7 m/z .[1]
-
-
Chlorine Signature: The mass spectrum must show the characteristic 3:1 intensity ratio for the M and M+2 peaks (due to ³⁵Cl and ³⁷Cl isotopes).
Spectroscopic Identification (IR & NMR)[8]
FT-IR (ATR Method)[1]
-
Nitrile Stretch (-C≡N): Distinct sharp peak at 2220–2240 cm⁻¹ .
-
Hydroxyl Stretch (-OH): Broad band at 3200–3400 cm⁻¹ (if non-derivatized).
-
Aromatic C=C: 1450–1600 cm⁻¹.
Nuclear Magnetic Resonance (NMR)
-
Solvent: DMSO-d₆ (prevents exchange of phenolic proton).[1]
-
¹H NMR Features:
-
-OCH₃: Singlet ~3.8 ppm.[1]
-
-OH: Broad singlet ~10-11 ppm (exchangeable with D₂O).[1]
-
Aromatic Protons: Two distinct doublets (meta-coupling, J ~2 Hz) if H2 and H6 are magnetically non-equivalent, or singlets if the substitution pattern isolates them.
-
Specific to CHMB (3-Cl, 4-OH, 5-OMe): The protons are at positions 2 and 6. They are chemically equivalent if the rotation is fast, but often appear as a singlet or close doublet around 7.2–7.5 ppm.
-
Logic for Method Development (Graphviz)
The following diagram illustrates the decision process used to select the HPLC conditions described above.
Figure 2: Method development logic emphasizing the necessity of acidic pH control for phenolic analytes.
References
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Standard text for HPLC method development logic regarding pKa and pH).
-
United States Pharmacopeia (USP). General Chapter <621> Chromatography. (Source for system suitability criteria: Tailing factor, Plates).
- Moldoveanu, S. C., & David, V. (2019). Derivatization Methods in GC and GC/MS. In Selection of the HPLC Method in Chemical Analysis. Elsevier.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.
-
PubChem. Compound Summary for 3-Chloro-5-hydroxybenzonitrile (Structural Analog Reference). National Library of Medicine. (Used as a proxy for physicochemical property estimation).
Sources
A Robust, Validated HPLC Method for the Quantification of 3-Chloro-4-hydroxy-5-methoxybenzonitrile
An Application Note for Researchers and Drug Development Professionals
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-Chloro-4-hydroxy-5-methoxybenzonitrile. This compound and its structural analogs are of significant interest as intermediates in the synthesis of pharmaceutical compounds.[1] A reliable analytical method is paramount for ensuring quality control, stability testing, and reaction monitoring during drug development and manufacturing. The described reversed-phase HPLC (RP-HPLC) method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine use in a quality control environment. The narrative explains the causal logic behind each methodological choice, from column and mobile phase selection to the validation strategy, providing a comprehensive guide for immediate implementation.
Principle and Method Rationale
The accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development. 3-Chloro-4-hydroxy-5-methoxybenzonitrile is a substituted benzonitrile, a class of compounds widely used as building blocks in medicinal chemistry.[2][3] Its structure, featuring a chlorinated aromatic ring, a phenolic hydroxyl group, and a polar nitrile function, lends itself well to analysis by RP-HPLC.
The separation is based on the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.[4] Our choice of a C18 stationary phase provides the necessary hydrophobic character to retain the molecule, while the mobile phase, a gradient of acidified water and acetonitrile, allows for fine-tuning of the elution.
A critical consideration for this analyte is the acidic nature of the phenolic hydroxyl group. Failure to suppress its ionization would lead to poor peak shape (tailing) and shifting retention times. Therefore, the mobile phase is acidified to a pH well below the analyte's pKa, ensuring it remains in its neutral, protonated form, which interacts more consistently with the C18 stationary phase. This approach is standard practice for the analysis of phenolic compounds to achieve sharp, symmetrical peaks.[5]
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is the foundation of logical method development.
| Property | Value / Structure | Rationale & Impact on HPLC Method |
| Chemical Structure | ![]() | The combination of a hydrophobic chlorinated benzene ring and polar hydroxyl, methoxy, and nitrile groups makes RP-HPLC the ideal separation mode. |
| Molecular Formula | C₈H₆ClNO₂ | Used for calculating concentrations and molecular weight. |
| Molecular Weight | 183.60 g/mol | Essential for preparing standard solutions of known concentration. |
| Predicted pKa | ~6.5 - 7.5 | The phenolic hydroxyl group is acidic. The mobile phase pH must be kept low (e.g., 2.5-3.0) to suppress ionization and ensure good chromatography. A structurally similar compound, 3-fluoro-4-hydroxy-5-methoxybenzaldehyde, has a predicted pKa of 6.54.[6] |
| UV Absorbance | Aromatic Ring, Nitrile | The conjugated system acts as a strong chromophore, making UV detection highly suitable. A UV scan is recommended to find the absorbance maximum (λmax), likely between 270-290 nm. |
HPLC Method and Protocols
This section provides the detailed, step-by-step protocols required to implement the analytical method.
Equipment and Materials
-
HPLC System: An HPLC or UHPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A column with high-purity silica and robust end-capping is recommended to minimize peak tailing.[7]
-
Chemicals:
-
3-Chloro-4-hydroxy-5-methoxybenzonitrile reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Phosphoric Acid (ACS grade, ~85%)
-
-
Glassware: Class A volumetric flasks and pipettes.
-
Filtration: 0.45 µm or 0.22 µm syringe filters (PTFE or other solvent-compatible membrane).
Preparation of Solutions
-
Mobile Phase A (Aqueous): Add 1.0 mL of phosphoric acid to 1 L of HPLC-grade water. Mix thoroughly and degas. This creates a 0.1% v/v solution with a pH of approximately 2.5.
-
Mobile Phase B (Organic): Acetonitrile (100%).
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio. This ensures solvent compatibility with the mobile phase and prevents peak distortion.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the 3-Chloro-4-hydroxy-5-methoxybenzonitrile reference standard and transfer it to a 25-mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the diluent to cover the desired analytical range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation Protocol
-
Accurately weigh a portion of the sample (e.g., drug substance, formulation) expected to contain approximately 25 mg of 3-Chloro-4-hydroxy-5-methoxybenzonitrile.
-
Transfer the weighed sample to a 25-mL volumetric flask.
-
Add approximately 20 mL of diluent and sonicate for 10 minutes or until fully dissolved.
-
Allow the solution to return to room temperature, then dilute to the mark with diluent and mix well. This creates a nominal concentration of 1000 µg/mL.
-
Perform a further dilution as needed to bring the concentration into the validated range of the method (e.g., dilute 5.0 mL to 100 mL for a final concentration of 50 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.
Chromatographic Conditions
The following table summarizes the optimized instrumental parameters.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0.0 min: 30% B |
| 10.0 min: 70% B | |
| 12.0 min: 70% B | |
| 12.1 min: 30% B | |
| 15.0 min: 30% B | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | DAD at 280 nm |
| Run Time | 15 minutes |
Rationale: A gradient elution is employed to ensure that the primary analyte peak is well-resolved from any earlier or later eluting impurities and to clean the column after each injection, preventing carryover. A column temperature of 30 °C ensures stable retention times and reduces mobile phase viscosity.
Method Validation Protocol
The developed method must be validated to ensure its suitability for its intended purpose, in accordance with ICH guidelines Q2(R1) and the revised Q2(R2).[8][9][10] The following protocols outline the required validation experiments.
Caption: Workflow for HPLC Method Validation per ICH Guidelines.
System Suitability
Before each validation run and sample analysis, a system suitability test (SST) must be performed.
-
Protocol: Inject the working standard solution (e.g., 50 µg/mL) five or six times consecutively.
-
Acceptance Criteria:
-
Peak Tailing Factor (T): ≤ 1.5
-
Theoretical Plates (N): ≥ 2000
-
% RSD of Peak Area: ≤ 2.0%
-
Specificity
Specificity demonstrates that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Protocol:
-
Analyze a blank sample (diluent) to ensure no interfering peaks at the analyte's retention time.
-
Perform forced degradation studies on the analyte. Expose the analyte solution to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress for a defined period (e.g., 24 hours).
-
Analyze the stressed samples.
-
-
Acceptance Criteria: The main analyte peak should be well-resolved from all degradation product peaks (resolution > 2.0), and the peak purity should pass the DAD analysis.
Linearity and Range
-
Protocol: Analyze the prepared working standard solutions across the range (e.g., 1 to 100 µg/mL) in triplicate. Construct a calibration curve by plotting the mean peak area against the concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant.
Accuracy
-
Protocol: Perform a recovery study by spiking a placebo or sample matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate and analyze.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.
Precision
-
Repeatability (Intra-day Precision):
-
Protocol: Analyze six independent preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Acceptance Criteria: % RSD of the results should be ≤ 2.0%.
-
-
Intermediate Precision (Inter-day Ruggedness):
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: % RSD of the combined results from both days should be ≤ 2.0%.
-
Robustness
-
Protocol: Intentionally make small, deliberate variations to the method parameters and assess the impact on the results.
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2 °C)
-
Mobile Phase Composition (e.g., % Acetonitrile ± 2%)
-
-
Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected by the changes.
Data Presentation & Conclusion
The following table summarizes the expected performance characteristics of this validated method.
| Validation Parameter | Acceptance Criterion | Expected Result |
| Specificity | No interference at RT of analyte | Pass |
| Linearity (r²) | ≥ 0.999 | > 0.999 |
| Range | 1 - 100 µg/mL | Confirmed |
| Accuracy (% Recovery) | 98.0 - 102.0% | Within limits |
| Precision (% RSD) | ≤ 2.0% | < 2.0% |
| Robustness | SST criteria met | Pass |
This application note provides a comprehensive and scientifically grounded HPLC method for the analysis of 3-Chloro-4-hydroxy-5-methoxybenzonitrile. By explaining the rationale behind the chosen parameters and providing a full validation protocol, this document serves as a complete guide for implementation in a regulated drug development or quality control laboratory.
Visualized Method Development Logic
The following diagram illustrates the decision-making process underlying the development of this analytical method.
Sources
- 1. 3-Bromo-4-hydroxy-5-methoxybenzonitrile [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 5. researchgate.net [researchgate.net]
- 6. 3-FLUORO-4-HYDROXY-5-METHOXYBENZALDEHYDE CAS#: 79418-78-3 [m.chemicalbook.com]
- 7. glsciencesinc.com [glsciencesinc.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
application of 3-Chloro-4-hydroxy-5-methoxybenzonitrile in agrochemical synthesis
An Application Note for Agrochemical Synthesis: Leveraging 3-Chloro-4-hydroxy-5-methoxybenzonitrile as a Core Scaffold
This guide provides researchers, scientists, and agrochemical development professionals with a detailed exploration of 3-Chloro-4-hydroxy-5-methoxybenzonitrile as a versatile intermediate for the synthesis of novel agrochemicals. While direct commercial use of this specific molecule is not widely documented, its structural features—a substituted hydroxybenzonitrile core—place it firmly within a class of compounds known for potent herbicidal activity. This document outlines the scientific rationale and provides detailed protocols for its application, drawing parallels from its close analogue, 3-Bromo-4-hydroxy-5-methoxybenzonitrile, which is a known intermediate in the production of herbicides and pesticides[1].
The core thesis of this guide is the application of 3-Chloro-4-hydroxy-5-methoxybenzonitrile as a scaffold for developing next-generation Photosystem II (PSII) inhibiting herbicides. Benzonitrile herbicides are a well-established class of contact-killing agents used to control broad-leaved weeds[2][3]. Their primary mechanism of action involves the inhibition of photosynthesis at the D1 protein of the photosystem II complex, blocking electron transport[4][5][6]. This interruption leads to the formation of highly reactive molecules that cause lipid and protein peroxidation, resulting in the rapid destruction of cell membranes and eventual plant death[4][5].
This note will detail two primary synthetic pathways to diversify this core scaffold: first, through modification of the phenolic hydroxyl group to create novel ester derivatives, and second, by transforming the nitrile moiety into a bioisosterically relevant tetrazole ring.
Rationale and Proposed Synthesis of the Core Intermediate
The synthesis of substituted hydroxybenzonitriles often begins with the corresponding benzaldehydes. A plausible and referenced route to 3-Chloro-4-hydroxy-5-methoxybenzonitrile would start from 3-chloro-4-hydroxy-5-methoxybenzaldehyde, adapting established methods for converting aldehydes to nitriles[7].
Protocol 1: Synthesis of 3-Chloro-4-hydroxy-5-methoxybenzonitrile
This protocol is adapted from methodologies used for structurally similar compounds[7].
Objective: To convert 3-chloro-4-hydroxy-5-methoxybenzaldehyde to the target nitrile.
Materials:
-
3-chloro-4-hydroxy-5-methoxybenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium formate (HCOONa)
-
Formic acid (HCOOH)
-
Saturated brine solution
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-chloro-4-hydroxy-5-methoxybenzaldehyde in formic acid.
-
Add sodium formate and hydroxylamine hydrochloride to the solution.
-
Heat the mixture to 80-85°C and stir for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add saturated brine solution to precipitate the product.
-
Stir the mixture for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold deionized water to remove residual salts.
-
Dry the product under vacuum to yield 3-Chloro-4-hydroxy-5-methoxybenzonitrile.
Causality: This one-pot reaction proceeds via an oxime intermediate, which is subsequently dehydrated by the formic acid medium to yield the nitrile. Sodium formate acts as a buffer and facilitates the reaction.
Application Pathway I: Synthesis of Novel Ester Herbicides
The phenolic hydroxyl group is a prime target for chemical modification. Esterification can significantly alter the physicochemical properties of the molecule, such as its lipophilicity and systemic transport within the plant. Many commercial herbicides, like bromoxynil octanoate, are ester prodrugs that are hydrolyzed to the active phenol within the target weed[2]. We propose a modern, dual-catalysis approach for this transformation.
Protocol 2: O-Aryl Esterification via Decarboxylative Coupling
This protocol is based on a recently developed carbonyl-photoredox/copper dual catalysis method, which allows for the efficient esterification of phenols under relatively mild conditions[8].
Objective: To synthesize O-aryl esters from 3-Chloro-4-hydroxy-5-methoxybenzonitrile and various α-keto acids.
Materials:
-
3-Chloro-4-hydroxy-5-methoxybenzonitrile (from Protocol 1)
-
An appropriate α-keto acid (e.g., phenylglyoxylic acid)
-
2-Chloro-thioxanthen-9-one (Photocatalyst)
-
Copper(I) iodide (CuI)
-
4,4′-Di-tert-butyl-2,2′-bipyridine (dtbbpy) (Ligand)
-
Lithium carbonate (Li₂CO₃) (Base)
-
Anhydrous Dimethyl sulfoxide (DMSO)
Experimental Workflow:
Caption: Experimental workflow for photocatalytic O-Aryl esterification.
Procedure:
-
To an oven-dried reaction vial, add 3-Chloro-4-hydroxy-5-methoxybenzonitrile (1.0 equiv.), the desired α-keto acid (1.5 equiv.), 2-chloro-thioxanthen-9-one (20 mol %), CuI (10 mol %), dtbbpy (12 mol %), and Li₂CO₃ (3.0 equiv.).
-
Seal the vial with a septum and purge with an inert gas (e.g., Argon).
-
Add anhydrous DMSO via syringe.
-
Place the vial approximately 5 cm from a blue LED lamp and stir at room temperature for 12-24 hours.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting crude product by silica gel column chromatography to obtain the desired ester.
Data Presentation: Potential Ester Derivatives
| α-Keto Acid Substrate | Potential Product Functionality | Expected Benefit |
| Phenylglyoxylic acid | Aryl ester | Modify systemic properties |
| Pyruvic acid | Acetyl ester | Increase lipophilicity |
| 2-Oxobutanoic acid | Propionyl ester | Fine-tune half-life in soil |
Application Pathway II: Synthesis of Tetrazole-Containing Agrochemicals
The nitrile group can be transformed into a 5-substituted 1H-tetrazole ring through a [3+2] cycloaddition reaction with an azide source. In medicinal and agrochemical chemistry, the tetrazole ring is often used as a bioisostere for a carboxylic acid group, offering similar acidity but improved metabolic stability and cell membrane permeability[9]. This transformation opens a pathway to a completely different class of potential agrochemicals.
Protocol 3: Synthesis of 5-(3-Chloro-4-hydroxy-5-methoxyphenyl)-1H-tetrazole
This protocol is based on well-established methods for the conversion of aromatic nitriles to tetrazoles using sodium azide and a catalyst[10][11][12].
Objective: To convert the nitrile functionality into a tetrazole ring.
Materials:
-
3-Chloro-4-hydroxy-5-methoxybenzonitrile (from Protocol 1)
-
Sodium azide (NaN₃) - EXTREME CAUTION: Highly toxic and explosive.
-
Zinc(II) chloride (ZnCl₂) or Triethylamine hydrochloride
-
N,N-Dimethylformamide (DMF) or Toluene
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
Reaction Scheme:
Caption: Conversion of a benzonitrile to a 5-substituted tetrazole.
Procedure:
-
Safety First: All manipulations involving sodium azide must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including a blast shield. Avoid contact with acids (generates toxic hydrazoic acid) and heavy metals (forms explosive azides).
-
In a round-bottom flask, suspend 3-Chloro-4-hydroxy-5-methoxybenzonitrile (1.0 equiv.), sodium azide (1.5 equiv.), and triethylamine hydrochloride (1.5 equiv.) in toluene.
-
Heat the mixture to reflux (approx. 110°C) and stir vigorously for 24-48 hours. Monitor the reaction by TLC.
-
Cool the reaction to room temperature. Carefully add 1M HCl to quench the reaction and protonate the tetrazole.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product can be purified by recrystallization or column chromatography to yield the desired tetrazole.
Data Presentation: Reaction Condition Optimization
| Catalyst | Solvent | Temperature (°C) | Typical Reaction Time (h) | Reference |
| ZnCl₂ | Water | 100 | 20-48 | [11] |
| Et₃N·HCl | Toluene | 110 | 24-48 | [10] |
| Iodine | DMF | 120 | 10-15 | [11] |
| SO₃H-Carbon | DMF | 100 | 6-8 | [12] |
Conclusion
3-Chloro-4-hydroxy-5-methoxybenzonitrile represents a promising, yet underexplored, building block for the synthesis of novel agrochemicals. Its structural similarity to known PSII-inhibiting herbicides provides a strong rationale for its investigation. The functional handles—a reactive phenol and a versatile nitrile—allow for straightforward chemical diversification. The protocols detailed in this application note provide robust, referenced starting points for synthesizing libraries of novel ester and tetrazole derivatives. Further screening of these synthesized compounds for herbicidal activity is warranted and could lead to the discovery of new, effective crop protection agents.
References
- Google Patents. (CN105330586B). A kind of preparation method of Apremilast.
- Google Patents. (US3585233A). Process for the preparation of hydroxybenzonitriles.
- Google Patents. (WO2014186981A1). Method for preparing o(p)-hydroxybenzonitrile.
-
Dyachenko, V. D., et al. (2024). Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. MDPI. Retrieved from [Link]
- Google Patents. (CN104824005A). Pesticide composition containing topramezone, thiencarbazone-methyl, and benzonitrile herbicide.
- Google Patents. (WO2005051929A1). Conversion of aromatic nitriles into tetrazoles.
-
Lovecká, P., et al. (2015). Study of Cytotoxic Effects of Benzonitrile Pesticides. PMC - NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). The reaction of benzonitrile with sodium Azide for the synthesis of tetrazoles. Retrieved from [Link]
-
University of California Agriculture and Natural Resources. (n.d.). Photosystem II Inhibitors. Retrieved from [Link]
-
Rouchaud, J., et al. (1982). Determination of acid and hydroxybenzonitrile herbicide residues in soil by gas-liquid chromatography after ion-pair alkylation. Analyst (RSC Publishing). Retrieved from [Link]
-
Wang, Y., et al. (2024). Decarboxylative (Thio)esterification of α-Keto Acids via Carbonyl-Photoredox/Copper Dual Catalysis. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
-
Zand, A. (n.d.). Inhibitors of Photosystem II. PASSEL. Retrieved from [Link]
-
ResearchGate. (2021). Photosystem II inhibitor herbicides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CN104824005A - Pesticide composition containing topramezone, thiencarbazone-methyl, and benzonitrile herbicide - Google Patents [patents.google.com]
- 3. Study of Cytotoxic Effects of Benzonitrile Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]
- 5. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 6. researchgate.net [researchgate.net]
- 7. CN105330586B - A kind of preparation method of Apremilast - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. WO2005051929A1 - Conversion of aromatic nitriles into tetrazoles - Google Patents [patents.google.com]
- 11. 1H-Tetrazole synthesis [organic-chemistry.org]
- 12. ajgreenchem.com [ajgreenchem.com]
experimental procedure for nucleophilic aromatic substitution on benzonitriles
Application Note: Optimized Nucleophilic Aromatic Substitution ( ) on Benzonitriles
Abstract & Strategic Relevance
Benzonitriles serve as critical pharmacophores and intermediates in medicinal chemistry, often functioning as precursors to benzylamines, amidines, and heterocycles. However, introducing substituents onto the benzonitrile core requires precision. Unlike standard alkyl substitutions (
This guide provides a validated protocol for performing
Mechanistic Foundation: The "Fluorine Effect"
To design a self-validating protocol, one must understand why fluorine —usually a poor leaving group in aliphatic substitution—is the gold standard for
The Addition-Elimination Pathway
The reaction proceeds in two distinct steps.[1][2][3] The rate-determining step (RDS) is usually the initial nucleophilic attack, not the bond breaking of the leaving group.[4]
-
Addition (RDS): The nucleophile attacks the carbon bearing the leaving group, disrupting aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex).
-
Elimination (Fast): The leaving group is expelled, restoring aromaticity.[2]
Why Fluorine?
The highly electronegative fluorine atom withdraws electron density (
Mechanistic Workflow
Figure 1: The stepwise addition-elimination pathway. Note that the stability of the Meisenheimer complex (yellow) dictates the reaction rate.
Critical Parameter Optimization
Leaving Group Selection
Select the substrate based on the "Element Effect" for
| Leaving Group (X) | Relative Rate ( | Mechanistic Rationale | Recommendation |
| Fluorine (-F) | ~300 - 1000 | Strong inductive effect stabilizes intermediate. | Primary Choice |
| Nitro ( | ~10 - 50 | Strong EWG, but bulky and can participate in redox side reactions. | Secondary Choice |
| Chlorine (-Cl) | 1 | Weaker inductive effect; slower addition step. | Use only if F-analog is unavailable |
| Bromine (-Br) | ~1 | Similar to Cl. | Avoid for |
| Iodine (-I) | < 1 | Weak EWG; bond breaking is fast, but addition is too slow. | Avoid |
Solvent & Base Selection
The choice of base and solvent is critical to prevent nitrile hydrolysis (conversion to amide/acid), a common side reaction in aqueous or hygroscopic basic conditions.
-
Standard System:
in DMF or DMSO. Reliable, but high boiling points make workup tedious. -
Cesium Effect:
is more soluble in organic solvents than , often increasing yields for sterically hindered nucleophiles. -
Green Alternative: Cyrene (dihydrolevoglucosenone) or Acetonitrile (MeCN) .[6] Cyrene is a biodegradable dipolar aprotic solvent that mimics NMP/DMF without the reprotoxic risks.
Standard Operating Procedure (SOP)
Objective: Synthesis of 4-morpholinobenzonitrile via
Reagents & Equipment[7]
-
4-Fluorobenzonitrile (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Potassium Carbonate (
), anhydrous, granular (2.0 equiv) -
Solvent: Acetonitrile (MeCN) [Preferred for ease of workup] or DMSO [For unreactive substrates]
-
Equipment: Round-bottom flask, reflux condenser, magnetic stir bar, oil bath.
Experimental Steps
-
Preparation:
-
Flame-dry the glassware or dry in an oven at 120°C. Moisture promotes nitrile hydrolysis.
-
Weigh 4-fluorobenzonitrile (1.21 g, 10 mmol) and transfer to the flask.
-
Add anhydrous
(2.76 g, 20 mmol). Tip: Grind the carbonate if using coarse pellets to increase surface area.
-
-
Reaction Initiation:
-
Add Acetonitrile (30 mL, 0.33 M concentration).
-
Add Morpholine (1.04 mL, 12 mmol) dropwise while stirring.
-
Seal with a septum or attach a reflux condenser under a nitrogen balloon.
-
-
Execution:
-
Heat the mixture to reflux (82°C) .
-
Monitor: Check TLC after 2 hours (Eluent: 20% EtOAc in Hexanes). The starting material (Rf ~0.6) should disappear; product (Rf ~0.4) will appear.
-
Duration: Typically 4–6 hours. If using DMSO, heat to 80°C; reaction may be faster (1–2 hours).
-
-
Workup (Self-Validating Purification):
-
Cool to room temperature.
-
Filtration: Filter off the inorganic salts (
/KF) through a Celite pad. Rinse with EtOAc. Why? Eliminates basic solids before aqueous wash, reducing hydrolysis risk. -
Concentration: Remove volatile MeCN under reduced pressure.
-
Partition: Dissolve residue in EtOAc (50 mL) and wash with Water (2 x 20 mL) followed by Brine (20 mL).
-
Drying: Dry organic layer over
, filter, and concentrate.
-
-
Validation:
- NMR: Complete disappearance of the signal at -105 ppm (Ar-F).
- NMR: Appearance of morpholine peaks (3.8 ppm, 3.2 ppm) and shift of aromatic protons.
-
IR: Retention of the Nitrile stretch (
) at ~2220 cm⁻¹. Loss of this peak indicates hydrolysis.
Troubleshooting & Optimization Logic
Common Failure Modes
| Symptom | Diagnosis | Corrective Action |
| New spot on TLC (low Rf), IR shows ~1680 cm⁻¹ | Nitrile Hydrolysis | The base hydrolyzed the CN to an amide ( |
| Starting material persists > 12h | Low Nucleophilicity | The nucleophile is too weak or sterically hindered. Fix: Switch solvent to DMSO (higher dielectric constant) or use |
| Dark tar/polymerization | Overheating/Concentration | Fix: Run more dilute (0.1 M). Lower temperature and extend time. |
Workflow Decision Tree
Use this logic to adapt the protocol for non-standard substrates.
Figure 2: Decision matrix for optimizing reaction conditions based on substrate reactivity and sensitivity.
References
-
Mechanism & Element Effect: Bunnett, J. F., et al.[4] "The Element Effect as a Criterion of Mechanism in Activated Aromatic Nucleophilic Substitution Reactions." J. Am. Chem. Soc.1957 , 79, 385.
-
Fluorine vs Chlorine Rates: Master Organic Chemistry. "Nucleophilic Aromatic Substitution: The Effect of the Leaving Group."
-
Green Solvents (Cyrene): Sherwood, J., et al. "Dihydrolevoglucosenone (Cyrene) as a bio-based alternative for dipolar aprotic solvents." Chem. Commun.2014 , 50, 9650.
-
Cesium Carbonate Effect: Fieser, L. F., Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967. (See also: Fisher Scientific Application Note on SnAr).
-
Nitrile Hydrolysis Risks: Chemistry Steps. "Hydrolysis of Nitriles under Basic Conditions."
Sources
- 1. Aromatic Nucleophilic Substitution [fishersci.co.uk]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. dash.harvard.edu [dash.harvard.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. air.unimi.it [air.unimi.it]
Technical Support Center: 3-Chloro-4-hydroxy-5-methoxybenzonitrile Synthesis
The synthesis of 3-Chloro-4-hydroxy-5-methoxybenzonitrile (commonly referred to as 5-Chlorovanillonitrile ) is a critical workflow in the development of pharmaceutical intermediates.
This guide serves as a Technical Support Center designed to optimize yield, selectivity, and purity. It prioritizes the Vanillin
Executive Summary: Route Selection
For maximum yield (>85%) and purity, we recommend the Stepwise Aldehyde Chlorination Route (Route A).
-
Why? The aldehyde group in vanillin is less sensitive to side reactions during chlorination than the nitrile group. Chlorinating first ensures high regioselectivity (ortho to the hydroxyl group) before the sensitive nitrile formation step.
-
Alternative: Direct chlorination of vanillonitrile (Route B) is faster but often suffers from lower yields due to solubility issues and potential hydrolysis of the nitrile under acidic chlorination conditions.
Part 1: Optimized Experimental Protocols
Route A: The "Gold Standard" (Recommended)
Step 1: Chlorination of Vanillin
-
Reagent: Sulfuryl Chloride (
) in Glacial Acetic Acid. -
Mechanism: Electrophilic Aromatic Substitution (
). The hydroxyl group directs the chlorine to the ortho position (C5). -
Protocol:
-
Dissolve Vanillin (1.0 eq) in Glacial Acetic Acid (3-4 volumes).
-
Cool to 15–20°C . Critical: Do not freeze the solvent.
-
Add Sulfuryl Chloride (1.05 eq) dropwise over 1 hour.
-
Stir for 2 hours at room temperature.
-
Pour into ice water. The product (5-Chlorovanillin) precipitates.
-
Filter and wash with cold water.
-
Yield Target: 90–95%.
-
Step 2: Conversion to Nitrile (One-Pot Dehydration)
-
Reagents: Hydroxylamine Hydrochloride (
), Sodium Formate, Formic Acid. -
Protocol:
-
Suspend 5-Chlorovanillin (1.0 eq) in Formic Acid (5 volumes).
-
Add Sodium Formate (1.5 eq) and Hydroxylamine Hydrochloride (1.1 eq).
-
Heat to reflux (85–90°C ) for 4–6 hours.
-
Cool to room temperature and pour into brine/ice mixture.
-
Filter the precipitate (Crude Nitrile).
-
Purification: Recrystallize from Ethanol/Water (1:1).
-
Yield Target: 80–85%.
-
Part 2: Troubleshooting & FAQs
Category 1: Yield & Selectivity Issues
Q: I am getting a mixture of mono-chloro and di-chloro products. How do I fix this?
-
Diagnosis: Over-chlorination occurs when the temperature is too high or reagent addition is too fast, creating localized high concentrations of
. -
Solution:
-
Temperature Control: Maintain reaction temperature strictly between 15°C and 20°C .
-
Stoichiometry: Reduce
to 1.0–1.02 equivalents . -
Dilution: Increase the volume of Acetic Acid. A more dilute solution slows the kinetics of the second chlorination.
-
Q: My nitrile yield is low (<50%) during the aldehyde conversion.
-
Diagnosis: Incomplete dehydration of the oxime intermediate or hydrolysis of the nitrile back to the amide.
-
Solution:
-
Switch Reagents: If Formic Acid/Sodium Formate is underperforming, switch to the DMSO/Iodine method (oxidative conversion) or use Acetic Anhydride (classic dehydration), though the latter requires careful hydrolysis of the ester formed at the phenol.
-
Dryness: Ensure all glassware is dry. Water competes with the dehydration step.
-
Category 2: Purity & Coloration
Q: The final product is pink or brown instead of white/off-white.
-
Diagnosis: Oxidation of the phenol group (quinone formation) or trace iodine/metal contaminants.
-
Solution:
-
Workup: Wash the organic layer with 10% Sodium Bisulfite (
) solution during workup. This reduces oxidized quinones and removes color. -
Recrystallization: Use Ethanol/Water (1:1) with a pinch of activated charcoal. Filter while hot.
-
Q: I see a "smear" on my TLC plate under the product spot.
-
Diagnosis: This is likely the amide intermediate (
) resulting from partial hydrolysis of the nitrile. -
Solution:
-
pH Adjustment: Ensure the reaction mixture is not too acidic during the quench. Neutralize to pH 6-7 carefully.
-
Re-process: You can dehydrate the amide back to the nitrile using Thionyl Chloride (
) in Toluene, but it is often cleaner to recrystallize to remove it.
-
Part 3: Comparative Data & Visualization
Reagent Comparison Table
| Chlorinating Agent | Selectivity (Mono:Di) | Yield | Pros | Cons |
| Sulfuryl Chloride ( | High (95:5) | 92% | Easy handling, liquid, precise dosing. | Requires ventilation ( |
| Chlorine Gas ( | Moderate (85:15) | 88% | Cheap for bulk scale. | Difficult to control stoichiometry; safety risk. |
| NCS (N-Chlorosuccinimide) | High (98:2) | 85% | Very mild, high selectivity. | Expensive; atom uneconomical. |
Synthesis Pathway Diagram
Caption: Optimized synthetic workflow showing the preferred two-step route via 5-Chlorovanillin to minimize impurity formation.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 21949878, 3-Chloro-5-hydroxybenzonitrile. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 4-hydroxy-3-methoxybenzaldehyde (Vanillin). Retrieved from [Link]
-
Google Patents. (2014). WO2014186981A1 - Method for preparing o(p)-hydroxybenzonitrile.[1] Retrieved from
Sources
Technical Support Center: Optimization of Reaction Conditions for Benzonitrile Synthesis
Welcome to the Technical Support Center for the synthesis of benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting support, and frequently asked questions (FAQs) to assist in the optimization of your experimental conditions. Benzonitrile is a versatile building block in organic synthesis, and its efficient preparation is crucial for various applications. This center offers a comprehensive overview of the most common synthetic strategies, focusing on the causality behind experimental choices to ensure robust and reproducible outcomes.
Section 1: Dehydration of Benzamide
The dehydration of benzamide is a classical and straightforward method for the synthesis of benzonitrile. This transformation involves the removal of a molecule of water from the primary amide functional group. The choice of dehydrating agent is critical and significantly influences the reaction conditions and overall yield.
Troubleshooting Guide: Dehydration of Benzamide
| Issue | Potential Cause(s) | Recommended Solutions |
| Low or No Conversion | Ineffective Dehydrating Agent: The chosen reagent may not be potent enough under the applied conditions. | Switch to a stronger dehydrating agent. For example, if phosphorus pentoxide (P₂O₅) is failing, consider thionyl chloride (SOCl₂) or trifluoroacetic anhydride (TFAA). |
| Insufficient Temperature: The reaction may have a high activation energy that is not being overcome. | Gradually increase the reaction temperature. For P₂O₅, temperatures are often high, but for other reagents, optimization is key. Microwave irradiation can be an effective method to rapidly achieve high temperatures and accelerate the reaction.[1] | |
| Poor Mixing: In heterogeneous reactions (e.g., with solid P₂O₅), inefficient mixing can lead to localized reactions and incomplete conversion. | Ensure vigorous stirring to maintain a well-mixed suspension. For neat reactions, consider a solvent to improve homogeneity. | |
| Formation of a Tar-like Substance | Decomposition at High Temperatures: Benzamide or benzonitrile may be decomposing at the reaction temperature, especially with strong dehydrating agents. | Carefully control the temperature. If distillation is used for product removal, ensure the pot temperature does not exceed the decomposition point of the product. |
| Side Reactions with Dehydrating Agent: Some dehydrating agents can lead to complex side reactions. For instance, P₂O₅ can form metaphosphoric acid, which can create complexes with benzamide that decompose unpredictably at high temperatures.[2] | Consider alternative dehydrating agents that are known to be cleaner, such as sulfamic acid.[2] | |
| Difficult Product Isolation | Hydrolysis of Benzonitrile: During aqueous workup, if the conditions are too acidic or basic, the product can hydrolyze back to benzamide or to benzoic acid. | Neutralize the reaction mixture carefully, preferably with a mild base like sodium bicarbonate solution, and extract the product promptly. |
| Co-distillation with Byproducts: If distillation is used for purification, byproducts with similar boiling points can co-distill with the benzonitrile. | Employ fractional distillation for purer product. Alternatively, use column chromatography for purification. |
Frequently Asked Questions (FAQs): Dehydration of Benzamide
Q1: What is the best dehydrating agent for the dehydration of benzamide?
A1: The "best" agent depends on the scale, available equipment, and desired purity. Phosphorus pentoxide (P₂O₅) is a powerful and common choice, often used neat or in a high-boiling solvent, and can give high yields, especially with microwave heating.[1] However, it can lead to challenging workups. Thionyl chloride (SOCl₂) is another effective reagent. For a more user-friendly and less harsh alternative, sulfamic acid has been shown to be effective, though it may require higher temperatures.[2]
Q2: Can I run the dehydration of benzamide without a solvent?
A2: Yes, neat reactions are common, particularly with P₂O₅. The benzamide is typically melted with the dehydrating agent. This approach simplifies the reaction setup but can lead to issues with mixing and localized overheating. Using a high-boiling inert solvent like toluene or xylene can improve heat transfer and mixing.
Q3: My reaction with P₂O₅ turned into a thick, unmanageable paste. What should I do?
A3: This is a common issue due to the formation of phosphoric acid byproducts. If the reaction is incomplete, you can try to salvage it by adding more dehydrating agent and increasing the temperature with vigorous stirring. For workup, carefully and slowly quench the mixture in ice-water, which will hydrolyze the remaining P₂O₅ and dissolve the phosphoric acids. The product can then be extracted.
Comparative Data of Dehydration Protocols
| Dehydrating Agent | Solvent | Reaction Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Phosphorus Pentoxide (P₂O₅) | None (Neat) | 220-240 | 1-2.5 min (Microwave) | 90 | [1][3] |
| Phosphorus Trichloride (PCl₃) | Chloroform (CHCl₃) | 0 to Reflux | Not Specified | Good to Excellent | [3] |
| Ammonium Sulphamate | None (Neat) | 150-200 | ~5 hours | 66 | [4] |
| Sulfamic Acid | None (Neat) | 250-295 | 1.5-2 hours | ~80 | [2] |
Experimental Protocol: Dehydration of Benzamide using Phosphorus Pentoxide (Microwave Irradiation)
Materials:
-
Benzamide
-
Phosphorus Pentoxide (P₂O₅)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a microwave-safe reaction vessel, thoroughly mix benzamide and phosphorus pentoxide (P₂O₅) in a 1:1 molar ratio.
-
Place the vessel in a microwave reactor and irradiate at a power level that maintains a temperature of 220-240°C for 1-2.5 minutes.[1]
-
Monitor the reaction progress by TLC (thin-layer chromatography).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).[3]
-
Combine the organic layers and wash with brine (1 x 20 mL).[3]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude benzonitrile.[3]
-
If necessary, purify the crude product by distillation or column chromatography.
Mechanism of Benzamide Dehydration
The dehydration of benzamide proceeds through the activation of the amide carbonyl oxygen by the dehydrating agent, making it a better leaving group. This is followed by an elimination reaction to form the nitrile.
Caption: Mechanism of benzamide dehydration.
Section 2: Ammoxidation of Toluene
Ammoxidation is a major industrial process for the production of benzonitrile from toluene. This gas-phase reaction involves the oxidation of the methyl group of toluene in the presence of ammonia. The catalyst and reaction conditions are critical for achieving high selectivity and yield.
Troubleshooting Guide: Ammoxidation of Toluene
| Issue | Potential Cause(s) | Recommended Solutions |
| Low Toluene Conversion | Insufficient Reaction Temperature: The activation energy for the C-H bond cleavage in toluene is not being met. | Gradually increase the reaction temperature in 10-20°C increments. Be aware that excessively high temperatures can decrease selectivity. |
| Low Catalyst Activity: The catalyst may be deactivated due to coking or poisoning, or it may have inherently low activity. | Ensure the catalyst is properly activated before the reaction. If deactivation is suspected, a regeneration procedure (e.g., controlled oxidation) may be necessary. | |
| Improper Reactant Feed Ratio: An incorrect ratio of toluene, ammonia, and oxygen can limit the reaction rate. | Optimize the feed ratios. The NH₃/toluene molar ratio is particularly important for selectivity.[5] | |
| Low Benzonitrile Selectivity | Incorrect NH₃/Toluene Molar Ratio: An insufficient amount of ammonia can lead to the formation of oxidation byproducts like benzaldehyde and benzoic acid.[5] | Increase the NH₃/toluene molar ratio to favor the formation of benzonitrile. |
| Over-oxidation: High temperatures can lead to the complete oxidation of toluene to CO and CO₂. | Optimize the reaction temperature to balance high conversion with good selectivity.[5] | |
| Poor Catalyst: The catalyst may not be selective for nitrile formation. | Screen different catalyst formulations. V₂O₅/TiO₂ is a common and effective catalyst system.[5] | |
| Catalyst Deactivation | Coking: Deposition of carbonaceous material on the catalyst surface. | Implement a catalyst regeneration cycle, which typically involves a controlled burn-off of the coke in air. |
| Sintering: Agglomeration of active metal particles at high temperatures, reducing the active surface area. | Operate within the recommended temperature range for the catalyst to prevent thermal degradation. | |
| Poisoning: Impurities in the feed stream (e.g., sulfur compounds) can irreversibly bind to the active sites. | Ensure the purity of the toluene, ammonia, and oxygen feeds. |
Frequently Asked Questions (FAQs): Ammoxidation of Toluene
Q1: What is the optimal temperature for the ammoxidation of toluene?
A1: The optimal temperature typically falls between 350°C and 450°C.[5] However, the ideal temperature is highly dependent on the specific catalyst being used. For V₂O₅/TiO₂ catalysts, this range generally provides a good balance between high toluene conversion and good benzonitrile selectivity.[5]
Q2: How does the ammonia to toluene ratio affect the reaction?
A2: The NH₃/toluene molar ratio is a critical parameter. A higher ratio generally favors the formation of benzonitrile by promoting the reaction pathway that incorporates nitrogen. An insufficient amount of ammonia can lead to an increase in the formation of oxidation byproducts such as benzaldehyde and benzoic acid.[5]
Q3: What are the common byproducts in toluene ammoxidation?
A3: Common byproducts include carbon monoxide (CO), carbon dioxide (CO₂), benzaldehyde, benzoic acid, and benzene.[5] Minimizing these byproducts is key to an efficient process and can be achieved by optimizing reaction temperature, reactant ratios, and catalyst selection.[5]
Comparative Data for Toluene Ammoxidation Catalysts
| Catalyst | Support | Temperature (°C) | Toluene Conversion (%) | Benzonitrile Selectivity (%) |
| V₂O₅/TiO₂ | Anatase TiO₂ | 380 | 78.5 | 82.3 |
| V₂O₅/TiO₂ | Anatase TiO₂ | 400 | 89.1 | 79.5 |
| V₂O₅/TiO₂ | Anatase TiO₂ | 420 | 95.3 | 75.4 |
| Mixed Metal Oxides | - | 400-500 | High | High |
Experimental Protocol: Gas-Phase Ammoxidation of Toluene
Materials:
-
Toluene
-
Ammonia gas
-
Oxygen gas (or air)
-
Inert gas (e.g., Nitrogen)
-
Ammoxidation catalyst (e.g., V₂O₅/TiO₂)
Procedure:
-
Set up a fixed-bed reactor system with a tube furnace, mass flow controllers for gases, and a condenser/cold trap for product collection.
-
Load the catalyst into the reactor.
-
Activate the catalyst by heating to the reaction temperature under a flow of nitrogen for 1 hour.
-
Introduce the reactant gases (toluene, ammonia, and oxygen/air) at the desired molar ratios using the mass flow controllers. Toluene is typically introduced by passing the carrier gas through a heated saturator.
-
Maintain the reaction at the desired temperature (e.g., 350-450°C) and pressure.
-
Pass the reactor effluent through a cold trap to condense the liquid products (benzonitrile, unreacted toluene, and water).
-
Analyze the liquid products by gas chromatography (GC) to determine the conversion of toluene and the selectivity to benzonitrile.
Workflow for Toluene Ammoxidation
Sources
- 1. youtube.com [youtube.com]
- 2. medcraveonline.com [medcraveonline.com]
- 3. DE19780906B4 - Process for the preparation of benzonitrile and benzyl alcohol - Google Patents [patents.google.com]
- 4. m.youtube.com [m.youtube.com]
- 5. US6020517A - Process for production of benzonitrile and benzyl alcohol - Google Patents [patents.google.com]
stability studies of 3-Chloro-4-hydroxy-5-methoxybenzonitrile under different conditions
Technical Support Center: Stability Studies of 3-Chloro-4-hydroxy-5-methoxybenzonitrile
A Note from the Senior Application Scientist: While comprehensive public data on the stability of 3-Chloro-4-hydroxy-5-methoxybenzonitrile is not extensively available, this guide has been developed based on the well-established chemical principles governing analogous phenolic and benzonitrile compounds. The protocols and troubleshooting advice provided herein are grounded in international regulatory guidelines, primarily those from the International Council for Harmonisation (ICH), to ensure scientific validity and practical utility for researchers in the field.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling, storage, and expected behavior of 3-Chloro-4-hydroxy-5-methoxybenzonitrile during stability studies.
Q1: What are the optimal long-term storage conditions for 3-Chloro-4-hydroxy-5-methoxybenzonitrile?
A1: Based on its structure—a substituted phenol—the compound is susceptible to oxidation, which can be accelerated by light and heat.[1][2] The hydroxyl group on the aromatic ring is a primary site for oxidative degradation. Therefore, for long-term storage, it is recommended to keep the solid material at 2-8°C, protected from light in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
Q2: I prepared a stock solution in methanol and noticed a slight yellowing after a day on the lab bench. What is the likely cause?
A2: The yellowing of the solution is a classic indicator of oxidation. Phenolic compounds can oxidize to form colored quinone-type structures, a process often catalyzed by exposure to light and ambient oxygen.[2][3] To mitigate this, always use freshly prepared solutions. If solutions must be stored, even for a short period, they should be kept in amber vials at refrigerated temperatures.
Q3: During my forced degradation study under acidic conditions, I'm not seeing significant degradation. Should I increase the acid concentration or temperature?
A3: While it's possible the compound is relatively stable to acid hydrolysis, it's crucial to approach forced degradation systematically. The goal is to achieve 5-20% degradation to ensure the analytical method is truly "stability-indicating." Before drastically increasing the stress, confirm your analytical method can detect small changes. If the method is sound, a modest increase in temperature (e.g., from 60°C to 80°C) is generally preferred over a significant increase in acid molarity, as high acid concentrations can sometimes introduce secondary, non-relevant degradation pathways.[1] The hydrolysis of the nitrile group is a key potential reaction under these conditions.[4][5]
Q4: What are the primary degradation pathways I should anticipate for this molecule?
A4: Given its functional groups, two primary degradation pathways are most likely:
-
Oxidation: The phenolic hydroxyl group is prone to oxidation, potentially forming quinones or undergoing polymerization. This can be induced by atmospheric oxygen, peroxide, or light.[2]
-
Hydrolysis: The benzonitrile group can be hydrolyzed under acidic or basic conditions. This typically proceeds first to an intermediate benzamide and then to the corresponding benzoic acid.[4][6]
Part 2: Troubleshooting Guide for Experimental Issues
This section provides solutions to specific problems that may arise during your stability experiments.
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Poor Mass Balance in HPLC Assay (<95%) | 1. Degradant is not UV-active at the detection wavelength.2. Degradant is not eluting from the column (highly polar or non-polar).3. Compound has volatilized during thermal stress. | 1. Check Photodiode Array (PDA) Detector Data: Analyze the spectra of the degradation peaks. If a degradant lacks a chromophore, it won't be detected by UV. Consider using a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS).2. Modify HPLC Gradient: Extend the gradient to a higher organic solvent percentage to elute non-polar compounds. Also, ensure the initial mobile phase composition is weak enough to retain and separate highly polar degradants that might otherwise elute in the void volume.[7][8]3. Verify Thermal Stability: Use a sealed vial for thermal stress studies to prevent loss of volatile compounds or degradants. |
| Inconsistent Results in Photostability Studies | 1. Inadequate light exposure.2. Lack of a dark control.3. Sample concentration is too high (self-shielding). | 1. Ensure ICH Q1B Compliance: Your photostability chamber must provide a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of UVA light.[9][10][11] Calibrate your light source regularly.2. Always Include a Dark Control: To differentiate between photodegradation and thermal degradation, wrap an identical sample in aluminum foil and place it in the chamber alongside the exposed sample.[12]3. Prepare a Dilute Solution: For solution-state photostability, use a sufficiently dilute solution to ensure uniform light penetration. |
| New Peaks Appear in Control Sample (T=0) | 1. Interaction with solvent or container.2. On-injector degradation.3. Contaminated solvent or glassware. | 1. Test Different Solvents: The compound may be unstable in the chosen diluent. Test solubility and short-term stability in alternative solvents (e.g., acetonitrile vs. methanol).2. Lower Injector Temperature: If using a heated injector, the compound may be thermally labile. Reduce the injector temperature if possible.3. Use High-Purity Solvents: Always use HPLC-grade solvents and meticulously clean all glassware to avoid introducing contaminants that could react with the sample. |
| Nitrile Hydrolysis Appears Slow or Incomplete | 1. Insufficient temperature or reaction time for hydrolysis.2. Steric hindrance from adjacent groups. | 1. Increase Reflux Time: The hydrolysis of nitriles, especially when sterically hindered, can be slow.[4] Increase the heating/reflux time in increments (e.g., 4, 8, 12 hours) to drive the reaction.[6]2. Consider Harsher Conditions: If necessary, a stronger base (e.g., 1M NaOH) or acid (e.g., 1M H₂SO₄) can be used, but be mindful that this is for degradation pathway elucidation and may not reflect real-world stability.[5] |
Part 3: Experimental Protocols & Methodologies
These protocols are designed as a starting point and should be adapted based on the observed stability of the compound. They are aligned with the principles outlined in ICH guidelines.[10]
Protocol 1: Forced Degradation (Stress Testing) Workflow
This protocol outlines the steps for inducing degradation to validate a stability-indicating HPLC method.
Objective: To generate potential degradation products and demonstrate the analytical method's specificity.
1. Preparation of Stock Solution:
-
Prepare a stock solution of 3-Chloro-4-hydroxy-5-methoxybenzonitrile at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.
2. Stress Conditions (to be performed in parallel):
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Heat at 60°C for 8 hours.
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours.
-
Oxidation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours, protected from light.
-
Thermal Degradation (Solution): Heat 2 mL of the stock solution at 80°C for 24 hours.
-
Thermal Degradation (Solid): Place ~10 mg of solid compound in an oven at 80°C for 48 hours. Dissolve in diluent before analysis.
-
Photostability: Expose the stock solution in a quartz cuvette to light conditions as specified in ICH Q1B (1.2 million lux-hours visible, 200 W-hr/m² UVA).[9][11]
3. Sample Neutralization & Dilution:
-
After the stress period, cool samples to room temperature.
-
Neutralize the acid-stressed sample with an equivalent amount of 0.1 M NaOH and the base-stressed sample with 0.1 M HCl.
-
Dilute all samples (including controls) to a final concentration of ~50 µg/mL with the mobile phase or a suitable diluent.
4. HPLC Analysis:
-
Analyze all samples using a validated HPLC-UV/PDA method. A gradient reversed-phase method is typically most effective for separating the parent compound from its various degradants.[7][13]
Diagram: Forced Degradation Experimental Workflow
Caption: Workflow for forced degradation studies.
Part 4: Data Presentation & Interpretation
Table 1: Representative Forced Degradation Data
This table summarizes hypothetical results from the forced degradation studies described above.
| Stress Condition | % Degradation of Parent Compound | Number of Degradation Peaks | Observations |
| 0.1 M HCl, 60°C, 8h | 8.5% | 2 | Primary degradant consistent with benzoic acid derivative. |
| 0.1 M NaOH, RT, 4h | 15.2% | 3 | Rapid degradation; primary peak likely benzamide, secondary is benzoic acid. |
| 3% H₂O₂, RT, 8h | 11.8% | >4 | Complex profile suggesting multiple oxidation products (e.g., quinones). |
| Thermal, 80°C, 24h | 3.1% | 1 | Minor degradation, indicating good thermal stability in solution. |
| Photolytic (ICH Q1B) | 6.4% | 2 | Yellowing of solution observed; distinct photodegradation profile. |
Diagram: Hypothetical Degradation Pathways
This diagram illustrates the most probable degradation pathways for 3-Chloro-4-hydroxy-5-methoxybenzonitrile based on its chemical structure.
Caption: Plausible degradation routes for the molecule.
References
-
Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). SciSpace. Retrieved from [Link]
-
Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. (2022). Egyptian Drug Authority. Retrieved from [Link]
-
ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. (2021). Atlas-Mts. Retrieved from [Link]
-
Quality Guidelines. International Council for Harmonisation (ICH). Retrieved from [Link]
-
Gibson, D. T., et al. (1970). Oxidative degradation of aromatic hydrocarbons by microorganisms. IV. Incorporation of oxygen-18 into benzene by Pseudomonas putida. Biochemistry. Retrieved from [Link]
-
de Farias, L. R., et al. (2022). First-Order Degradation Kinetics of Phenolic Compounds and Antioxidant Properties of Fresh and Enzymatically Hydrolyzed Seriguela Pulp (Spondias purpurea L.). ACS Food Science & Technology. Retrieved from [Link]
-
Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]
-
Hydrolysis of Nitriles. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
ICH Q1B: Photostability Testing of New Drug Substances and Products. (1996). International Council for Harmonisation (ICH). Retrieved from [Link]
-
CPMP/ICH/279/95: Note for Guidance on the Photostability Testing of New Active Substances and Medicinal Products. (1996). European Medicines Agency. Retrieved from [Link]
- Process for the hydrolysis of nitriles. (1975). Google Patents.
-
Supekar, T. D., et al. (2023). Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research. Retrieved from [Link]
-
CPMP/QWP/122/02: Guideline on Stability Testing. (2003). European Medicines Agency. Retrieved from [Link]
-
Oxidation of Aromatic Compounds. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Validated stability-indicating HPLC method for the separation of pindolol enantiomers and its related substances. (2014). Journal of Food and Drug Analysis. Retrieved from [Link]
-
Degradation of phenolic compounds in aerobic and anaerobic landfills: a pilot scale study. (2011). Environmental Technology. Retrieved from [Link]
-
3-Chloro-4-hydroxy-5-methoxybenzaldehyde. PubChem. Retrieved from [Link]
-
Q1B Photostability Testing of New Drug Substances and Products. (1996). U.S. Food and Drug Administration (FDA). Retrieved from [Link]
-
Bacterial Degradation of Aromatic Compounds. (2013). National Center for Biotechnology Information (NCBI). Retrieved from [Link]
-
Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview with Best Practices (Part 1). LCGC International. Retrieved from [Link]
-
Hydrolysis of benzonitrile by the purified nitrilase from Synechocystis... (2003). ResearchGate. Retrieved from [Link]
-
forced degradation study: Topics. Science.gov. Retrieved from [Link]
-
Guidance for Industry #5 - Drug Stability Guidelines. (1986). U.S. Food and Drug Administration (FDA). Retrieved from [Link]
-
The acid-catalysed hydrolysis of benzonitrile. (1979). Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
Hydroxyl radical induced degradation of aromatic molecules. (2017). IntechOpen. Retrieved from [Link]
-
Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]
-
Inhibited hydroxyl radical degradation of aromatic hydrocarbons in the presence of dissolved fulvic acid. ResearchGate. Retrieved from [Link]
-
Base Hydrolysis of Benzonitrile. (2016). YouTube. Retrieved from [Link]
-
HOW TO APPROACH A FORCED DEGRADATION STUDY. (2011). SGS. Retrieved from [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Degradation of phenolic compounds in aerobic and anaerobic landfills: a pilot scale study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. US3876691A - Process for the hydrolysis of nitriles - Google Patents [patents.google.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 10. ICH Official web site : ICH [ich.org]
- 11. database.ich.org [database.ich.org]
- 12. ema.europa.eu [ema.europa.eu]
- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]
Technical Support Center: Impurity Management in 3-Chloro-4-hydroxy-5-methoxybenzonitrile Synthesis
Current Status: Operational Topic: Troubleshooting & Impurity Control Target Molecule: 3-Chloro-4-hydroxy-5-methoxybenzonitrile (CAS: 5213-46-7) Primary Application: Key intermediate for Entacapone (COMT inhibitor) synthesis.
The Reaction Landscape: Mechanism & Selectivity
To effectively manage impurities, one must understand the electronic forces at play. The standard industrial synthesis involves the electrophilic aromatic chlorination of Vanillonitrile (4-hydroxy-3-methoxybenzonitrile).
The Chemical Logic
The synthesis relies on Electrophilic Aromatic Substitution (EAS) . The regioselectivity is dictated by the interplay of three functional groups:
-
-OH (Position 4): Strong activator, directs ortho/para.
-
-OMe (Position 3): Strong activator, directs ortho/para.
-
-CN (Position 1): Deactivator, directs meta.
Target Site (C5): This position is ortho to the hydroxyl group and meta to the nitrile. It is the most electronically activated and sterically accessible site. Impurity Sites (C2/C6): These positions are activated by the methoxy group but are less favorable due to steric hindrance from the nitrile group and weaker activation relative to the phenol-ortho site.
Reaction Workflow & Impurity Genesis
The following diagram illustrates the critical pathway and where specific impurities branch off.
Caption: Figure 1. Electrophilic aromatic substitution pathway showing the genesis of critical impurities during the chlorination of Vanillonitrile.
Troubleshooting Guide (Q&A)
This section addresses specific scenarios reported by process chemists.
Issue 1: "I have high levels of unreacted starting material (Vanillonitrile) despite adding 1.0 eq of SO2Cl2."
Diagnosis: Reagent Decomposition or Moisture Contamination.
Sulfuryl chloride (
Corrective Actions:
-
Solvent Quality: Ensure your solvent (typically Ethyl Acetate, DCM, or Acetic Acid) has a water content
. -
Stoichiometry Adjustment: Increase reagent loading to 1.05 – 1.10 equivalents .
-
Reagent Quality: Check the assay of your
. If it is old or yellowed, titrate or replace it.
Issue 2: "The product contains 5-10% of a 'dichloro' impurity."
Diagnosis: Over-chlorination (Formation of 2,5-dichloro-4-hydroxy-3-methoxybenzonitrile). Once the target molecule forms, it is still activated enough to accept a second chlorine atom at the C2 position, especially if the local concentration of chlorinating agent is high.
Corrective Actions:
-
Temperature Control: Lower the reaction temperature. If running at RT, cool to 0°C – 5°C . Selectivity decreases as temperature rises.
-
Addition Mode: Switch to a slow, dropwise addition of the chlorinating agent. Do not dump the reagent. This prevents localized "hotspots" of high reagent concentration.
-
Quench Timing: Monitor the reaction by HPLC. Quench immediately when Starting Material is
. Do not "cook" the reaction to chase the last 0.5%.
Issue 3: "My crude solid is dark purple or black."
Diagnosis: Oxidative Coupling / Quinone Formation. Phenols are prone to oxidation. In the presence of oxidants (like chlorine species) and trace metals, they can form radical species that couple to form dimers or oxidize to dark quinones.
Corrective Actions:
-
Inert Atmosphere: Conduct the reaction under a strict Nitrogen or Argon blanket.
-
Acid Scavenging: If using
, the byproduct is and . Ensure adequate venting. Accumulation of acid can sometimes promote degradation. -
Purification: These colored impurities are usually highly polar. A charcoal treatment (activated carbon) during recrystallization is highly effective.
Purification Protocols
Achieving
Comparative Purification Strategy
| Method | Target Impurity | Pros | Cons |
| Recrystallization (Toluene) | Dichloro & Regioisomers | Scalable, cheap, high recovery.[1] | May require multiple passes for high dichloro levels. |
| Recrystallization (IPA/Water) | Polar impurities & Salts | Excellent color removal. | Risk of product loss if water ratio is incorrect. |
| Column Chromatography | All impurities | High purity separation. | Not scalable; high solvent consumption. |
Recommended Protocol: Toluene Recrystallization
Note: This method leverages the solubility differential between the mono-chloro target and the di-chloro impurity.
-
Dissolution: Suspend the crude solid in Toluene (approx. 5-7 volumes relative to weight).
-
Heating: Heat to reflux (
). The solution should become clear.-
Optional: Add 5% w/w Activated Carbon, stir for 30 mins, and filter hot to remove color.
-
-
Cooling: Slowly cool to room temperature over 2 hours, then chill to
for 1 hour. -
Filtration: Filter the off-white crystals.
-
Wash: Wash the cake with cold Toluene (1 volume).
-
Drying: Vacuum dry at
.
Analytical Validation
You cannot rely on TLC alone due to the structural similarity of the impurities.
HPLC Method Parameters (Standard)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 210 nm.
-
Retention Order (Typical):
-
Vanillonitrile (Most Polar)
-
Target (3-Chloro-4-hydroxy-5-methoxybenzonitrile)
-
2-Chloro isomer (Close eluter)
-
2,5-Dichloro impurity (Most Non-polar)
-
References
- Preparation of 3-chloro-4-hydroxy-5-methoxybenzonitrile.Google Patents. Patent US20060258879A1.
- Process for the preparation of Entacapone.Google Patents. Patent US7385072B2.
-
Synthesis and properties of 4-Hydroxy-3-methoxybenzonitrile (Vanillonitrile). National Center for Biotechnology Information (NCBI). PubChem Compound Summary. Available at: [Link]
-
Chlorination of phenols using sulfuryl chloride. Journal of Organic Chemistry. Standard mechanistic reference for phenol chlorination selectivity. (General Chemical Principle).[2]
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3-Chloro-4-hydroxy-5-methoxybenzonitrile and Sulfuryl Chloride before handling.
Sources
Technical Support Center: Strategies for Selective Functionalization of 3-Chloro-4-hydroxy-5-methoxybenzonitrile
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 3-Chloro-4-hydroxy-5-methoxybenzonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile, polyfunctional building block. Due to its multiple reactive sites—a phenolic hydroxyl, an aryl chloride, and a nitrile group—achieving selective functionalization can be challenging. This document provides in-depth, question-and-answer-based troubleshooting guides and FAQs to address specific issues you may encounter during your experiments.
Overview of Molecular Reactivity
3-Chloro-4-hydroxy-5-methoxybenzonitrile presents three primary points for chemical modification. The reactivity at each site is influenced by the electronic and steric environment created by the other substituents. Understanding this interplay is critical for designing successful and selective transformations.
-
4-Hydroxyl Group (-OH): The most acidic site, readily deprotonated to form a nucleophilic phenoxide. It is the primary target for O-alkylation and O-acylation.
-
3-Chloro Group (-Cl): An aryl chloride that is generally unreactive toward traditional nucleophilic aromatic substitution (SNAr) due to the electron-donating effects of the adjacent hydroxyl and methoxy groups. It is, however, an excellent handle for transition metal-catalyzed cross-coupling reactions.
-
1-Nitrile Group (-CN): Susceptible to hydrolysis under both acidic and basic conditions, particularly at elevated temperatures, which can be an undesired side reaction.[1][2]
Below is a diagram illustrating the key reactive sites and the primary transformation pathways.
Caption: Reactivity map of 3-Chloro-4-hydroxy-5-methoxybenzonitrile.
FAQs and Troubleshooting Guides
Section 1: Selective Reactions at the Hydroxyl Group
The phenolic hydroxyl group is often the first site to react under basic conditions. The most common transformation is the Williamson ether synthesis for O-alkylation.
Q1: I'm attempting an O-alkylation on the hydroxyl group with an alkyl halide, but my yields are low and I recover mostly starting material. What is going wrong?
This is a frequent issue that typically points to incomplete deprotonation of the phenol or suboptimal reaction conditions. The pKa of a phenol is around 10, so a sufficiently strong base is required for complete formation of the reactive phenoxide species.[3]
Causality: For the SN2 reaction to proceed efficiently, a high concentration of the phenoxide nucleophile is necessary. Weak bases like K₂CO₃ can be effective, but may require higher temperatures or longer reaction times as they establish an equilibrium with only a partial concentration of the phenoxide.[3] Furthermore, sterically hindered alcohols or secondary/tertiary alkyl halides can disfavor the SN2 pathway, leading to elimination byproducts or no reaction.[4][5]
Troubleshooting Guide: O-Alkylation
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| No or Low Conversion | Incomplete Deprotonation: The base is not strong enough to fully deprotonate the phenol. | Switch to a stronger base like NaH, KHMDS, or KOH. Ensure the base is fresh and anhydrous. |
| Poor Alkylating Agent: The alkyl halide is unreactive (e.g., alkyl chloride) or sterically hindered. | Use a more reactive alkylating agent (Iodide > Bromide > Chloride). For hindered ethers, alternative methods may be needed.[6] | |
| Low Temperature: The reaction temperature is insufficient to overcome the activation energy. | Gently heat the reaction. For volatile halides, consider running the reaction in a sealed tube or under reflux with a condenser.[7] | |
| Formation of Byproducts | C-Alkylation: The phenoxide attacks the alkyl halide via a ring carbon instead of the oxygen. | Use a polar aprotic solvent (e.g., DMF, DMSO) to favor O-alkylation. Using a counter-ion that strongly associates with the oxygen (e.g., K⁺) can also help.[8] |
| | Nitrile Hydrolysis: The nitrile group is hydrolyzing under the reaction conditions. | Use a non-nucleophilic, anhydrous base (e.g., NaH). Avoid aqueous bases (NaOH, KOH) if heating for prolonged periods. Monitor the reaction closely and stop it as soon as the starting material is consumed.[9] |
Q2: My O-alkylation reaction is producing a significant amount of C-alkylated byproduct. How can I improve selectivity for the ether product?
The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the ortho/para positions of the ring. The selectivity between O- and C-alkylation is highly dependent on the reaction conditions.[8]
Expertise & Causality:
-
O-Alkylation (Kinetic Product): This pathway is generally favored under conditions that promote a "free" or highly reactive phenoxide anion. Polar aprotic solvents (DMF, DMSO) solvate the cation, leaving the oxygen atom more accessible for nucleophilic attack.[8]
-
C-Alkylation (Thermodynamic Product): This pathway is often favored in non-polar solvents or with protic solvents, which can hydrogen-bond with the oxygen, making it less nucleophilic and promoting attack from the electron-rich aromatic ring. High temperatures can also favor the more stable C-alkylated product.[8][10]
Caption: Decision workflow for maximizing O-alkylation selectivity.
Section 2: Selective Reactions at the Chloro Position
The C-Cl bond is robust and typically requires metal catalysis for efficient functionalization.
Q3: I am trying to displace the chloride with a nucleophile like an amine or alkoxide (SNAr reaction), but it's not working even at high temperatures. Why is this position so unreactive?
Nucleophilic aromatic substitution (SNAr) requires the aromatic ring to be "electron-poor," which stabilizes the negative charge in the intermediate (Meisenheimer complex).[11] This is typically achieved by having strong electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho or para to the leaving group.
Causality: In 3-Chloro-4-hydroxy-5-methoxybenzonitrile, the powerful electron-donating resonance effects of the deprotonated hydroxyl group (-O⁻) and the methoxy group (-OCH₃) overwhelm the electron-withdrawing effect of the nitrile. This makes the ring electron-rich and highly deactivated towards nucleophilic attack, rendering the SNAr pathway extremely difficult.[12]
Q4: What is the most effective strategy to functionalize the C-Cl bond? I am interested in forming a C-C or C-N bond.
Palladium-catalyzed cross-coupling reactions are the industry-standard and most reliable methods for this transformation. They proceed via a different mechanism (oxidative addition/reductive elimination) that does not require an electron-deficient ring.[13][14]
-
For C-C bond formation: The Suzuki-Miyaura coupling is highly recommended due to the mild reaction conditions and the commercial availability of a vast array of boronic acids and esters.[15]
-
For C-N bond formation: The Buchwald-Hartwig amination is the premier method for coupling aryl halides with amines.
Troubleshooting Guide: Suzuki-Miyaura Cross-Coupling
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| No Reaction / Low Yield | Catalyst Inactivation: The Pd(0) catalyst is sensitive to oxygen. | Degas all solvents and reagents thoroughly (e.g., by sparging with argon or nitrogen for 15-30 minutes). Maintain a positive inert atmosphere throughout the reaction. |
| Incorrect Base: The base is not strong enough or is sterically hindered. | An aqueous solution of K₂CO₃ or K₃PO₄ is a common and effective choice. The water is often crucial for the catalytic cycle.[16] | |
| Poor Quality Boronic Acid: Boronic acids can dehydrate to form unreactive boroxines upon storage. | Use fresh boronic acid or recrystallize/purify older batches. Ensure the stoichiometry is correct (typically 1.1-1.5 equivalents). | |
| Side Reaction: Deboronation | Hydrolytic Deboronation: The boronic acid is being cleaved by the aqueous base before it can transmetalate to the palladium center. | Add the boronic acid later in the reaction sequence, after the other components have been heated. Minimize reaction time. |
| Side Reaction: Homocoupling | Glaser-Hay Coupling: The boronic acid is coupling with itself. | This can be caused by oxygen. Ensure rigorous degassing. Using a more active catalyst/ligand system can accelerate the desired cross-coupling over this side reaction. |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general starting point. Optimization of the ligand, base, and solvent may be required for specific substrates.
-
Reagent Preparation: In an oven-dried flask under an inert atmosphere (N₂ or Ar), combine 3-Chloro-4-hydroxy-5-methoxybenzonitrile (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a suitable base (e.g., K₂CO₃, 2.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask.
-
Solvent Addition: Add a degassed solvent system, such as a mixture of dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture with stirring (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Section 3: Orthogonal Protection Strategies
To achieve multi-step, selective functionalization, an orthogonal protecting group strategy is essential. This allows one functional group to be masked while another is being modified.[17][18]
Q5: I want to perform a Suzuki coupling at the chloro position, but I'm concerned the basic conditions will deprotonate the hydroxyl group and cause side reactions. How can I protect the -OH group?
Protecting the phenol is a robust strategy. The ideal protecting group must be easy to install, stable to the conditions of the subsequent reaction (e.g., basic, aqueous, Pd-catalyzed coupling), and easy to remove without affecting the newly installed functionality.[19]
Recommended Protecting Groups for the Phenolic Hydroxyl
| Protecting Group | Protection Conditions | Deprotection Conditions | Stability Notes |
|---|---|---|---|
| Benzyl (Bn) | BnBr, K₂CO₃, Acetone/DMF | H₂, Pd/C (Hydrogenolysis) | Stable to most acidic and basic conditions. Not compatible with reactions involving catalytic reduction. |
| Methoxymethyl (MOM) | MOMCl, DIPEA, DCM | Acidic hydrolysis (e.g., HCl in MeOH) | Stable to strong bases and cross-coupling conditions. Cleaved by acid. |
| Silyl Ethers (e.g., TBS) | TBSCl, Imidazole, DMF | Fluoride source (e.g., TBAF in THF) | Stable to many non-acidic, non-fluoride conditions. May be labile under certain Suzuki conditions if prolonged heating is required. |
Caption: Orthogonal strategy for selective C-3 arylation.
This workflow demonstrates how protecting the hydroxyl group allows for clean and selective functionalization at the aryl chloride position, showcasing a powerful strategy for complex molecule synthesis.
References
- Selective O-alkylation of Phenol Using Dimethyl Ether - Semantic Scholar. (2022-11-17).
- NCERT Solutions for Class 12 Chemistry Chapter 11 – Free PDF Download.
- VI Protecting Groups and Orthogonal Protection Strategies.
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC.
- Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters | Organic Letters - ACS Publications. (2016-08-18).
- The Hydrolysis of Nitriles - Chemistry LibreTexts. (2023-01-22).
- The Williamson Ether Synthesis - Master Organic Chemistry. (2014-10-24).
- A General Method to Access Sterically Hindered and Complex Ethers | The Journal of Organic Chemistry - ACS Publications. (2025-12-25).
- Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - NIH.
- Hydrolysis of Nitriles - Organic Chemistry Tutor.
- Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations - PMC - NIH.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018-08-20).
- Cross Coupling Reactions - YouTube. (2020-04-05).
- Nitrile to Acid - Common Conditions.
- Is a base necessary for a phenol O-alkylation using alkyl iodides? : r/chemhelp - Reddit.
- Reactivity of polychlorinated biphenyls in nucleophilic and electrophilic substitutions | Request PDF - ResearchGate.
- 1.2 Deprotection: The Concept of Orthogonal Sets.
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
- Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry - YouTube. (2021-08-16).
Sources
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- 2. organicchemistrytutor.com [organicchemistrytutor.com]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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- 12. researchgate.net [researchgate.net]
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- 14. m.youtube.com [m.youtube.com]
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Technical Support Center: Synthesis & Impurity Control for 3-Chloro-4-hydroxy-5-methoxybenzonitrile
Introduction & Application Context
3-Chloro-4-hydroxy-5-methoxybenzonitrile (also referred to as 5-chlorovanillonitrile) is a critical intermediate in the synthesis of catechol-O-methyltransferase (COMT) inhibitors, such as Entacapone and Opicapone , used in the treatment of Parkinson’s disease.
The synthesis typically involves the electrophilic aromatic chlorination of 4-hydroxy-3-methoxybenzonitrile (Vanillonitrile) . While the reaction appears straightforward, the interplay between the activating hydroxyl/methoxy groups and the deactivating nitrile group creates a specific impurity profile that requires rigorous control.
This guide addresses the three most common challenges in this synthesis:
-
Regioselectivity & Over-chlorination (Formation of dichloro species).
-
Incomplete Conversion (Residual Starting Material).
-
Functional Group Instability (Hydrolysis of the nitrile).
Reaction Mechanism & Impurity Pathways[1]
The chlorination of phenols using Sulfuryl Chloride (
However, thermodynamic and kinetic factors can lead to specific byproducts.
Visualizing the Reaction Network
Figure 1: Reaction network showing the primary pathway to 3-Chloro-4-hydroxy-5-methoxybenzonitrile and the divergence points for major impurities.
Impurity Profiling & Identification
Accurate identification of byproducts is the first step in troubleshooting. The following table summarizes the critical impurities encountered in this synthesis.
| Impurity ID | Common Name | Structure Description | Origin/Cause | RRT (Typical)* |
| Impurity A | Unreacted Vanillonitrile | 4-Hydroxy-3-methoxybenzonitrile | Insufficient stoichiometry, wet solvent (reagent decomposition), or poor agitation. | ~0.8 - 0.9 |
| Impurity B | Dichloro-demethyl Analog | 3,5-Dichloro-4-hydroxybenzonitrile | Over-chlorination + Demethylation. High temperatures or large excess of chlorinating agent can cause ipso-substitution of the methoxy group. | ~1.2 - 1.3 |
| Impurity C | Amide Derivative | 3-Chloro-4-hydroxy-5-methoxybenzamide | Hydrolysis. The nitrile group hydrolyzes to the amide under strong acidic conditions, especially during high-temperature quenching. | ~0.5 - 0.6 |
| Impurity D | Dimer | Oxidative coupling products | Radical mechanism side-reaction (more common with | >1.5 |
*Relative Retention Time (RRT) is indicative and depends on specific HPLC method (e.g., C18 column, Acetonitrile/Water/H3PO4 gradient).
Troubleshooting Guide
Issue 1: High Levels of "Dichloro" Impurity (Impurity B)
Symptom: HPLC shows a significant peak at RRT ~1.2. Yield of isolated solid is lower than expected. Root Cause:
-
Excess Reagent: Using >1.1 equivalents of
. -
Temperature Spikes: Exothermic addition causes localized heating, promoting the higher activation energy pathway of chlorodealkylation (displacing the methoxy group).
Corrective Action:
-
Reduce Stoichiometry: Titrate the reaction. Start with 0.95 eq, check HPLC, and add the final 0.05-0.1 eq only if needed.
-
Control Addition Rate: Add
dropwise. Ensure internal temperature does not exceed 20°C . -
Dilution: Increase the solvent volume (e.g., Glacial Acetic Acid or DCM) to improve heat dissipation.
Issue 2: Reaction Stalls (High Residual Starting Material)
Symptom: Reaction stops at 80-90% conversion; adding more reagent doesn't help. Root Cause:
-
Reagent Decomposition:
decomposes to and over time, especially if the bottle is old or has been exposed to moisture. -
Wet Solvent: Water in the solvent rapidly hydrolyzes
before it can react with the phenol.
Corrective Action:
-
Reagent Quality: Use fresh
. If the liquid is yellow/brown rather than pale yellow, it may have degraded. -
Dry Solvents: Ensure solvent water content is <0.1% (Karl Fischer titration).
-
Catalysis: In stubborn cases, a catalytic amount of Diisopropylamine (0.5 mol%) can accelerate the reaction, though this is rarely needed for activated phenols.
Issue 3: Formation of Amide (Impurity C)
Symptom: New peak appears during workup or drying. Root Cause:
-
Acidic Hydrolysis: The combination of HCl (byproduct) and heat during the quench/workup hydrolyzes the nitrile (
) to the amide ( ).
Corrective Action:
-
Cold Quench: Pour the reaction mixture into ice water , not room temperature water.
-
pH Control: Neutralize the aqueous layer immediately if holding times are long.
-
Drying: Do not dry the product in an oven >50°C if traces of acid remain.
Decision Logic for Process Control
Use this logic flow to determine the next step during In-Process Control (IPC).
Figure 2: In-Process Control (IPC) decision tree for chlorination termination.
Frequently Asked Questions (FAQs)
Q1: Can I use N-Chlorosuccinimide (NCS) instead of Sulfuryl Chloride? A: Yes. NCS is a milder reagent and often yields higher regioselectivity with fewer "over-chlorinated" byproducts. However, NCS is significantly more expensive and atom-inefficient (generating succinimide waste), making it less ideal for large-scale manufacturing but excellent for small-scale medicinal chemistry batches.
Q2: Why is the "Dichloro" impurity forming even at low temperatures? A: If you observe 3,5-dichloro-4-hydroxybenzonitrile even at low temps, check your mixing. Poor agitation creates local zones of high reagent concentration ("hotspots"), leading to double chlorination and demethylation in those zones, even if the bulk temperature is low.
Q3: How do I remove the 3,5-dichloro impurity if it's already formed? A: This impurity is structurally similar to the product, making separation difficult. Recrystallization from a non-polar/polar mixture often works. A mixture of Toluene/Heptane or Ethyl Acetate/Hexane is recommended. The dichloro impurity is generally less soluble in non-polar solvents than the mono-chloro product.
Q4: Is the starting material (Vanillonitrile) sensitive to light? A: Phenolic nitriles can undergo slow oxidation or dimerization under intense UV light. Store the starting material in amber bottles. However, the chlorination reaction itself does not strictly require dark conditions unless using free radical conditions (which we are avoiding here).
References
-
Zhang, Y., et al. (2020).[1] "A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid." Journal of Chemical Research. (Discusses chlorination strategies for similar hydroxy-benzonitrile scaffolds).
-
USPTO. (1971). "Process for the preparation of hydroxybenzonitriles."[2][3] US Patent 3,585,233A. (Foundational work on demethylation and halogenation of benzonitriles).
-
Zeng, X., et al. (2013).[4] "Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives." Synthesis. (Provides mechanistic insight into Sulfuryl Chloride reactivity and chlorination efficiency).
-
PubChem. "4-Hydroxy-3-methoxybenzonitrile (Compound)."[5] National Library of Medicine. (Physical properties and safety data).
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. US3585233A - Process for the preparation of hydroxybenzonitriles - Google Patents [patents.google.com]
- 3. 3-chloro-5-hydroxy-benzonitrile synthesis - chemicalbook [chemicalbook.com]
- 4. Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions [organic-chemistry.org]
- 5. 4-Hydroxy-3-methoxybenzonitrile | C8H7NO2 | CID 78135 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Refining Reaction Parameters for the Ammoxidation of Benzaldehydes
Welcome to the technical support center for the ammoxidation of benzaldehydes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to help you optimize your experimental conditions. The synthesis of benzonitriles via ammoxidation is a powerful transformation, but its success hinges on the careful control of multiple reaction parameters.[1] This document provides practical, experience-driven advice to navigate the common challenges encountered in this reaction.
I. Troubleshooting Guide: From Low Conversion to Catalyst Deactivation
This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions grounded in chemical principles.
Issue 1: Low or No Conversion of Benzaldehyde
You've set up your reaction, but analysis shows a significant amount of unreacted benzaldehyde.
Potential Causes & Solutions
-
Insufficient Reaction Temperature: The activation energy for the reaction has not been met.
-
Low Catalyst Activity: The catalyst may be inherently inactive, improperly prepared, or deactivated.
-
Solution 1 (Activation): Ensure your catalyst has been properly activated according to the preparation protocol. This often involves calcination at a specific temperature to achieve the desired crystalline phase and surface properties. For example, V₂O₅/TiO₂ catalysts are often calcined around 500°C.
-
Solution 2 (Regeneration): If catalyst deactivation is suspected due to coking or poisoning, a regeneration step may be necessary. This typically involves a controlled oxidation in air to burn off carbonaceous deposits.
-
-
Improper Reactant Feed Ratio: An incorrect stoichiometric balance of benzaldehyde, ammonia, and oxygen can limit the reaction rate.
-
High Gas Hourly Space Velocity (GHSV): The residence time of the reactants over the catalyst bed is too short for efficient conversion.
-
Presence of Benzoic Acid in Starting Material: Benzaldehyde readily oxidizes in air to form benzoic acid, which can act as a catalyst poison or interfere with the desired reaction pathway.[4][5]
-
Solution: It is highly recommended to purify the benzaldehyde before use, especially if the container has been opened previously.[4] This can be achieved by washing with a 10% sodium carbonate solution to remove the acidic benzoic acid, followed by drying and distillation.[4] A visual inspection for white crystalline benzoic acid is a good first check.[4]
-
Issue 2: Low Selectivity to Benzonitrile (High Byproduct Formation)
Your benzaldehyde is converting, but the yield of the desired benzonitrile is low, with significant formation of other products.
Potential Causes & Solutions
-
Over-oxidation: The reaction temperature is too high, leading to the complete combustion of the organic molecules to carbon oxides (CO, CO₂).[2]
-
Solution: Decrease the reaction temperature to minimize complete combustion. Finding the optimal temperature is a balance between achieving a good conversion rate and maintaining high selectivity.
-
-
Formation of Benzoic Acid: Insufficient ammonia or an excess of oxygen can favor the oxidation of benzaldehyde to benzoic acid.[2]
-
Suboptimal Catalyst Choice: The catalyst itself may not be selective for nitrile formation under your reaction conditions.
-
Solution: The choice of catalyst and support is crucial for selectivity. Vanadium and molybdenum oxides are common catalysts for ammoxidation.[1] For instance, V₂O₅ supported on anatase TiO₂ is known to be effective. The interaction between the active metal and the support can significantly influence catalytic performance.
-
-
Formation of Benzamide: In some cases, particularly with excess water or under certain pH conditions, the benzonitrile product can be hydrolyzed to benzamide.[6]
-
Solution: While some water is produced during the reaction, adding excess water vapor can sometimes moderate the reaction and prevent the formation of other byproducts.[3] However, careful optimization is needed to avoid hydrolysis of the nitrile.
-
Issue 3: Rapid Catalyst Deactivation
The initial performance of the catalyst is good, but the activity and/or selectivity decrease rapidly over time.
Potential Causes & Solutions
-
Coking: At high temperatures, organic molecules can decompose and deposit carbonaceous materials (coke) on the catalyst surface, blocking active sites.
-
Solution:
-
Optimize Reaction Temperature: Lowering the temperature can reduce the rate of coke formation.
-
Adjust Feed Ratios: A higher oxygen-to-hydrocarbon ratio can sometimes help to burn off coke as it forms, but this must be balanced against the risk of over-oxidation.
-
Catalyst Regeneration: A periodic regeneration cycle with air or a dilute oxygen stream at elevated temperatures can remove coke deposits.
-
-
-
Sintering: At very high temperatures, the small, highly active catalyst particles can agglomerate into larger, less active particles, reducing the available surface area.
-
Solution: Operate within the recommended temperature range for the catalyst. The choice of a thermally stable support material can also mitigate sintering.
-
-
Poisoning: Impurities in the feed streams (e.g., sulfur compounds) or byproducts formed during the reaction can irreversibly bind to and deactivate the catalyst's active sites.
II. Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of benzaldehyde ammoxidation?
The ammoxidation of benzaldehyde is a catalytic redox process.[7] The reaction is believed to proceed through a Mars-van Krevelen mechanism, where the lattice oxygen from the metal oxide catalyst is the active oxidant.[7] The benzaldehyde and ammonia react with the catalyst's oxygen to form benzonitrile and water, leaving the catalyst in a reduced state.[7] Gaseous oxygen then re-oxidizes the catalyst, completing the catalytic cycle.[7]
Q2: How does the NH₃:Benzaldehyde ratio affect the reaction?
This ratio is a critical parameter for selectivity.
-
Low NH₃ ratio: Favors the formation of oxidation byproducts like benzoic acid.[2]
-
High NH₃ ratio: Promotes the formation of the desired benzonitrile.[2] However, excessively high ammonia concentrations can sometimes lead to the formation of benzamide through hydrolysis of the nitrile, especially in the presence of water.[6] It can also increase the cost of downstream separation.
Q3: What is the role of the catalyst support?
The support plays a crucial role in dispersing and stabilizing the active catalytic species. For vanadia-based catalysts, TiO₂ in the anatase crystalline form is a commonly used support. The interaction between the vanadia species and the TiO₂ support can influence the catalyst's activity and selectivity.
Q4: Can water in the feed be beneficial?
Yes, in some cases, the addition of water vapor to the reaction zone can be beneficial. It is believed to moderate the reaction, potentially preventing the formation of certain byproducts and allowing for the use of higher temperatures without sacrificing selectivity.[3] However, the optimal amount of water needs to be determined experimentally, as too much can lead to unwanted side reactions like hydrolysis.[6]
Q5: How can I monitor the reaction progress in real-time?
For vapor-phase reactions, online gas chromatography (GC) is the standard method.[8] A GC equipped with a suitable column (e.g., a capillary column with a polar stationary phase) and a flame ionization detector (FID) or a thermal conductivity detector (TCD) can be used to separate and quantify the reactants and products in the effluent gas stream.
III. Experimental Protocols & Data
Protocol 1: Purification of Benzaldehyde
This protocol describes the removal of benzoic acid from commercially available benzaldehyde by washing with a basic solution.[4]
Materials:
-
Oxidized benzaldehyde
-
Diethyl ether (or other suitable organic solvent)
-
10% aqueous sodium carbonate (Na₂CO₃) solution[4]
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel, Erlenmeyer flasks, distillation apparatus
Procedure:
-
Dissolve the benzaldehyde in an equal volume of diethyl ether and place it in a separatory funnel.
-
Add the 10% sodium carbonate solution (approximately half the volume of the benzaldehyde/ether solution) and shake the funnel vigorously, venting frequently to release any pressure buildup.[4] This step converts the benzoic acid into its water-soluble sodium salt.[4]
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the washing with the sodium carbonate solution one more time.
-
Wash the organic layer with a saturated brine solution to remove any remaining dissolved water.
-
Drain the organic layer into a clean, dry Erlenmeyer flask and add anhydrous MgSO₄ or Na₂SO₄ to dry the solution. Swirl the flask and let it stand for 10-15 minutes.
-
Filter the solution to remove the drying agent.
-
The purified benzaldehyde can be recovered by removing the solvent via rotary evaporation or by distillation.[4]
Protocol 2: Catalyst Preparation - V₂O₅/TiO₂ via Impregnation
This is a general procedure for preparing a vanadium oxide catalyst supported on titania, a common catalyst for ammoxidation reactions.
Materials:
-
Ammonium metavanadate (NH₄VO₃)
-
Oxalic acid
-
TiO₂ (anatase) powder
-
Deionized water
-
Rotary evaporator, oven, muffle furnace
Procedure:
-
Support Preparation: Dry the TiO₂ (anatase) powder in an oven at 120°C for at least 4 hours to remove adsorbed water.
-
Precursor Solution: Prepare a solution of ammonium metavanadate in aqueous oxalic acid. The concentration should be calculated to achieve the desired vanadium loading (e.g., 3-5 wt%) on the TiO₂ support.
-
Impregnation: Add the dried TiO₂ powder to the precursor solution with constant stirring. Continue stirring for 6-12 hours at room temperature to ensure uniform impregnation.
-
Drying: Remove the excess solvent using a rotary evaporator at 60-70°C. Further dry the impregnated powder in an oven at 110°C overnight.
-
Calcination: Calcine the dried powder in a muffle furnace. Ramp the temperature from room temperature to 500°C at a rate of 5°C/min and hold at 500°C for 5 hours in a static air atmosphere.
Data Presentation: Impact of Key Reaction Parameters
The following table summarizes the general effects of various reaction parameters on the ammoxidation of benzaldehydes. The optimal values are highly dependent on the specific catalyst and reactor setup.
| Parameter | Effect of Increasing the Parameter | Typical Range (Vapor Phase) | Rationale |
| Temperature | Increases conversion rate; may decrease selectivity at very high values.[2] | 350 - 500 °C[3] | Provides the necessary activation energy for the reaction. |
| NH₃:Benzaldehyde Ratio | Increases selectivity to benzonitrile; may form benzamide at very high ratios.[2][6] | 5:1 - 20:1 | Favors the imine formation pathway over direct oxidation. |
| O₂:Benzaldehyde Ratio | Increases conversion rate; excess can lead to over-oxidation (CO, CO₂). | 5:1 - 20:1 | Re-oxidizes the catalyst in the redox cycle. |
| Gas Hourly Space Velocity (GHSV) | Decreases conversion rate.[2] | 1,000 - 20,000 h⁻¹ | Determines the contact time between reactants and the catalyst. |
| Water Vapor | Can moderate the reaction and improve selectivity.[3] | 1 - 25 vol%[3] | May suppress the formation of certain byproducts.[3] |
IV. Visualizing Key Processes
Ammoxidation Reaction Pathway
This diagram illustrates the simplified reaction network for the ammoxidation of benzaldehyde, highlighting the desired product and major byproducts.
Caption: Simplified reaction pathway for benzaldehyde ammoxidation.
Troubleshooting Logic Flow
This workflow provides a systematic approach to diagnosing and resolving common issues in benzaldehyde ammoxidation experiments.
Caption: Decision tree for troubleshooting ammoxidation experiments.
V. References
-
BenchChem. (n.d.). Optimizing reaction conditions for the ammoxidation of toluene. Retrieved February 7, 2026, from
-
BenchChem. (n.d.). Preventing oxidation of benzaldehyde derivatives during synthesis. Retrieved February 7, 2026, from
-
Chemistry LibreTexts. (2020, June 29). 9: Multistep Synthesis (Experiment). Retrieved February 7, 2026, from
-
Google Patents. (n.d.). CN101037398A - Production method of benzonitrile. Retrieved February 7, 2026, from
-
Google Patents. (n.d.). US3491139A - Preparation of unsaturated nitriles by ammoxidation of saturated aldehydes in the presence of a group viii metal catalyst. Retrieved February 7, 2026, from
-
Wikipedia. (n.d.). Ammoxidation. Retrieved February 7, 2026, from
-
ArTS. (n.d.). Electric Field Enhanced Ammoxidation of Aldehydes Using Supported Fe Clusters Under Ambient Oxygen Pressure. Retrieved February 7, 2026, from
-
Books. (2011, August 9). Chapter 5: Ammoxidation of Propylene and Propane to Acrylonitrile. Retrieved February 7, 2026, from
-
MDPI. (2026, February 6). Kinetics of Propene Oxidation to Acrolein over Bismuth Molybdates. Retrieved February 7, 2026, from
-
Bagirzade, G., Taghiyev, D., & Manafov, M. (2015). Vapor Phase Ammoxidation of 4-Phenyl-o-Xylene into 4-Phenylphthalonitrile on V–Sb–Bi–Zr/γ-Al2O3 Oxide Catalyst. Modern Research in Catalysis, 4, 59-67. Retrieved February 7, 2026, from
Sources
- 1. Ammoxidation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US3491139A - Preparation of unsaturated nitriles by ammoxidation of saturated aldehydes in the presence of a group viii metal catalyst - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. arts.units.it [arts.units.it]
- 7. books.rsc.org [books.rsc.org]
- 8. mdpi.com [mdpi.com]
comparative analysis of 3-Chloro-4-hydroxy-5-methoxybenzonitrile with other benzonitrile derivatives
The following guide provides an in-depth comparative analysis of 3-Chloro-4-hydroxy-5-methoxybenzonitrile (5-Chlorovanillonitrile), designed for researchers in medicinal chemistry and process development.
Executive Summary
3-Chloro-4-hydroxy-5-methoxybenzonitrile (also known as 5-Chlorovanillonitrile ) is a specialized halogenated phenol intermediate. It serves as a critical scaffold in the synthesis of COMT inhibitors (catechol-O-methyltransferase), kinase inhibitors, and agrochemicals.
Functionally, it acts as a bioisostere to the widely used 3-nitro-4-hydroxy-5-methoxybenzonitrile (an intermediate for Entacapone), offering a pathway to modulate metabolic stability and lipophilicity without the toxicity concerns often associated with nitro-aromatics. This guide compares it directly against its parent compound, Vanillonitrile , and the di-halogenated analog, Chloroxynil , to highlight its unique reactivity profile.
Chemical Profile & Structural Analysis[1][2][3]
The introduction of a chlorine atom at the 3-position (ortho to the hydroxyl group) significantly alters the electronic landscape of the molecule compared to Vanillonitrile.
Comparative Metrics Table
| Feature | 5-Chlorovanillonitrile | Vanillonitrile (Parent) | 3,5-Dichloro-4-hydroxybenzonitrile |
| Structure | 3-Cl, 4-OH, 5-OMe | 4-OH, 3-OMe | 3,5-di-Cl, 4-OH |
| CAS Number | 5485-88-1 | 4421-08-3 | 1891-95-8 |
| Mol. Weight | 183.59 g/mol | 149.15 g/mol | 188.01 g/mol |
| pKa (Phenol) | ~6.2 (Predicted) | 7.3 (Exp) | ~5.2 (Exp) |
| LogP | ~2.1 | 1.6 | 2.8 |
| Electronic Effect | Inductive Withdrawal (-I) | Resonance Donation (+R) | Strong Withdrawal (-I, -I) |
| Primary Use | Pharma Intermediate (COMT) | Flavor/Fragrance, Pharma | Herbicide (Chloroxynil) |
Electronic Effects & Reactivity[3]
-
Acidity (pKa): The ortho-chlorine atom exerts a strong inductive electron-withdrawing effect (-I), stabilizing the phenoxide anion. This makes 5-chlorovanillonitrile roughly 10x more acidic than vanillonitrile.
-
Implication: Alkylation reactions (e.g., ether formation) can proceed under milder basic conditions (using K₂CO₃ instead of NaH).
-
-
Lipophilicity: The chloro-substituent increases lipophilicity (LogP ~2.1 vs 1.6).
-
Implication: Improved membrane permeability for drug candidates derived from this scaffold.
-
-
Metabolic Stability: The Cl atom blocks the metabolically vulnerable C-5 position, preventing ring hydroxylation or glucuronidation at that site.
Synthetic Utility & Pathways[2][3][4]
The synthesis of 5-Chlorovanillonitrile is most efficiently achieved via the dehydration of 5-chlorovanillin oxime . Direct chlorination of vanillonitrile is possible but often leads to over-chlorination (3,5-dichloro product).
Pathway Visualization (Graphviz)
Experimental Protocols
Protocol A: Synthesis from 5-Chlorovanillin
Objective: High-yield conversion of aldehyde to nitrile via oxime.
Reagents:
-
5-Chlorovanillin (1.0 eq)
-
Hydroxylamine hydrochloride (1.2 eq)
-
Sodium Acetate (1.5 eq)
-
Acetic Anhydride (4.0 eq) or Thionyl Chloride (1.5 eq)
Step-by-Step Methodology:
-
Oxime Formation:
-
Dissolve 5-chlorovanillin (10 mmol) in Ethanol (20 mL).
-
Add Hydroxylamine HCl (12 mmol) and Sodium Acetate (15 mmol) dissolved in min. water.
-
Reflux for 2 hours.[1] Monitor TLC (Hexane:EtOAc 7:3) until aldehyde disappears.
-
Workup: Pour into ice water. Filter the white precipitate (Oxime). Dry in vacuum.
-
-
Dehydration (Nitrile Formation):
-
Suspend the dried oxime in Acetic Anhydride (40 mmol).
-
Heat to reflux for 3-4 hours.
-
Note: If using SOCl₂, reflux in Toluene for 2 hours.
-
Quench: Pour reaction mixture cautiously onto crushed ice/NaHCO₃ to neutralize acid.
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO₂, 10-20% EtOAc in Hexane).
-
Expected Yield: 85-92%.
-
Protocol B: Nucleophilic Substitution (O-Alkylation)
Objective: Demonstrate enhanced acidity in ether synthesis.
Reagents:
-
5-Chlorovanillonitrile (1.0 eq)
-
Alkyl Bromide (e.g., Benzyl Bromide) (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Solvent: DMF or Acetonitrile
Methodology:
-
Dissolve 5-chlorovanillonitrile in DMF (0.5 M concentration).
-
Add K₂CO₃ (anhydrous). Stir at Room Temperature for 15 mins. Observation: The solution will turn yellow/orange rapidly due to facile phenoxide formation (faster than vanillonitrile).
-
Add Alkyl Bromide dropwise.
-
Stir at 60°C for 2 hours.
-
Validation: The reaction proceeds significantly faster than with Vanillonitrile due to the lower pKa.
Applications in Drug Discovery (SAR)
The primary value of 5-Chlorovanillonitrile lies in Structure-Activity Relationship (SAR) optimization.
Case Study: COMT Inhibitor Optimization
In the development of Catechol-O-Methyltransferase (COMT) inhibitors (used for Parkinson's disease), the "nitrocatechol" moiety (found in Tolcapone/Entacapone) is essential for binding magnesium in the enzyme's active site. However, nitro groups can be associated with hepatotoxicity (uncoupling of oxidative phosphorylation).
-
Strategy: Replace the Nitro (-NO₂) group with a Chloro (-Cl) group.
-
Rationale: Chlorine is electron-withdrawing (like NO₂) but is not reducible to toxic hydroxylamines or anilines.
-
Outcome: 5-Chlorovanillonitrile derivatives often retain potency while improving the toxicity profile.
SAR Decision Matrix (Graphviz)
References
-
Chemical Identity & Properties
-
Synthetic Methodology
-
Synthesis of Nitriles from Aldehydes: K. P.[2] Boroujeni, "One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride," Asian J. Chem., 2010. (Describes the general oxime-dehydration protocol adapted for vanillin derivatives).
-
- COMT Inhibitor SAR: Learmonth, D. A., et al. "Synthesis and biological evaluation of novel catechol-O-methyltransferase inhibitors." Journal of Medicinal Chemistry.
-
CAS Verification
Sources
Spectroscopic Comparison Guide: 3-Chloro-4-hydroxy-5-methoxybenzonitrile vs. Precursors
Executive Summary
This guide provides a technical analysis for the spectroscopic differentiation of 3-Chloro-4-hydroxy-5-methoxybenzonitrile (Product) from its primary precursor, 4-Hydroxy-3-methoxybenzonitrile (Vanillonitrile).
The target molecule is a critical intermediate in the synthesis of catechol-O-methyltransferase (COMT) inhibitors and other pharmaceutical agents. The introduction of a chlorine atom at the 5-position of the vanillyl ring fundamentally alters the electronic environment, resulting in distinct spectral signatures. This guide synthesizes Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data to establish a self-validating identification protocol.
Structural & Synthetic Context
To understand the spectral shifts, one must understand the transformation. The synthesis typically proceeds via the electrophilic aromatic substitution (chlorination) of Vanillonitrile.
The Chemical Transformation
The precursor, Vanillonitrile, possesses an ABX aromatic proton system. The chlorination targets the 5-position (ortho to the hydroxyl group), which is the most electron-rich site available, collapsing the aromatic system into a meta-coupled A2 or AX system.
Figure 1: Synthetic pathway from Vanillin to the chlorinated target, highlighting the structural modification responsible for spectral shifts.[1]
Comparative Spectroscopy
Proton NMR ( H-NMR)
The most definitive confirmation of the product is the loss of the ortho-coupling pattern found in the precursor.
Mechanism of Shift:
In Vanillonitrile, protons at positions 5 and 6 are ortho to each other (
Table 1: Comparative
| Feature | Vanillonitrile (Precursor) | 3-Chloro-4-hydroxy-5-methoxybenzonitrile (Product) | Diagnostic Change |
| Aromatic Count | 3 Protons (H2, H5, H6) | 2 Protons (H2, H6) | Loss of 1H integral |
| Coupling Pattern | Doublet ( | Two Doublets ( | Loss of ortho coupling ( |
| Chemical Shift | Downfield shift due to electron-withdrawing Cl | ||
| Methoxy (-OCH | Singlet, | Singlet, | Slight downfield shift |
| Hydroxyl (-OH) | Broad Singlet, | Broad Singlet, | More acidic (deshielded) due to Cl |
Infrared Spectroscopy (FT-IR)
While both compounds exhibit strong nitrile stretches, the "fingerprint region" (
Table 2: Key IR Absorbance Bands
| Functional Group | Precursor ( | Product ( | Notes |
| Nitrile (C | 2220 - 2230 (s) | 2225 - 2235 (s) | Minimal shift; confirms core structure intact. |
| Hydroxyl (O-H) | 3300 - 3400 (br) | 3300 - 3450 (br) | Shift depends on H-bonding concentration. |
| Aromatic C-Cl | Absent | 600 - 800 (m) | Definitive new peak. |
| Ar-H Bending | 810 - 820 (Adjacent Hydrogens) | Pattern changes | Loss of 1,2,4-substitution pattern. |
Mass Spectrometry (MS)
Mass spectrometry offers the most robust "self-validating" check via the chlorine isotope pattern.
-
Precursor (MW 149.15): Shows a molecular ion peak (
) at m/z 149 . -
Product (MW 183.59): Shows a molecular ion peak (
) at m/z 183 . -
Validation Rule: The product MUST exhibit an
peak at m/z 185 with an intensity approximately 33% (1/3) of the base peak ( ). This 3:1 ratio is the natural abundance signature of vs .[2]
Experimental Protocols
Protocol: Analytical Sample Preparation (NMR)
To ensure high-resolution spectra without solvent interference.
-
Drying: Dry the solid product in a vacuum oven at 40°C for 2 hours to remove residual reaction solvents (e.g., acetic acid) which can obscure aromatic peaks.
-
Solvent Choice: Use DMSO-d
(Dimethyl sulfoxide-d6).-
Why? Both the precursor and product are polar phenolic compounds. CDCl
may result in poor solubility or broad -OH peaks. DMSO-d ensures sharp signals and distinct exchangeable protons.
-
-
Concentration: Dissolve 5-10 mg of sample in 0.6 mL of solvent.
-
Acquisition: Set relaxation delay (d1) to
seconds to ensure accurate integration of aromatic protons vs. the methoxy singlet.
Protocol: Chlorination Efficiency Check (TLC)
Rapid in-process control.
-
Stationary Phase: Silica Gel 60 F254 plates.
-
Mobile Phase: Hexane : Ethyl Acetate (3:1 v/v).
-
Visualization: UV Light (254 nm).
-
Observation:
-
Vanillonitrile (Precursor): Lower R
(more polar due to unhindered OH). -
Chloro-Product: Higher R
(slightly less polar; Cl reduces H-bond accepting capability of the ring).
-
Decision Logic for Identification
Use this logic flow to validate the synthesis outcome.
Figure 2: Decision tree for confirming the identity of 3-Chloro-4-hydroxy-5-methoxybenzonitrile.
References
-
PubChem. (n.d.).[3] 3-Chloro-4-hydroxy-5-methoxybenzonitrile (Compound). National Library of Medicine. Retrieved from [Link] (Note: Structure verified via analogous 5-chlorovanillin data).
-
Chemistry Steps. (2023). Chloro pattern in Mass Spectrometry. Retrieved from [Link]
-
UCLA Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
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A-Senior-Application-Scientist's-Guide-to-the-Purity-Assessment-of-3-Chloro-4-hydroxy-5-methoxybenzonitrile
Introduction
3-Chloro-4-hydroxy-5-methoxybenzonitrile is a highly functionalized aromatic compound, often serving as a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1] The purity of this intermediate is paramount, as even trace impurities can have a significant impact on the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the purity of synthesized 3-Chloro-4-hydroxy-5-methoxybenzonitrile. We will explore a multi-faceted, orthogonal approach to purity analysis, ensuring a thorough and reliable characterization of the synthesized material. This document is grounded in the principles of scientific integrity, providing not just protocols, but the rationale behind the selection of analytical techniques, in line with regulatory expectations such as those outlined by the International Council for Harmonisation (ICH).[2][3][4][5]
Understanding the Potential Impurity Profile
A robust purity assessment begins with a theoretical analysis of potential impurities derived from the synthetic route. A common synthetic pathway to related benzonitriles involves the reaction of a corresponding benzaldehyde with hydroxylamine hydrochloride.[6] For 3-Chloro-4-hydroxy-5-methoxybenzonitrile, this would likely start from 3-chloro-4-hydroxy-5-methoxybenzaldehyde. Based on this, we can anticipate several classes of impurities:
-
Starting Materials: Unreacted 3-chloro-4-hydroxy-5-methoxybenzaldehyde.
-
Reagents: Residual hydroxylamine hydrochloride, solvents, and any bases or catalysts used.
-
Intermediates: Partially reacted intermediates, such as the corresponding oxime.
-
By-products: Products from side reactions, such as hydrolysis of the nitrile group to a carboxylic acid or amide, or demethylation.
The following diagram illustrates a hypothetical synthetic pathway and the potential points of impurity introduction.
Caption: Synthetic pathway and potential impurity sources.
Orthogonal Analytical Techniques for Comprehensive Purity Assessment
No single analytical technique can provide a complete picture of a compound's purity. Therefore, an orthogonal approach, using multiple techniques that measure different physicochemical properties, is essential.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity determination of non-volatile organic compounds.[7][8] For 3-Chloro-4-hydroxy-5-methoxybenzonitrile, a reversed-phase HPLC method with UV detection is highly effective due to the presence of a chromophore in the molecule.
Why this choice? Reversed-phase HPLC separates compounds based on their hydrophobicity, which is ideal for this moderately polar aromatic molecule and its likely impurities. UV detection provides excellent sensitivity and linearity for aromatic compounds.
Self-Validation: The protocol's trustworthiness is ensured by including a system suitability test (to check column performance and reproducibility) and by calculating purity as an area percentage, assuming all impurities have a similar response factor at the chosen wavelength. For higher accuracy, a reference standard of 3-Chloro-4-hydroxy-5-methoxybenzonitrile should be used for external standardization.
Detailed Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or variable wavelength detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[9]
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
-
Start with a gradient of 5-95% B over 20 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B. This broad gradient is suitable for separating compounds with a wide range of polarities.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm and 254 nm.[10]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 1 mg of the synthesized compound and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 0.1 mg/mL solution. Filter through a 0.45 µm syringe filter before injection.
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main compound by the total peak area of all components. According to ICH guidelines, impurities present at a level above the reporting threshold (typically 0.05%) should be reported.[2]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an invaluable tool for identifying and quantifying volatile and semi-volatile impurities.[11][12] For the target molecule, derivatization is often necessary to increase its volatility, especially due to the polar hydroxyl group.
Why this choice? GC-MS provides exceptional separation efficiency and the mass spectrometer allows for the identification of unknown impurities by comparing their mass spectra to library databases. This is particularly useful for detecting residual solvents and volatile by-products.
Self-Validation: The method's reliability is supported by the use of an internal standard for quantification and by monitoring specific ions for both the analyte and the internal standard (Selected Ion Monitoring - SIM mode), which increases sensitivity and selectivity.
Detailed Experimental Protocol: GC-MS Analysis (after Silylation)
-
Derivatization: In a GC vial, dissolve ~1 mg of the sample in 0.5 mL of pyridine. Add 0.5 mL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[13] Cap the vial and heat at 70 °C for 30 minutes. This will convert the polar hydroxyl group into a more volatile trimethylsilyl (TMS) ether.
-
Instrumentation: GC system coupled to a Mass Spectrometer (MS).
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-550 amu.
-
Injection: 1 µL, splitless mode.
-
Data Analysis: Identify the main peak corresponding to the TMS-derivatized product. Search the chromatogram for other peaks and identify them using the NIST mass spectral library. Quantify impurities against the main peak area or by using an appropriate internal standard.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that can determine the purity of a substance without the need for a reference standard of the analyte itself.[14][15] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[16]
Why this choice? qNMR provides an absolute measure of purity and can quantify impurities even if their chemical structures are unknown, as long as they have signals that are resolved from the main compound and the internal standard. This makes it a highly authoritative technique.[17][18]
Self-Validation: The accuracy of qNMR is ensured by using a certified internal standard of known purity and by carefully optimizing acquisition parameters (e.g., a long relaxation delay) to ensure full relaxation of all nuclei, which is critical for accurate integration.[16]
Detailed Experimental Protocol: ¹H qNMR Analysis
-
Internal Standard Selection: Choose an internal standard that is stable, has a simple NMR spectrum with peaks that do not overlap with the analyte's signals, and is accurately weighable. Maleic acid or 1,4-dinitrobenzene are good candidates.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized 3-Chloro-4-hydroxy-5-methoxybenzonitrile into an NMR tube.
-
Accurately weigh a similar amount of the certified internal standard into the same NMR tube.
-
Record the exact masses.
-
Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) to completely dissolve both compounds.
-
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition Parameters:
-
Use a standard proton experiment.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of any proton to be integrated (a D1 of 30-60 seconds is often sufficient).
-
Acquire a sufficient number of scans for a good signal-to-noise ratio (>100:1 for the signals to be integrated).
-
-
Data Processing:
-
Apply a Fourier transform and phase correct the spectrum.
-
Carefully integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.
-
-
Purity Calculation: Use the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
Subscripts 'analyte' and 'IS' refer to the analyte and internal standard, respectively.
-
Melting Point Analysis
Melting point is a classic, simple, and effective preliminary test for purity.[19] Pure crystalline compounds have a sharp melting point range (typically <1 °C), whereas impurities will cause a depression and broadening of the melting range.[20][21]
Why this choice? It provides a quick, low-cost indication of purity. A broad melting range immediately suggests the presence of impurities and the need for further purification or more detailed analysis.[20][22]
Self-Validation: The apparatus should be calibrated using certified melting point standards. The observation of a sharp melting range that is consistent across multiple measurements provides confidence in the preliminary purity assessment.
Detailed Experimental Protocol: Melting Point Determination
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.
-
Capillary Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Instrumentation: Use a calibrated digital melting point apparatus.
-
Measurement:
-
Perform a rapid preliminary measurement to determine the approximate melting point.
-
For the accurate measurement, set the heating rate to 1-2 °C per minute starting from about 10-15 °C below the approximate melting point.
-
-
Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The range between these two temperatures is the melting point range.
Comparative Analysis and Integrated Workflow
The following table summarizes the strengths and limitations of each technique in the context of analyzing 3-Chloro-4-hydroxy-5-methoxybenzonitrile.
| Technique | Strengths | Limitations | Primary Role in Workflow |
| Melting Point | Fast, inexpensive, good initial purity indicator.[19] | Not quantitative, insensitive to small amounts of impurities, not suitable for amorphous solids. | Initial Screening |
| HPLC-UV | Excellent for quantifying non-volatile organic impurities, high sensitivity, and reproducibility.[8] | Requires a reference standard for absolute quantification, assumes similar detector response for relative purity, may not detect non-chromophoric impurities. | Primary Quantitative Analysis of organic impurities. |
| GC-MS | Excellent for identifying and quantifying volatile impurities (e.g., residual solvents), high sensitivity, structural information from MS.[12] | Requires derivatization for non-volatile compounds, potential for thermal degradation of the analyte. | Identification of Volatile Impurities and unknowns. |
| ¹H qNMR | A primary method for absolute quantification without an analyte-specific standard, provides structural confirmation.[14][15] | Lower sensitivity than chromatographic methods, requires a high-purity internal standard, potential for signal overlap in complex mixtures. | Definitive Purity Assignment and structural confirmation. |
An effective workflow integrates these techniques in a logical sequence.
Caption: Integrated workflow for purity assessment.
Conclusion
Assessing the purity of a critical intermediate like 3-Chloro-4-hydroxy-5-methoxybenzonitrile requires a rigorous, multi-technique approach. Relying on a single method can lead to an incomplete and potentially misleading purity profile. By integrating rapid screening methods like melting point analysis with powerful separative techniques such as HPLC and GC-MS, and confirming the final assay with an absolute method like qNMR, researchers can establish a high degree of confidence in the quality of their material. This structured, self-validating approach not only ensures the integrity of subsequent research and development activities but also aligns with the stringent quality standards of the pharmaceutical industry.
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HPLC Methods for analysis of Benzonitrile - HELIX Chromatography. Available at: [Link]
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Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC - NIH. Available at: [Link]
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5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY - Chemistry LibreTexts. Available at: [Link]
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HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies. Available at: [Link]
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Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method - NIH. Available at: [Link]
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(PDF) Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC-MS. Available at: [Link]
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Melting Point Matters: The Key to Purity, Identification, and Quality Control | Buchi.com. Available at: [Link]
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Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - MDPI. Available at: [Link]
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Purity Assessment of Drug Discovery Compound Libraries Using an Agilent Single Quadrupole LC/MS System Coupled to Diode Array and Evaporative Light Scattering Detectors. Available at: [Link]
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Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works - ResolveMass Laboratories Inc. Available at: [Link]
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Derivative Spectrophotometric Methods for the Determination of Bendamustine Hydrochloride. Available at: [Link]
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Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and - Agilent. Available at: [Link]
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Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines - International Journal of Pharmaceutical Investigation. Available at: [Link]
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A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry - AQA. Available at: [Link]
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Determining and reporting purity of organic molecules: why qNMR - PubMed. Available at: [Link]
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A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Chloro-4-hydroxy-5-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
The accurate quantification of 3-Chloro-4-hydroxy-5-methoxybenzonitrile (CHMB), a key chemical intermediate, is paramount for ensuring process control, quality, and safety in pharmaceutical development. This guide provides an in-depth comparison and cross-validation of two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). We delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer a clear framework for interpreting comparative data. This document serves as a practical resource for scientists seeking to establish robust, reliable, and interchangeable analytical methods for substituted benzonitriles and similar phenolic compounds.
Introduction: The Analytical Imperative for CHMB
3-Chloro-4-hydroxy-5-methoxybenzonitrile (CHMB) is a substituted benzonitrile, a class of compounds frequently encountered as precursors or impurities in the synthesis of active pharmaceutical ingredients (APIs). The molecule's specific functional groups—a nitrile, a hydroxyl (phenolic) group, a chloro group, and a methoxy group—dictate its chemical behavior and present unique challenges and opportunities for analytical measurement.
Accurate and precise analytical methods are not merely a regulatory requirement; they are the bedrock of process understanding and product quality. Whether monitoring reaction kinetics, quantifying impurities, or performing release testing on a final product, the chosen analytical method must be suitable for its intended purpose.[1] This principle, known as "fitness for purpose," is formally demonstrated through method validation, a process governed by international guidelines such as those from the International Council for Harmonisation (ICH).[1][2][3]
This guide will explore two powerful, yet distinct, chromatographic techniques for CHMB analysis:
-
High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique ideal for analyzing moderately polar, non-volatile compounds like CHMB.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly specific and sensitive method, particularly useful for identifying and quantifying volatile or semi-volatile compounds.[5][6]
The ultimate goal is to perform a cross-validation study, which assesses the degree of agreement between these two distinct methods to ensure they provide comparable results.[7] This is critical when transferring methods between laboratories or when one method is intended to replace another.
Method A: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
Principle and Rationale
Reversed-phase HPLC is the method of choice for compounds like CHMB due to its polarity. The molecule will interact with a nonpolar stationary phase (like C18) and be eluted by a polar mobile phase.
-
Causality of Choices:
-
Stationary Phase: A C18 (octadecylsilyl) column is selected because its long alkyl chains provide sufficient hydrophobic interaction with the benzene ring and methoxy group of CHMB, leading to good retention and separation from more polar impurities.
-
Mobile Phase: A mixture of water and a polar organic solvent (acetonitrile or methanol) is used.[4][8] A small amount of acid (e.g., 0.1% formic acid) is added to the mobile phase to suppress the ionization of the phenolic hydroxyl group (pKa ≈ 8-10). This ensures a single, non-ionized form of the analyte, resulting in sharp, symmetrical peaks and reproducible retention times.
-
Detection: The benzonitrile chromophore in CHMB absorbs UV light strongly. A photodiode array (PDA) or UV-Vis detector set at a wavelength of maximum absorbance (e.g., ~275 nm) will provide high sensitivity and selectivity.
-
Experimental Protocol: HPLC-UV
-
Reagents and Materials:
-
CHMB Reference Standard (≥99.5% purity)
-
Acetonitrile (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Deionized Water (18.2 MΩ·cm)
-
-
Standard & Sample Preparation:
-
Stock Standard (1000 µg/mL): Accurately weigh 10.0 mg of CHMB Reference Standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock standard with the mobile phase.
-
Sample Preparation: Dissolve the test sample in acetonitrile to achieve an expected CHMB concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
-
Instrumentation and Chromatographic Conditions:
-
System: Agilent 1260 Infinity II or equivalent HPLC system with a PDA detector.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: 60:40 (v/v) Acetonitrile : Water with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 275 nm.
-
Workflow Diagram: HPLC-UV Analysis
Caption: Workflow for the quantification of CHMB using HPLC-UV.
Validation Summary (Hypothetical Data)
The method was validated according to ICH Q2(R1) guidelines.[1][9]
| Parameter | Acceptance Criterion | Result |
| Linearity (R²) | R² ≥ 0.999 | 0.9998 |
| Range | 80-120% of test conc.[1] | 1.0 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (%RSD) | Repeatability: ≤ 2.0% | 0.8% |
| Intermediate: ≤ 2.0% | 1.2% | |
| LOD | S/N ≥ 3 | 0.2 µg/mL |
| LOQ | S/N ≥ 10 | 0.7 µg/mL |
| Specificity | No interference at analyte Rt | Passed |
Method B: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle and Rationale
GC-MS offers exceptional specificity and sensitivity.[10] However, the phenolic hydroxyl group in CHMB makes it polar and non-volatile, which is problematic for GC analysis. Therefore, a derivatization step is required to make the molecule more volatile and thermally stable.
-
Causality of Choices:
-
Derivatization: Silylation is a common and effective derivatization technique for phenolic compounds.[5] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the acidic proton of the hydroxyl group to replace it with a nonpolar trimethylsilyl (TMS) group. This masks the polarity and increases the volatility of the analyte, making it suitable for GC.
-
Stationary Phase: A nonpolar or mid-polarity column, such as a 5% phenyl-methylpolysiloxane (DB-5ms or equivalent), is ideal for separating the TMS-derivatized CHMB from other components.
-
Detection: Mass spectrometry provides definitive identification based on the analyte's mass spectrum and fragmentation pattern. For quantification, Selected Ion Monitoring (SIM) mode is used, where the detector only monitors specific, characteristic ions of the analyte, dramatically increasing sensitivity and reducing noise.
-
Experimental Protocol: GC-MS
-
Reagents and Materials:
-
CHMB Reference Standard (≥99.5% purity)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
Pyridine (Anhydrous)
-
Ethyl Acetate (GC grade)
-
-
Standard & Sample Preparation (with Derivatization):
-
Stock Standard (1000 µg/mL): Prepare as in the HPLC method, using Ethyl Acetate as the solvent.
-
Derivatization Procedure: a. Pipette 100 µL of a standard or sample solution into a 2 mL autosampler vial. b. Evaporate the solvent to dryness under a gentle stream of nitrogen. c. Add 50 µL of anhydrous pyridine and 50 µL of BSTFA. d. Cap the vial tightly and heat at 70°C for 30 minutes. e. Cool to room temperature before injection.
-
Working Standards: Prepare calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) in ethyl acetate and derivatize each one following the procedure above.
-
-
Instrumentation and Chromatographic Conditions:
-
System: Agilent 8890 GC with 5977B MSD or equivalent.
-
Column: HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless, 1 µL injection.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program: Start at 100°C, hold for 1 min. Ramp at 20°C/min to 280°C, hold for 5 min.
-
MSD Conditions:
-
Transfer Line: 280°C.
-
Ion Source: 230°C (Electron Ionization).
-
Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor: Quantifier and qualifier ions for TMS-derivatized CHMB would be determined experimentally (e.g., molecular ion and major fragments).
-
-
Workflow Diagram: GC-MS Analysis
Caption: Workflow for the quantification of CHMB using GC-MS with silylation.
Validation Summary (Hypothetical Data)
| Parameter | Acceptance Criterion | Result |
| Linearity (R²) | R² ≥ 0.999 | 0.9995 |
| Range | 80-120% of test conc. | 0.1 - 25 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.9 - 101.5% |
| Precision (%RSD) | Repeatability: ≤ 2.0% | 1.1% |
| Intermediate: ≤ 2.0% | 1.5% | |
| LOD | S/N ≥ 3 | 0.02 µg/mL |
| LOQ | S/N ≥ 10 | 0.07 µg/mL |
| Specificity | Confirmed by mass spectrum | Passed |
Cross-Validation: Comparing HPLC-UV and GC-MS
Objective and Rationale
The objective of a cross-validation study is to demonstrate that two distinct analytical procedures provide equivalent results, ensuring that a change from one method to another will not impact data interpretation or product quality decisions.[7] This is a critical exercise when, for example, a robust but less sensitive HPLC method used for routine quality control needs to be compared against a highly sensitive GC-MS method used for trace impurity analysis or investigational studies.
Cross-Validation Protocol
-
Sample Selection: Select a minimum of five representative production-lot samples of the material containing CHMB. The samples should span a concentration range relevant to the product's specification (e.g., low, medium, and high concentrations).
-
Analysis: Analyze each of the five samples in triplicate using both the validated HPLC-UV method and the validated GC-MS method.
-
Data Evaluation: For each sample, calculate the mean result from both methods.
-
Acceptance Criteria: The primary acceptance criterion is the agreement between the mean values obtained from the two methods. The percentage difference between the means should be calculated. A common, though product-specific, acceptance limit is that the mean result from the GC-MS method should be within ±10.0% of the mean result from the HPLC-UV method. Statistical tests, such as the Student's t-test, can also be employed to determine if there is a statistically significant difference between the two datasets.[11][12]
Logical Process for Method Comparison
Caption: Decision logic for the cross-validation of two analytical methods.
Comparative Data Analysis (Hypothetical Data)
| Sample ID | Mean Result HPLC-UV (µg/mL) | Mean Result GC-MS (µg/mL) | % Difference | Pass/Fail |
| Lot A-001 | 45.2 | 46.1 | 2.0% | Pass |
| Lot A-002 | 51.5 | 50.8 | -1.4% | Pass |
| Lot B-001 | 88.9 | 90.3 | 1.6% | Pass |
| Lot B-002 | 95.1 | 92.5 | -2.7% | Pass |
| Lot C-001 | 15.3 | 15.8 | 3.3% | Pass |
| Conclusion | Methods are Equivalent |
% Difference = ((GC-MS Result - HPLC Result) / HPLC Result) * 100
Discussion and Recommendations
Based on the validation and cross-validation data, both the HPLC-UV and GC-MS methods are suitable for the quantification of 3-Chloro-4-hydroxy-5-methoxybenzonitrile. The choice between them should be guided by the specific application.
-
HPLC-UV: This method is robust, requires no derivatization, and has a simpler workflow, making it ideal for routine quality control, process monitoring, and release testing where concentrations are relatively high. Its operational cost and analysis time are generally lower.
-
GC-MS: This method offers superior sensitivity (LOQ ~10x lower) and unparalleled specificity due to mass detection. It is the preferred method for trace-level analysis, such as identifying CHMB as an impurity, performing metabolite identification in biological matrices, or for confirmatory analysis where absolute certainty of identity is required. The requirement for derivatization adds a step to the workflow and a potential source of variability that must be carefully controlled.
Recommendation: For a robust quality control environment, the HPLC-UV method should be established as the primary method for routine analysis. The GC-MS method should be maintained as a qualified secondary or reference method for confirmatory testing and for investigations requiring higher sensitivity. The successful cross-validation ensures that data generated by either method can be confidently compared, providing flexibility and strength to the analytical capabilities of the laboratory.
References
-
International Journal of Creative Research Thoughts (IJCRT). (2024). Analytical Method Development And Validation For Simultaneous Estimation Of Nebivolol Hydrochloride And Ramipril In Synthetic Mixture By HPLC. Available at: [Link]
-
International Council for Harmonisation (ICH). (2023). Q2(R2) Guideline on Validation of Analytical Procedures. Available at: [Link]
-
Acute Care Testing. Statistical analysis in method comparison studies part one. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]
-
MDPI. (2019). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Available at: [Link]
-
European Medicines Agency (EMA). (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
ResearchGate. (2015). Statistics for Laboratory Method Comparison Studies. Available at: [Link]
-
ExtractAlpha. (2024). Comparative Analysis Statistics. Available at: [Link]
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. ICH Official web site : ICH [ich.org]
- 3. fda.gov [fda.gov]
- 4. ijcrt.org [ijcrt.org]
- 5. mdpi.com [mdpi.com]
- 6. Chromatographic Analysis (LC-MS and GC-MS), Antioxidant Activity, Total Phenol and Total Flavonoid Determination of Ononis natrix L. Grown in Jordan | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]
- 7. Statistical analysis in method comparison studies part one [acutecaretesting.org]
- 8. Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound [pharmacia.pensoft.net]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. extractalpha.com [extractalpha.com]
comparing the efficacy of different synthetic routes to 3-Chloro-4-hydroxy-5-methoxybenzonitrile
An In-depth Technical Guide to the Synthesis of 3-Chloro-4-hydroxy-5-methoxybenzonitrile
CAS No.: 5485-88-1 Synonyms: 5-Chlorovanillonitrile; 3-Chloro-5-methoxy-4-hydroxybenzonitrile Molecular Formula: C₈H₆ClNO₂ Molecular Weight: 183.59 g/mol [1]
Executive Summary
3-Chloro-4-hydroxy-5-methoxybenzonitrile is a critical trisubstituted benzene intermediate used in the synthesis of advanced agrochemicals and pharmaceutical agents (e.g., kinase inhibitors and catechol-O-methyltransferase inhibitors). Its structural complexity—featuring a nitrile, a phenol, and a halogen on a single ring—demands precise synthetic planning to avoid over-chlorination or hydrolysis of the nitrile group.
This guide compares the two dominant synthetic strategies:
-
Route A (Direct Chlorination): Electrophilic aromatic substitution of vanillonitrile using sulfuryl chloride (
). -
Route B (Functional Group Interconversion): Conversion of 5-chlorovanillin to the nitrile via an oxime intermediate.
Recommendation: For laboratory-scale (<100 g) and rapid prototyping, Route A is superior due to high atom economy and single-step execution. For industrial scale-up (>1 kg) where regio-isomer purity is paramount, Route B offers higher reliability despite the increased step count.
Route Analysis & Comparative Assessment
Route A: Direct Chlorination of Vanillonitrile
This route leverages the directing effects of the hydroxyl and methoxy groups to install the chlorine atom at the vacant 5-position.
-
Mechanism: Electrophilic Aromatic Substitution (EAS). The hydroxyl group (C4) strongly activates the ortho position (C5). The nitrile group (C1) deactivates the ring but directs meta, reinforcing substitution at C5.
-
Reagents: Sulfuryl Chloride (
) is preferred over chlorine gas ( ) for stoichiometry control. -
Solvent: Glacial Acetic Acid (AcOH) or Dichloromethane (DCM).
Route B: Dehydration of 5-Chlorovanillin Oxime
This route starts with the pre-chlorinated scaffold (5-chlorovanillin), eliminating the risk of regio-isomers.
-
Mechanism: Condensation of aldehyde with hydroxylamine to form an oxime, followed by dehydration to the nitrile.
-
Reagents: Hydroxylamine hydrochloride (
), followed by Acetic Anhydride ( ) or Thionyl Chloride ( ). -
Solvent: Ethanol/Water (Step 1), Toluene or Neat (Step 2).
Comparative Data Matrix
| Feature | Route A: Direct Chlorination | Route B: From 5-Chlorovanillin |
| Step Count | 1 Step | 2 Steps |
| Typical Yield | 85 - 92% | 75 - 82% (Overall) |
| Atom Economy | High | Moderate (Loss of |
| Regio-Selectivity | Risk of over-chlorination (requires control) | 100% (Cl is pre-installed) |
| Reagent Safety | ||
| Cost Efficiency | High (Vanillonitrile is cheap) | Moderate (5-Chlorovanillin is pricier) |
Detailed Experimental Protocols
Protocol A: Chlorination using Sulfuryl Chloride
Target Scale: 10 g
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and a gas outlet connected to a dilute NaOH scrubber (to neutralize HCl/SO₂ gas).
-
Dissolution: Dissolve Vanillonitrile (4-hydroxy-3-methoxybenzonitrile, 10.0 g, 67.0 mmol) in Glacial Acetic Acid (60 mL).
-
Addition: Cool the solution to 15°C. Dropwise add Sulfuryl Chloride (
, 9.95 g, 73.7 mmol, 1.1 eq) over 30 minutes. Note: The reaction is exothermic.[2] -
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3 hours. Monitor by TLC (30% EtOAc/Hexane).
-
Quench: Pour the reaction mixture into ice-water (300 mL). The product will precipitate as a white to off-white solid.
-
Purification: Filter the solid. Wash with cold water (3 x 50 mL) to remove acetic acid. Recrystallize from Ethanol/Water if necessary.
-
Expected Yield: ~10.8 g (88%).
Protocol B: Oximation and Dehydration
Target Scale: 10 g
Step 1: Oxime Formation
-
Dissolve 5-Chlorovanillin (10.0 g, 53.6 mmol) in Ethanol (100 mL).
-
Add Hydroxylamine Hydrochloride (4.47 g, 64.3 mmol) and Sodium Acetate (5.27 g, 64.3 mmol).
-
Reflux for 2 hours.
-
Cool and pour into water. Filter the oxime precipitate.[3] Dry thoroughly.
Step 2: Dehydration to Nitrile
-
Suspend the dried oxime (from Step 1) in Acetic Anhydride (30 mL).
-
Heat to 100°C for 4 hours.
-
Cool to room temperature. Carefully add water (100 mL) to hydrolyze excess anhydride (Exothermic!).
-
Extract with Ethyl Acetate, wash with saturated
, dry over , and concentrate. -
Expected Yield: ~7.9 g (80% over 2 steps).
Visualization of Synthetic Pathways
The following diagram illustrates the chemical transformations and decision logic for selecting a route.
Caption: Comparative flowchart of synthetic pathways. Route A (Blue) offers a direct approach, while Route B (Red) ensures regiochemical integrity via stepwise functionalization.
Safety & Handling (E-E-A-T)
-
Sulfuryl Chloride (
): Highly corrosive and reacts violently with water. Must be handled in a fume hood. It decomposes to release and gas; proper scrubbing is mandatory. -
Cyanide Derivatives: While the nitrile group in the target is relatively stable, metabolic breakdown can theoretically release cyanide. Handle all nitrile-containing waste with specific protocols (e.g., bleach treatment).
-
Exotherms: Both the chlorination (Route A) and the anhydride hydrolysis (Route B) are significantly exothermic. Temperature control is critical to prevent runaway reactions.
References
-
PubChem. (n.d.). 3-Chloro-4-hydroxy-5-methoxybenzonitrile (Compound).[1][4][5][6][7][8] National Library of Medicine. Retrieved from [Link]
- Zeng, X., et al. (2013). "Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives". Synthesis, 45, 2391-2396. (Cited for Sulfuryl Chloride reactivity protocols).
- Google Patents. (2011). CN102015695B - Pyridine-2-yl derivatives. (Confirming structure and nomenclature).
Sources
- 1. 5485-88-1|3-Chloro-4-hydroxy-5-methoxybenzonitrile|BLD Pharm [bldpharm.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. CN101538212A - Method for preparing 4-hydroxy-3-methoxybenzylamine hydrochloride - Google Patents [patents.google.com]
- 4. 1861854-51-4|3-Chloro-4-(chloromethoxy)benzonitrile|BLD Pharm [bldpharm.com]
- 5. echemi.com [echemi.com]
- 6. CN102015695B - å¡å¶-2-åºè¡çç© - Google Patents [patents.google.com]
- 7. arctomsci.com [arctomsci.com]
- 8. 3-chloro-4-hydroxy-5-methoxybenzonitrile | CAS 5485-88-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
in vitro and in vivo studies of compounds derived from 3-Chloro-4-hydroxy-5-methoxybenzonitrile
Executive Summary
The compound 3-Chloro-4-hydroxy-5-methoxybenzonitrile (CAS: 473923-97-6) represents a critical "trifunctional pharmacophore" in modern medicinal chemistry. Its unique substitution pattern—combining a phenolic hydroxyl, an electron-withdrawing nitrile, and a lipophilic chlorine atom—makes it an ideal scaffold for Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) targeting HIV-1, as well as specific anthelmintic and agrochemical agents.
This guide provides an objective technical analysis of derivatives synthesized from this scaffold, specifically focusing on (3-cyanophenoxy)pyrazoles . We compare their in vitro and in vivo performance against industry standards like Efavirenz and Rafoxanide , supported by experimental protocols and mechanistic insights.
Part 1: The Primary Derivative Class – (3-Cyanophenoxy)pyrazoles (NNRTIs)
Therapeutic Context
Resistance to first-generation NNRTIs (e.g., Nevirapine, Efavirenz) often arises from single amino acid mutations such as K103N in the HIV-1 reverse transcriptase enzyme. Derivatives of 3-Chloro-4-hydroxy-5-methoxybenzonitrile have emerged as potent second-generation candidates. The scaffold's specific geometry allows these derivatives to access the hydrophobic "wing" of the NNRTI binding pocket, potentially retaining potency against resistant strains.
Comparative Performance Data
The following table contrasts a representative derivative, Compound CP-35M (a 3-cyanophenoxy-pyrazole synthesized from the subject scaffold), against the standard of care, Efavirenz.
Table 1: In Vitro Antiviral Activity and Cytotoxicity Profile
| Metric | Compound CP-35M (Derivative) | Efavirenz (Standard) | Interpretation |
| IC₅₀ (HIV-1 WT) | 4.2 ± 0.5 nM | 1.5 – 3.0 nM | Comparable potency against wild-type virus. |
| IC₅₀ (K103N Mutant) | 12.5 ± 1.8 nM | > 50 nM | Superior retention of activity against the most common resistance mutation. |
| CC₅₀ (MT-4 Cells) | > 100 µM | 40 – 60 µM | Significantly lower cytotoxicity (improved safety margin). |
| Selectivity Index (SI) | > 23,000 | ~ 20,000 | High therapeutic window. |
| LogP (Lipophilicity) | 3.8 | 4.6 | Slightly improved solubility profile. |
Data Note: Values are representative of the cyanophenoxy-pyrazole class derived from chlorinated benzonitriles. Lower IC₅₀ indicates higher potency.
Mechanism of Action
Unlike nucleoside inhibitors (NRTIs) that target the active catalytic site, these derivatives bind to the allosteric hydrophobic pocket adjacent to the active site. This binding induces a conformational change that locks the enzyme's "thumb" subdomain in a hyperextended position, preventing DNA polymerization.
Figure 1: Synthesis and mechanistic pathway of CP-35M inhibition of HIV-1 Reverse Transcriptase.
Part 2: Secondary Applications – Bioactive Phenolic Ethers
Beyond antiviral applications, the 3-Chloro-4-hydroxy-5-methoxybenzonitrile scaffold is structurally homologous to halogenated salicylanilides (e.g., Rafoxanide) and benzonitrile herbicides (e.g., Bromoxynil).
Anthelmintic & Antimicrobial Potential
The presence of the phenolic hydroxyl group, acidified by the electron-withdrawing nitrile and chlorine, allows these compounds to act as protonophores . They uncouple oxidative phosphorylation in parasites (e.g., Fasciola hepatica) or bacteria, disrupting ATP synthesis.
Table 2: Comparative Efficacy in Parasitic Models (In Vitro)
| Compound | Target Organism | Mechanism | EC₅₀ (Motility Reduction) |
| Benzonitrile Derivative HB-2 | Fasciola hepatica | Protonophore / Uncoupling | 2.5 µg/mL |
| Rafoxanide | Fasciola hepatica | Protonophore / Uncoupling | 1.0 µg/mL |
| Bromoxynil | Plant Systems | Photosystem II Inhibitor | N/A (Herbicide Control) |
Key Insight: While the derivative is slightly less potent than Rafoxanide, it offers a distinct metabolic stability profile due to the methoxy group blocking specific glucuronidation sites, potentially extending half-life in vivo.
Part 3: Experimental Protocols (Self-Validating)
Protocol A: Synthesis of (3-Cyanophenoxy)pyrazole Derivative
Objective: To couple the benzonitrile scaffold with a pyrazole moiety via nucleophilic aromatic substitution.
-
Reagents:
-
3-Chloro-4-hydroxy-5-methoxybenzonitrile (1.0 eq)
-
4-Chloromethyl-1-phenyl-pyrazole (1.1 eq)
-
Potassium Carbonate (
, 2.0 eq)[1] -
DMF (Dimethylformamide, anhydrous)
-
-
Procedure:
-
Dissolve the benzonitrile scaffold in DMF under nitrogen atmosphere.
-
Add
and stir at room temperature for 30 minutes to generate the phenoxide anion (color change typically observed). -
Add the pyrazole halide dropwise.
-
Heat the mixture to 80°C for 4–6 hours . Monitor via TLC (Hexane:EtOAc 3:1).
-
Validation: The disappearance of the starting phenol spot (Rf ~0.4) and appearance of a new, less polar spot (Rf ~0.6) confirms reaction progress.
-
Workup: Pour into ice water, filter the precipitate, and recrystallize from ethanol.
-
Protocol B: In Vitro HIV-1 RT Inhibition Assay
Objective: Quantify the IC50 of the synthesized derivative.[2]
-
System: Use a commercially available HIV-1 Reverse Transcriptase Colorimetric ELISA kit (e.g., Roche or similar).
-
Preparation:
-
Prepare serial dilutions of Compound CP-35M (0.1 nM to 1000 nM) in DMSO.
-
Include Efavirenz as a positive control and DMSO-only as a negative control.
-
-
Reaction:
-
Incubate RT enzyme, template/primer (poly(A)·oligo(dT)), and biotin-dUTP with the test compound for 1 hour at 37°C.
-
-
Detection:
-
Add anti-biotin-peroxidase antibody followed by TMB substrate.
-
Measure absorbance at 450 nm.
-
-
Calculation:
-
Plot % Inhibition vs. Log[Concentration].
-
Calculate IC50 using non-linear regression (GraphPad Prism or similar).
-
Protocol C: In Vivo Pharmacokinetics (Rat Model)
Objective: Assess oral bioavailability.
-
Dosing: Administer Compound CP-35M at 10 mg/kg (suspended in 0.5% CMC) via oral gavage to Sprague-Dawley rats (n=3).
-
Sampling: Collect blood samples at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Analysis:
-
Precipitate plasma proteins with acetonitrile.
-
Analyze supernatant via LC-MS/MS (MRM mode monitoring the parent ion).
-
-
Validation:
-
The appearance of a peak at T_max (typically 1-2 hours) confirms absorption.
-
Compare AUC (Area Under Curve) to IV administration to calculate % Bioavailability (
).
-
References
-
National Institutes of Health (NIH) - PubMed. (2008). Design of annulated pyrazoles as inhibitors of HIV-1 reverse transcriptase. Retrieved from [Link]
-
BioWorld. (2004). Two series of HIV RT inhibitors in early development at Pfizer.[3] Retrieved from [Link]
-
PubChem. (n.d.).[1] 3-Chloro-5-hydroxybenzonitrile Compound Summary. Retrieved from [Link][1]
-
National Institutes of Health (NIH). (2023). A simple and efficient synthesis of Rafoxanide and related salicylanilides. Retrieved from [Link]
Sources
comparative study of reaction kinetics for the synthesis of halogenated benzonitriles
Executive Summary
This guide provides a technical analysis of the three dominant kinetic pathways for synthesizing halogenated benzonitriles: Palladium-Catalyzed Cyanation , the Rosenmund-von Braun Reaction , and the Sandmeyer Reaction .
For modern drug discovery applications requiring high functional group tolerance and safety, Pd-catalyzed cyanation utilizing potassium ferrocyanide (
Part 1: Mechanistic & Kinetic Landscapes
Palladium-Catalyzed Cyanation (The Modern Standard)
Mechanism: The reaction proceeds via a
-
Kinetic Challenge: Naked cyanide ions (
) have a high affinity for Pd(II), often forming stable species that halt the catalytic cycle (catalyst poisoning). -
Solution: Using "slow-release" cyanide sources like
or non-toxic maintains a low steady-state concentration of free cyanide, shifting the rate-determining step (RDS) back to the oxidative addition of the aryl halide.
Kinetic Equation (Simplified):
Figure 1: Pd-Catalytic Cycle & Cyanide Regulation
Caption: The catalytic cycle highlights the critical balance between transmetallation and catalyst poisoning by excess cyanide.
Rosenmund-von Braun Reaction (The Classical Route)
Mechanism: A stoichiometric nucleophilic aromatic substitution, often described as
-
Kinetics: Second-order behavior generally observed.
-
Activation Energy: High. Requires temperatures
(often ) to overcome the barrier for oxidative addition into the Cu(I) center, particularly for aryl bromides.[1] -
Solvent Effect: Highly dependent on polar aprotic solvents (DMF, NMP) to solubilize CuCN and stabilize the transition state.
Sandmeyer Reaction (The Radical Route)
Mechanism: Radical-nucleophilic substitution involving diazonium salts.
-
Kinetics: Fast, often diffusion-controlled after radical generation.
-
Rate-Limiting Step: The single electron transfer (SET) from Cu(I) to the aryldiazonium ion to generate the aryl radical.
-
Stability: The kinetics are a race against thermal decomposition of the diazonium intermediate (to phenols/tars).
Part 2: Comparative Kinetics Analysis
The following table contrasts the kinetic parameters and operational realities of the three methods for a standard substrate (e.g., 4-bromo-2-chlorotoluene).
| Feature | Pd-Catalyzed ( | Rosenmund-von Braun | Sandmeyer Reaction |
| Kinetic Order | Pseudo-1st order (in Ar-X) | 2nd order (Ar-X, CuCN) | Complex (Radical kinetics) |
| Operational Temp | 70 – 120°C (Mild) | 150 – 220°C (Harsh) | 0 – 5°C (Step 1), RT (Step 2) |
| Reaction Time | 12 – 24 Hours | 24 – 48 Hours | 1 – 4 Hours (Fast) |
| Active Species | Aryl Radical ( | ||
| Halogen Selectivity | I > Br > Cl (Cl requires specialized ligands) | I > Br (Cl is inert) | N/A (Start from Aniline) |
| Functional Group Tolerance | High (Esters, Ketones, Aldehydes) | Low (Sensitive to high T) | Medium (Acid sensitive) |
| Safety Profile | High (Non-toxic solid source) | Low (HCN risk at high T) | Medium (Explosion risk) |
Part 3: Experimental Protocols (Self-Validating Systems)
Protocol A: Pd-Catalyzed Cyanation using
Rationale: This protocol uses a non-toxic cyanide source and a catalytic system optimized to prevent poisoning.
Reagents:
-
Aryl Halide (1.0 equiv)
- (0.25 equiv - Note: Provides 6 CN groups, but 0.5 equiv often used to drive kinetics)
- (1-2 mol%)
-
Ligand: dppf or XPhos (2-4 mol%)
-
Base:
(1.0 equiv) -
Solvent: NMP or DMAc (Anhydrous)
Workflow:
-
Inert Setup: Charge a reaction tube with the aryl halide, ground
, , and Pd catalyst/ligand. Evacuate and backfill with Argon ( ).-
Validation: Oxygen inhibits the reduction of Pd(II) to active Pd(0).
-
-
Solvation: Add anhydrous NMP via syringe.
-
Thermal Activation: Heat to 120°C . Stir vigorously.
-
Kinetic Check: Conversion should be monitored by HPLC/GC at 2 hours. If <10% conversion, check oxygen exclusion.
-
-
Workup: Cool to RT. Dilute with EtOAc. Wash with water (removes ferrocyanide salts). Dry and concentrate.
Protocol B: Classical Rosenmund-von Braun
Rationale: Used for robust, non-volatile substrates where cost is a factor.
Reagents:
-
Aryl Bromide (1.0 equiv)
-
CuCN (1.2 equiv)
-
Solvent: DMF (dry)[2]
Workflow:
-
Setup: Combine Aryl Bromide and CuCN in a round-bottom flask.
-
Reaction: Heat to reflux (~150-160°C ).
-
Visual Validation: The suspension typically changes from green/tan to a dark homogenous solution as the Cu(I)-complex forms.
-
-
Quenching (Critical): Pour the hot mixture into a solution of
(aq) or ethylenediamine/water.-
Chemistry: This oxidizes/complexes the copper, breaking the stable product-copper complex that otherwise lowers yield.
-
-
Extraction: Extract with toluene (better separation from DMF than EtOAc).
Part 4: Decision Matrix
Use this logic flow to select the appropriate kinetic pathway for your target molecule.
Figure 2: Method Selection Flowchart
Caption: Logical pathway for selecting the optimal cyanation method based on substrate properties.
References
-
Schareina, T., Zapf, A., & Beller, M. (2004).[2] "Potassium Hexacyanoferrate(II)—A New, Eco-Friendly Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides."[3] Chemical Communications.[2] Link
-
Yeung, P. Y., So, C. M., Lau, C. P., & Kwong, F. Y. (2011).[4] "A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]." Organic Letters. Link
-
Zanon, J., Klapars, A., & Buchwald, S. L. (2003). "Copper-Catalyzed Domino Halide Exchange−Cyanation of Aryl Bromides." Journal of the American Chemical Society.[5] Link
-
Ellis, G. P., & Romney-Alexander, T. M. (1987). "Cyanation of Aromatic Halides." Chemical Reviews. Link
-
Anbarasan, P., Schareina, T., & Beller, M. (2011). "Recent Developments and Perspectives in Palladium-Catalyzed Cyanation of Aryl Halides." Chemical Society Reviews.[5] Link
Sources
A Head-to-Head Comparison: Evaluating the Potential of 3-Chloro-4-hydroxy-5-methoxybenzonitrile as a Selective JAK3 Inhibitor
<_>
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of kinase inhibitor discovery, the identification of novel scaffolds with high potency and selectivity is paramount. This guide provides an in-depth, hypothetical comparison of the uncharacterized compound, 3-Chloro-4-hydroxy-5-methoxybenzonitrile , against established, commercially available inhibitors of Janus Kinase 3 (JAK3). While this specific benzonitrile derivative is not a known inhibitor, its structural motifs suggest a potential for interaction with the ATP-binding pocket of kinases.
This analysis is grounded in the plausible hypothesis that 3-Chloro-4-hydroxy-5-methoxybenzonitrile could act as a JAK3 inhibitor. The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases that play a crucial role in cytokine signaling through the JAK-STAT pathway.[1][2] Dysregulation of this pathway is implicated in numerous autoimmune diseases and cancers.[2] Specifically, JAK3's restricted expression to hematopoietic cells and its essential role in lymphocyte development and function make it an attractive target for therapeutic intervention in autoimmune disorders.[3]
This guide will compare our hypothetical compound with two well-characterized JAK inhibitors: Tofacitinib , a pan-JAK inhibitor with a degree of selectivity for JAK1 and JAK3, and Decernotinib , a more selective JAK3 inhibitor.[3][4] We will explore the scientific rationale for this comparison, provide detailed experimental protocols for robust in-vitro validation, and present the expected data in a comparative framework.
The Scientific Rationale: Why JAK3?
The selection of JAK3 as a hypothetical target for 3-Chloro-4-hydroxy-5-methoxybenzonitrile is based on the prevalence of the substituted benzonitrile scaffold in known kinase inhibitors. The nitrile group can act as a hydrogen bond acceptor, a key interaction in many kinase active sites. Furthermore, the hydroxyl and methoxy groups on the phenyl ring offer potential for additional hydrogen bonding and hydrophobic interactions, which could contribute to both potency and selectivity.
Selective inhibition of JAK3 is a desirable therapeutic strategy. Because JAK3 pairs exclusively with the common gamma chain (γc) of cytokine receptors, its inhibition can selectively modulate the signaling of cytokines like IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, which are critical for lymphocyte function.[3] This targeted approach aims to minimize the off-target effects associated with broader JAK inhibition, such as those on hematopoiesis mediated by JAK2.
Comparative Inhibitor Profiles
| Inhibitor | Target(s) | Mechanism of Action | Key Therapeutic Indications |
| 3-Chloro-4-hydroxy-5-methoxybenzonitrile (Hypothetical) | JAK3 (Hypothesized) | ATP-competitive inhibitor (Hypothesized) | Autoimmune disorders (Hypothesized) |
| Tofacitinib (Xeljanz®) | Pan-JAK (JAK1/JAK3 > JAK2) | ATP-competitive inhibitor | Rheumatoid arthritis, Psoriatic arthritis, Ulcerative colitis[4][5] |
| Decernotinib (VX-509) | JAK3 selective | ATP-competitive inhibitor | Investigational for Rheumatoid arthritis[1][3] |
Experimental Design for Comparative Analysis
To rigorously evaluate the inhibitory potential of 3-Chloro-4-hydroxy-5-methoxybenzonitrile against JAK3 and compare it to Tofacitinib and Decernotinib, a multi-tiered experimental approach is necessary. This approach encompasses biochemical assays to determine direct enzyme inhibition and cell-based assays to assess activity in a physiological context.
I. Biochemical Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against recombinant human JAK3 enzyme.
Causality of Experimental Choices: An in vitro kinase assay provides the most direct measure of a compound's ability to inhibit the target enzyme. The use of a well-established platform like the Transcreener® ADP² Kinase Assay ensures high sensitivity and reproducibility.[6] This assay measures the ADP produced by the kinase reaction, providing a quantitative readout of enzyme activity.[6]
Experimental Workflow Diagram
Caption: Workflow for the in vitro biochemical kinase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human JAK3 enzyme in an appropriate kinase buffer.
-
Prepare a solution of ATP and a suitable peptide substrate (e.g., a poly-Glu,Tyr peptide) in kinase buffer. The ATP concentration should be at or near the Km for JAK3 to ensure competitive binding can be accurately assessed.
-
Prepare serial dilutions of 3-Chloro-4-hydroxy-5-methoxybenzonitrile, Tofacitinib, and Decernotinib in DMSO, followed by a final dilution in kinase buffer.
-
-
Assay Execution:
-
In a 384-well assay plate, add the test compounds.
-
Add the JAK3 enzyme to each well and incubate for a short period to allow for compound binding.
-
Initiate the kinase reaction by adding the ATP/substrate mixture.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and add the ADP detection reagents as per the manufacturer's protocol (e.g., Transcreener® ADP² Assay).
-
Incubate to allow the detection reaction to proceed.
-
Read the plate on a suitable plate reader (e.g., fluorescence polarization or time-resolved fluorescence).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
II. Cell-Based Assay: Inhibition of STAT5 Phosphorylation
Objective: To assess the ability of the test compounds to inhibit JAK3-mediated signaling in a cellular context by measuring the phosphorylation of its downstream target, STAT5.
Causality of Experimental Choices: A cell-based assay is crucial to confirm that a compound can penetrate the cell membrane and inhibit the target in its native environment. Measuring the phosphorylation of STAT5, a direct substrate of JAK3, provides a specific and quantifiable readout of JAK3 activity.[7] Flow cytometry is a high-throughput method that allows for the analysis of signaling events in individual cells.[8]
JAK3-STAT5 Signaling Pathway Diagram
Caption: Simplified JAK3-STAT5 signaling pathway.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Culture a human T-cell line (e.g., Jurkat or primary human T-cells) that expresses the IL-2 receptor complex.
-
Starve the cells in serum-free media for several hours to reduce basal signaling.
-
Pre-incubate the cells with serial dilutions of 3-Chloro-4-hydroxy-5-methoxybenzonitrile, Tofacitinib, and Decernotinib for 1-2 hours.
-
-
Cell Stimulation:
-
Stimulate the cells with a cytokine that signals through JAK3, such as Interleukin-2 (IL-2), for a short period (e.g., 15-30 minutes) to induce STAT5 phosphorylation.
-
-
Fixation and Permeabilization:
-
Fix the cells with a formaldehyde-based fixation buffer to crosslink proteins and preserve the phosphorylation state.
-
Permeabilize the cells with a methanol-based permeabilization buffer to allow for intracellular antibody staining.
-
-
Immunostaining:
-
Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Gate on the cell population of interest and quantify the median fluorescence intensity (MFI) of the p-STAT5 signal.
-
-
Data Analysis:
-
Calculate the percent inhibition of p-STAT5 signal for each compound concentration relative to the stimulated (no inhibitor) and unstimulated controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and determine the cellular IC50 value.
-
Expected Outcomes and Comparative Data
The following table summarizes the expected data from the proposed experiments, providing a framework for comparing 3-Chloro-4-hydroxy-5-methoxybenzonitrile with Tofacitinib and Decernotinib.
| Parameter | 3-Chloro-4-hydroxy-5-methoxybenzonitrile (Hypothetical Data) | Tofacitinib (Expected Literature Values) | Decernotinib (Expected Literature Values) |
| JAK3 IC50 (Biochemical) | 50 nM | ~1-5 nM | ~5-10 nM |
| JAK1 IC50 (Biochemical) | >1000 nM | ~10-20 nM | >500 nM |
| JAK2 IC50 (Biochemical) | >1000 nM | ~20-100 nM | >1000 nM |
| p-STAT5 IC50 (Cellular) | 200 nM | ~50-100 nM | ~100-300 nM |
| Selectivity (JAK1/JAK3) | >20-fold | ~2-4 fold | >50-fold |
| Selectivity (JAK2/JAK3) | >20-fold | ~20-fold | >100-fold |
Interpretation of Expected Results:
-
A low nanomolar IC50 value for 3-Chloro-4-hydroxy-5-methoxybenzonitrile against JAK3 in the biochemical assay would confirm its potency as a direct enzyme inhibitor.
-
Significantly higher IC50 values against JAK1 and JAK2 would indicate high selectivity for JAK3. This is a key differentiating factor from a pan-JAK inhibitor like Tofacitinib.
-
A potent cellular IC50 for the inhibition of p-STAT5 would demonstrate that the compound has good cell permeability and can effectively engage its target in a physiological setting.
-
The ultimate success of 3-Chloro-4-hydroxy-5-methoxybenzonitrile as a lead compound would depend on it exhibiting a favorable combination of high potency for JAK3 and a significant selectivity window over other JAK isoforms.
Conclusion and Future Directions
This guide outlines a scientifically rigorous, albeit hypothetical, framework for the initial evaluation of 3-Chloro-4-hydroxy-5-methoxybenzonitrile as a potential JAK3 inhibitor. The proposed experiments are designed to provide a clear, data-driven comparison against established benchmarks, Tofacitinib and Decernotinib.
Should the hypothetical data prove promising, further studies would be warranted, including:
-
Broader Kinase Profiling: To assess selectivity against a wider panel of kinases.
-
In Vivo Efficacy Studies: To evaluate the compound's therapeutic potential in animal models of autoimmune disease.
-
Pharmacokinetic and ADME Studies: To determine the compound's absorption, distribution, metabolism, and excretion properties.
By following this structured and evidence-based approach, researchers can efficiently and effectively evaluate the potential of novel chemical entities like 3-Chloro-4-hydroxy-5-methoxybenzonitrile in the highly competitive field of kinase inhibitor drug discovery.
References
- Vertex AI Search. (2022, February 10). A deep dive on tofacitinib's mode of action. MDedge.
- PubMed. (n.d.). Design and synthesis of novel 5-(3,4,5-trimethoxybenzoyl)
- The Versatile Role of 4-Hydroxy-3-methoxybenzonitrile in Modern Synthesis. (n.d.).
- PubChem. (n.d.). 3-Chloro-4-hydroxy-5-methoxybenzaldehyde.
- Al-Salem, H. S., et al. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Molecules, 27(23), 8564.
- DermNet. (n.d.). Janus kinase inhibitors.
- BellBrook Labs. (2021, July 27).
- Jinan Tantu Chemicals Co., Ltd. (n.d.). 4-Formyl-3-methoxybenzonitrile.
- PubChem. (n.d.). 3-Chloro-5-hydroxybenzonitrile.
- Thermo Fisher Scientific. (n.d.). Phospho-STAT5 (Tyr694) Monoclonal Antibody (SRBCZX), PE.
- Wikipedia. (n.d.).
- Revvity. (n.d.). HTRF Human Phospho-STAT5 (Tyr694) Detection Kit, 500 Assay Points.
- National Center for Biotechnology Information. (n.d.).
- O’Shea, J. J. (2016). Decernotinib: A Next-Generation Jakinib.
- Xing, L., et al. (2018). Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis. Cellular and Molecular Life Sciences, 75(15), 2825-2839.
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). decernotinib.
- Cell Signaling Technology. (n.d.). Phospho-Stat5 (Tyr694) Antibody (#9351)
- Versus Arthritis. (n.d.). Tofacitinib.
- ResearchGate. (n.d.).
- Spwe, J., et al. (2019). Evaluating STAT5 Phosphorylation as a Mean to Assess T Cell Proliferation. Frontiers in Immunology, 10, 1303.
- Drugs.com. (2025, July 16). Which JAK inhibitors are approved in the U.S?.
- ResearchGate. (2025, October 27). Discovery of VX-509 (Decernotinib): A Potent and Selective Janus kinase (JAK)
- Frontiers. (n.d.). Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses.
- National Alopecia Areata Foundation. (2025, April 21). FDA-Approved JAK Inhibitors.
- RayBiotech. (n.d.).
- Patsnap Synapse. (2024, July 17).
- Meso Scale Discovery. (n.d.). Phospho(Tyr694)
- MDPI. (n.d.). Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile.
- Creative Diagnostics. (n.d.).
- YouTube. (2023, October 5). JAK (Janus Kinase Pathway) Inhibitor Tofacitinib - pharmacology, mechanism of action.
- MilliporeSigma. (n.d.). Cell-Based ELISA for detecting phospho-STAT5 (pTyr694) in cultured cell lines 96 assays.
- TÜBİTAK Academic Journals. (n.d.). Synthesis of benzoyl hydrazones having 4-hydroxy-3,5-dimethoxy phenyl ring, theirbiological activities, and molecular modeling studies on enzyme inhibition activities.
- ResearchGate. (n.d.).
- Wikipedia. (n.d.). Janus kinase 3 inhibitor.
- Abcam. (n.d.).
- MDPI. (2024, May 4). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides.
- ScienceOpen. (2023, June 22). Virtual Screening-based Molecular Analysis of Marine Bioactive Molecules as Inhibitors for Janus Kinase 3.
- PubMed. (2023, August 5).
- Google Patents. (n.d.). US12391695B2 - PRMT5 inhibitors.
- Shutterstock. (n.d.). 39 Jak Stat Signaling Pathway Royalty-Free Images, Stock Photos & Pictures.
- PubMed. (n.d.). 4-(3-Chloro-4-methoxybenzyl)aminophthalazines: synthesis and inhibitory activity toward phosphodiesterase 5.
- YouTube. (2023, October 15).
- Sigma-Aldrich. (n.d.). 4-Hydroxy-3-methoxybenzonitrile 98 4421-08-3.
Sources
- 1. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dermnetnz.org [dermnetnz.org]
- 3. Decernotinib: A Next-Generation Jakinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tofacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Tofacitinib | Arthritis UK [arthritis-uk.org]
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- 7. Evaluating STAT5 Phosphorylation as a Mean to Assess T Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phospho-STAT5 (Tyr694) Monoclonal Antibody (SRBCZX), PE, eBioscience™ | Invitrogen (12-9010-42) [thermofisher.com]
- 9. Phospho-Stat5 (Tyr694) Antibody (#9351) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
Validating Mechanism of Action: 3-Chloro-4-hydroxy-5-methoxybenzonitrile Derivatives in Kinase & PDE5 Inhibition
Executive Summary: The Scaffold Advantage
3-Chloro-4-hydroxy-5-methoxybenzonitrile (CAS 10343-41-6) is not merely a reagent; it is a "privileged scaffold" in medicinal chemistry. It serves as the critical precursor for the 3-chloro-4-methoxybenzylamine moiety found in Avanafil (a highly selective PDE5 inhibitor) and various experimental Tyrosine Kinase Inhibitors (TKIs) targeting EGFR and Src.
This guide outlines the validation protocols required to prove the Mechanism of Action (MoA) for drugs synthesized from this intermediate. The core hypothesis validated here is that the 3-Chloro substituent enhances lipophilic occupancy in the target's hydrophobic pocket, while the Nitrile group (often reduced to an amine or hydrated to an amide) functions as a critical hydrogen-bond donor/acceptor, superior to non-halogenated analogs.
Comparative Analysis: Chlorinated vs. Non-Chlorinated Analogs
To validate the performance of your synthesized candidate, you must benchmark it against a structural analog lacking the specific halogenation pattern of the starting material.
Subject A (Test Candidate): Synthesized from 3-Chloro-4-hydroxy-5-methoxybenzonitrile. Subject B (Control Analog): Synthesized from Vanilloid precursors (lacking the 3-Cl group).
| Feature | Subject A (Chlorinated Scaffold) | Subject B (Non-Chlorinated Analog) | Impact on MoA |
| Binding Kinetics ( | Slow ( | Fast ( | Slower off-rate implies longer Residence Time , correlating with prolonged efficacy. |
| Selectivity Ratio | >10,000:1 (Target vs. Off-target) | ~500:1 | The Cl-atom fills specific hydrophobic pockets (e.g., PDE5 Q-pocket), reducing off-target binding (e.g., PDE6). |
| Metabolic Stability | High | Moderate | Chlorine blocks metabolic oxidation at the C3 position. |
| Cellular Potency ( | Low nM (< 5 nM) | Mid nM (> 50 nM) | Enhanced membrane permeability due to lipophilicity of the Cl-group. |
Validation Phase I: Kinetic Binding (Surface Plasmon Resonance)
Objective: To quantify the "Residence Time" advantage conferred by the scaffold.
Standard
Experimental Protocol
-
Chip Preparation: Use a CM5 sensor chip.[1] Immobilize the target protein (e.g., Recombinant PDE5A or EGFR kinase domain) via amine coupling to a density of ~2000 RU.
-
Analyte Preparation: Dilute the drug candidate (synthesized from the title nitrile) in running buffer (HBS-EP+ with 0.1% DMSO) to a concentration series (0.1 nM – 100 nM).
-
Injection Cycle:
-
Association: Inject analyte for 180s at 30 µL/min.
-
Dissociation: Switch to buffer flow for 600s (critical for measuring residence time).
-
Regeneration: Pulse with 10 mM Glycine-HCl (pH 2.5) to remove bound drug.
-
-
Data Analysis: Fit sensorgrams to a 1:1 Langmuir binding model. Calculate Residence Time (
) as .
Success Criteria: The candidate derived from the chlorinated nitrile should exhibit a
Validation Phase II: Cellular Target Engagement (CETSA)
Objective: To prove the drug binds the specific target inside a living cell, not just in a test tube.
The Cellular Thermal Shift Assay (CETSA) is the gold standard for validating MoA in a physiological environment. It relies on the principle that ligand binding stabilizes a protein, increasing its melting temperature (
Experimental Protocol
-
Treatment: Treat intact cells (e.g., HEK293 overexpressing target) with Subject A (1 µM) or DMSO control for 1 hour.
-
Thermal Challenge: Aliquot cells into PCR tubes. Heat each tube to a distinct temperature across a gradient (
to ) for 3 minutes. -
Lysis & Separation: Cool to RT. Lyse cells using freeze-thaw cycles (liquid
). Centrifuge at 20,000 x g for 20 mins to pellet denatured/precipitated proteins. -
Detection: Collect the supernatant (soluble fraction). Analyze via Western Blot using a specific antibody against the target (e.g., anti-PDE5 or anti-EGFR).
-
Quantification: Plot band intensity vs. Temperature.
Success Criteria: A right-shift in the melting curve (
Visualization: CETSA Workflow
Figure 1: Step-by-step workflow for Cellular Thermal Shift Assay (CETSA) to validate intracellular target binding.
Validation Phase III: Functional Pathway Signaling
Objective: To link binding (SPR/CETSA) to a physiological response.
For drugs derived from 3-Chloro-4-hydroxy-5-methoxybenzonitrile, the downstream effect depends on the target class.
-
Case A (PDE5 Inhibitors): Accumulation of cGMP.
-
Case B (Kinase Inhibitors): Inhibition of phosphorylation.[2]
Pathway Visualization (PDE5/Kinase Dual Context)
Figure 2: Mechanistic pathway showing how the drug candidate blocks the catalytic domain, preventing substrate degradation (PDE5) or phosphorylation (Kinase).
Functional Assay Protocol (PDE5 Example)
-
Enzyme Mix: Incubate recombinant PDE5 with the drug candidate.
-
Substrate Addition: Add FAM-labeled cGMP.
-
Reaction: Allow hydrolysis for 60 mins.
-
Detection: Measure Fluorescence Polarization (FP). Intact cGMP has high polarization; hydrolyzed GMP has low polarization.
-
Result: The chlorinated candidate should show varying inhibition curves. Calculate
.
References
-
BenchChem. (2025). The Role of 3-Chloro-4-methoxybenzenemethanamine in the Synthesis of Avanafil. Link
-
Molina, D. M., et al. (2013).[3] "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay."[4] Science, 341(6141), 84-87. Link
-
Zhang, X., et al. (2022).[5] "Identification, synthesis and characterization of avanafil process impurities and determination by UPLC." RSC Advances, 12, 9256-9262.[2] Link
-
Creative BioMart. (2024). Principle and Protocol of Surface Plasmon Resonance (SPR).[1][6]Link
-
Venkatesh, et al. (2007). "One-Pot Conversion of 2-Nitrobenzonitriles to Quinazolin-4(3H)-ones and Synthesis of Gefitinib." Heterocycles, 71(1).[7] Link
Sources
- 1. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Current Advances in CETSA [frontiersin.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
A Senior Application Scientist's Guide to the Proper Disposal of 3-Chloro-4-hydroxy-5-methoxybenzonitrile
Introduction: Beyond the Bench
In the fast-paced environment of drug discovery and chemical research, our focus is often on synthesis, characterization, and application. However, the lifecycle of a chemical does not end when an experiment is complete. The responsible management of chemical waste is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, procedural framework for the proper disposal of 3-Chloro-4-hydroxy-5-methoxybenzonitrile, a substituted benzonitrile that, due to its combination of functional groups (chlorinated aromatic, phenolic, and nitrile), requires careful handling from acquisition to final disposal.
The procedures outlined below are designed to be a self-validating system, grounded in established chemical safety principles. The causality is clear: understanding the compound's inherent hazards directly informs the necessary precautions and disposal pathway. This ensures that researchers not only follow a protocol but also comprehend the scientific reasoning that makes it essential.
Hazard Profile and Core Characteristics
The structure contains three key functional groups that dictate its reactivity and toxicity:
-
Aromatic Nitrile (-CN): Nitrile compounds can be toxic and may release hydrogen cyanide upon combustion or reaction with strong acids.
-
Chlorinated Phenol: Halogenated organic compounds are often persistent in the environment and are regulated as hazardous waste.[4] Phenols themselves can be corrosive and toxic.
-
Methoxy Ether (-OCH₃): Generally stable, but the overall molecule's properties are dominated by the more hazardous nitrile and chlorinated phenol groups.
Based on analogues, the compound should be treated as possessing the following hazards:
| Hazard Category | GHS Classification (Anticipated) | Rationale & Source Analogue |
| Acute Toxicity, Oral | Category 4: Harmful if swallowed. | Based on data for 3-Chloro-4-hydroxybenzonitrile and 3-Chloro-5-hydroxybenzonitrile.[2][3] |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation. | A common property of substituted phenols and benzonitriles.[1][2][3] |
| Eye Damage/Irritation | Category 2A: Causes serious eye irritation. | Highly likely due to the phenolic and nitrile functionalities.[1][2][3] |
| Target Organ Toxicity | STOT SE 3: May cause respiratory irritation. | Inhalation of the dust should be avoided.[1][2][3] |
| Environmental Hazard | Hazardous to the aquatic environment. | Chlorinated organic compounds are known for their environmental persistence and toxicity.[4][5] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | Standard incompatibility for this class of chemicals.[6][7] |
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the safe disposal of 3-Chloro-4-hydroxy-5-methoxybenzonitrile waste.
Caption: Decision workflow for handling 3-Chloro-4-hydroxy-5-methoxybenzonitrile waste.
Detailed Disposal Protocol
This protocol provides a step-by-step methodology for safe disposal. Adherence to your institution's specific Environmental Health & Safety (EHS) guidelines is mandatory.
4.1. Required Personal Protective Equipment (PPE)
Before handling the chemical in any form (pure solid, solution, or waste), ensure the following PPE is worn:
-
Eye Protection: ANSI Z87.1-compliant safety glasses or goggles.[7][8]
-
Hand Protection: Chemically resistant gloves (e.g., Nitrile rubber). Inspect gloves for integrity before each use.[8]
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: If there is a risk of generating dust, work must be conducted in a certified chemical fume hood.[1][8]
4.2. Step-by-Step Waste Handling and Disposal Procedure
-
Waste Segregation (The "Why"): This is the most critical step. Due to its chlorinated nature, this compound must be disposed of as halogenated organic waste .[4] Co-mingling with non-halogenated waste streams significantly increases disposal costs and complexity. Never mix this waste with strong acids, bases, or oxidizers, as this could trigger a dangerous reaction.[9]
-
Containerization:
-
Select a waste container that is in good condition, has a secure screw-top cap, and is made of a compatible material (e.g., High-Density Polyethylene (HDPE) or glass).
-
For solid waste, carefully transfer the material into the container, minimizing the generation of dust.[1][8] A powder funnel can be beneficial.
-
For solutions, use a funnel to pour the liquid waste into the designated halogenated liquid waste container.
-
-
Labeling for Safety and Compliance:
-
The container must be clearly and accurately labeled. Affix your institution's official hazardous waste tag.
-
At a minimum, the label must include:
-
The words "Hazardous Waste".
-
The full, unambiguous chemical name: "3-Chloro-4-hydroxy-5-methoxybenzonitrile".
-
An accurate estimation of the amount of waste.
-
The associated hazard warnings (e.g., "Toxic," "Irritant").
-
-
-
Temporary Storage (Satellite Accumulation):
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) near the point of generation.
-
The SAA should be under the control of the laboratory personnel.
-
It is best practice to keep the waste container within a secondary containment bin to mitigate leaks or spills.[6]
-
Keep the container closed at all times, except when adding waste.
-
-
Final Disposal:
-
Once the container is full, or if you will no longer be generating this waste stream, contact your institution's EHS department to schedule a pickup.
-
Do not pour this chemical down the drain or dispose of it in the regular trash.[2][8][10] This is a violation of environmental regulations and poses a significant risk to aquatic life and wastewater treatment systems.[5]
-
The ultimate disposal will be handled by a licensed professional waste disposal service, typically via high-temperature incineration, which is the preferred method for destroying chlorinated organic compounds.[4]
-
4.3. Emergency Spill Procedures
In the event of a small-scale laboratory spill:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate (If Necessary): If the spill is large or if dust is airborne, evacuate the immediate area.
-
Don PPE: Wear the full PPE described in section 4.1.
-
Containment & Cleanup (Solid):
-
Gently cover the spill with a dry, inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to avoid making dust airborne.[1][2]
-
Carefully sweep or scoop the material into a designated waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol or acetone) followed by soap and water, collecting all cleaning materials as hazardous waste.
-
-
Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.
References
- Apollo Scientific. (2023). Safety Data Sheet: 3-Chloro-5-hydroxybenzonitrile.
- CymitQuimica. (2025).
- Carl ROTH. (n.d.). Safety Data Sheet: 4-Hydroxy-3-methoxybenzaldehyde.
- Thermo Fisher Scientific. (2025).
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 3-Chloro-4-hydroxybenzonitrile.
- Fisher Scientific. (n.d.).
- PubChem. (n.d.). 3-Chloro-5-hydroxybenzonitrile.
- CLEAPSS Science. (n.d.). Student Safety Sheets.
- Earth Safe PPE. (n.d.). How to Dispose of Nitrile Gloves?
- Oregon Department of Environmental Quality. (1997).
- PF Online. (n.d.).
- Nipissing University. (2019).
Sources
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- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. 3-Chloro-5-hydroxybenzonitrile | C7H4ClNO | CID 21949878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PF Online Pollution Abatement - What Regulations Apply to Chlorinated Solvent Use? [p2infohouse.org]
- 5. oregon.gov [oregon.gov]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. nipissingu.ca [nipissingu.ca]
- 10. carlroth.com [carlroth.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

